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  • Product: (S)-2-Phenylpiperidine hydrochloride
  • CAS: 155106-18-6

Core Science & Biosynthesis

Foundational

(S)-2-Phenylpiperidine hydrochloride basic properties

An In-depth Technical Guide to (S)-2-Phenylpiperidine Hydrochloride: Core Properties and Research Applications This guide provides an in-depth technical overview of (S)-2-Phenylpiperidine hydrochloride, a chiral molecule...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-Phenylpiperidine Hydrochloride: Core Properties and Research Applications

This guide provides an in-depth technical overview of (S)-2-Phenylpiperidine hydrochloride, a chiral molecule of significant interest in medicinal chemistry and neuroscience. As a foundational scaffold, its derivatives are integral to numerous pharmaceuticals, particularly those targeting the central nervous system.[1][2] This document moves beyond a simple data summary to explore the causality behind its synthesis, characterization, and handling, offering field-proven insights for researchers, scientists, and drug development professionals.

(S)-2-Phenylpiperidine hydrochloride is the hydrochloric acid salt of the (S)-enantiomer of 2-Phenylpiperidine. The introduction of the chiral center and the formation of a salt dramatically influence its physical and biological properties compared to its racemic free-base form. The hydrochloride salt form is often preferred in research and development settings due to its increased stability and improved handling characteristics as a crystalline solid, compared to the free base which is a liquid.

Summary of Physicochemical Data

The fundamental properties of (S)-2-Phenylpiperidine and its hydrochloride salt are summarized below. It is critical to distinguish between the free base and the salt, as their molecular weights and other properties differ.

Property(S)-2-Phenylpiperidine (Free Base)(S)-2-Phenylpiperidine Hydrochloride (Salt)Source(s)
CAS Number 70665-05-3155106-18-6[3]
Molecular Formula C₁₁H₁₅NC₁₁H₁₆ClN[3]
Molecular Weight 161.24 g/mol 197.70 g/mol [3]
Appearance LiquidSolid (Typical for HCl salts)
Purity Commonly ≥95%Commonly ≥95%[4][5]
Storage Temperature 2-8°C2-8°C, Protect from light[5]
Hydrogen Bond Donors 12[3][4]
Hydrogen Bond Acceptors 11[4]
Rotatable Bond Count 11[3][4]
SMILES String N1c2ccccc2C1CCC2=CC=CC=C2.Cl

Synthesis and Stereochemical Control: An Asymmetric Approach

The biological activity of chiral molecules like 2-phenylpiperidine is often stereospecific, meaning one enantiomer may have desired therapeutic effects while the other could be inactive or even contribute to off-target toxicity. Therefore, achieving high enantiomeric purity is a paramount objective in its synthesis. The most effective and modern strategy for producing enantiomerically enriched 2-aryl piperidines is the asymmetric hydrogenation of a corresponding 2-phenylpyridinium salt.[6]

This approach is superior to classical resolution techniques as it builds the desired stereocenter directly, which is more atom-economical and efficient. The choice of a chiral catalyst, typically based on a transition metal like Iridium or Rhodium complexed with a chiral ligand, is the causal factor behind the high stereoselectivity.[6]

Workflow for Asymmetric Synthesis

G cluster_prep Substrate Preparation cluster_hydrogenation Core Asymmetric Reaction cluster_final Deprotection & Salt Formation Pyridine 2-Phenylpyridine Pyridinium_Salt N-Benzyl-2-phenylpyridinium Salt Pyridine->Pyridinium_Salt Alkylation Alkylating_Agent Alkylating Agent (e.g., Benzyl Bromide) Alkylating_Agent->Pyridinium_Salt Reaction Asymmetric Hydrogenation Pyridinium_Salt->Reaction Catalyst Chiral Ir-Catalyst (e.g., Ir/MeO-BoQPhos) Catalyst->Reaction H2 H₂ Gas H2->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction S_Product (S)-N-Benzyl-2-phenylpiperidine (High Enantiomeric Ratio) Reaction->S_Product Deprotection Debenzylation (e.g., H₂, Pd/C) S_Product->Deprotection Free_Base (S)-2-Phenylpiperidine Deprotection->Free_Base Final_Product (S)-2-Phenylpiperidine Hydrochloride Free_Base->Final_Product Protonation HCl HCl in Ether HCl->Final_Product

Caption: Asymmetric synthesis workflow for (S)-2-Phenylpiperidine HCl.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative, field-proven methodology based on established principles of asymmetric catalysis.[6]

  • Reactor Preparation: A high-pressure hydrogenation vessel is rendered inert by purging with argon or nitrogen.

  • Charge Substrate and Catalyst: The N-benzyl-2-phenylpyridinium salt and the chiral iridium catalyst (e.g., an iridium complex with a P,N ligand like MeO-BoQPhos) are added to the vessel. The catalyst loading is typically low (e.g., 0.5-1 mol%).

  • Add Solvent: Anhydrous, degassed solvent (e.g., dichloromethane) is added via cannula transfer.

  • Hydrogenation: The vessel is sealed, purged carefully with H₂ gas, and then pressurized to the target pressure (e.g., 50 bar). The reaction is stirred at a controlled temperature (e.g., 30-50°C) for 12-24 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC or LC-MS).

  • Work-up: The vessel is carefully depressurized, and the solvent is removed under reduced pressure. The resulting residue contains the enantiomerically enriched (S)-N-benzyl-2-phenylpiperidine.

  • Deprotection: The N-benzyl protecting group is removed. A common method is catalytic transfer hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like ammonium formate, or by direct hydrogenation.

  • Salt Formation: The purified (S)-2-Phenylpiperidine free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether). A stoichiometric amount of HCl (as a solution in ether or dioxane) is added dropwise with stirring.

  • Isolation: The (S)-2-Phenylpiperidine hydrochloride typically precipitates as a white or off-white solid. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.

Self-Validation: The success of this protocol is validated at each stage. The enantiomeric ratio (e.r.) of the product from step 5 is determined by chiral HPLC. The purity of the final product (step 8) is confirmed by NMR, elemental analysis, and melting point determination.

Pharmacological Context and Research Applications

The phenylpiperidine scaffold is a classic "privileged structure" in medicinal chemistry. Its rigid, chair-like conformation allows for precise spatial orientation of the phenyl group and nitrogen atom, facilitating interactions with biological targets. Phenylpiperidine derivatives are best known for their activity as potent analgesics that act as agonists at the µ-opioid receptor.[7] Famous examples include meperidine and fentanyl.[7][8] Their primary mechanism involves binding to these G-protein coupled receptors in the central nervous system, which increases the pain threshold and produces sedation.[8]

(S)-2-Phenylpiperidine hydrochloride itself is not typically an end-product drug but rather a crucial chiral building block.[1] Its value lies in its utility for:

  • Neuroscience Research: Used as a starting point to synthesize novel ligands for exploring the structure-activity relationships (SAR) of receptors and transporters in the CNS.[1]

  • Drug Discovery: Serves as a key intermediate in the synthesis of more complex drug candidates for conditions such as chronic pain, depression, and other neurological disorders.[1]

G cluster_mods Chemical Derivatization cluster_apps Potential Therapeutic Targets Scaffold (S)-2-Phenylpiperidine HCl (Core Scaffold) N_Sub N-Substitution Scaffold->N_Sub Ring_Sub Phenyl Ring Functionalization Scaffold->Ring_Sub Piperidine_Sub Piperidine Ring Substitution Scaffold->Piperidine_Sub Analgesics Opioid Receptor Ligands (Analgesics) N_Sub->Analgesics Antidepressants Reuptake Inhibitors (Antidepressants) Ring_Sub->Antidepressants Neuro_Tools CNS Receptor Probes (Research Tools) Piperidine_Sub->Neuro_Tools

Caption: Role of (S)-2-Phenylpiperidine HCl as a versatile research scaffold.

Safety, Handling, and Storage

As a biologically active amine salt, (S)-2-Phenylpiperidine hydrochloride requires careful handling. The primary hazards are associated with its irritant properties and potential toxicity if ingested.[9][10]

GHS Hazard Classification
Hazard ClassGHS CodeSignal Word & StatementSource(s)
Acute Toxicity, OralH302Warning: Harmful if swallowed.[4]
Skin Corrosion/IrritationH315Warning: Causes skin irritation.[10]
Serious Eye Damage/IrritationH319Warning: Causes serious eye irritation.[10]
Specific Target Organ Toxicity (Single Exposure)H335Warning: May cause respiratory irritation.[10]
Protocol for Safe Handling and Storage

Adherence to the following protocol is mandatory to ensure user safety and maintain compound integrity.

  • Engineering Controls: Handle only inside a certified chemical fume hood to mitigate inhalation risks.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[11]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[11]

    • Body Protection: Wear a standard laboratory coat. For larger quantities, a chemical-resistant apron or suit may be required.[11]

  • Handling Procedures:

    • Avoid generating dust.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[11]

    • Ensure containers are kept tightly closed when not in use.[11]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[11]

    • Keep in the original, tightly sealed container, protected from light.[5]

    • Store locked up and away from incompatible materials (e.g., strong oxidizing agents).[9]

  • Emergency Procedures:

    • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[9]

    • If on Skin: Remove all contaminated clothing immediately. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[9]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

References

  • Choi, S., & Urman, R. D. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Medical and Surgical Research, 3(2), 24-31. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4785. Retrieved from [Link]

  • Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and pain medicine, 12(1), e42127. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Phenylpiperidine (CAS 4096-20-2). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Phenylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (1959). US2904550A - 4-phenylpiperidines and their preparation.
  • Canadian Science Publishing. (1949). A New Synthesis of Piperidine. Canadian Journal of Research, 27b(4), 315-320. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 12(1), 101. Retrieved from [Link]

Sources

Exploratory

Introduction: The Significance of (S)-2-Phenylpiperidine Hydrochloride in Modern Chemistry

An In-depth Technical Guide to (S)-2-Phenylpiperidine Hydrochloride: Structure, Stereochemistry, and Analysis (S)-2-Phenylpiperidine hydrochloride is a chiral molecule of significant interest in the fields of pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-Phenylpiperidine Hydrochloride: Structure, Stereochemistry, and Analysis

(S)-2-Phenylpiperidine hydrochloride is a chiral molecule of significant interest in the fields of pharmaceutical development and organic synthesis. As a derivative of the phenylpiperidine scaffold, it belongs to a class of compounds with profound applications in medicine, notably in anesthesia and pain management.[1][2] The core structure, featuring a piperidine ring directly attached to a phenyl group, serves as a versatile building block for more complex molecules, including analgesics and antidepressants.[3]

The critical feature of this compound is its stereochemistry. The chiral center at the C2 position of the piperidine ring gives rise to two non-superimposable mirror images, or enantiomers: (S)-2-Phenylpiperidine and (R)-2-Phenylpiperidine. It is a well-established principle in pharmacology that enantiomers can exhibit vastly different biological activities, efficacies, and toxicological profiles. Therefore, the ability to synthesize, isolate, and verify the specific (S)-enantiomer is paramount for researchers and drug development professionals.

This guide provides a comprehensive technical overview of (S)-2-Phenylpiperidine hydrochloride, focusing on its chemical structure, the critical importance of its stereochemistry, and the analytical methodologies required for its unambiguous characterization and quality control.

Core Chemical and Physical Properties

A foundational understanding begins with the molecule's basic identifiers and properties. (S)-2-Phenylpiperidine hydrochloride is the salt form, which enhances its stability and solubility in aqueous media, a common requirement for both laboratory handling and pharmaceutical formulation.

PropertyValueSource
IUPAC Name (2S)-2-phenylpiperidine;hydrochloridePubChem[4]
CAS Number 155106-18-6Guidechem[5]
Molecular Formula C₁₁H₁₆ClNGuidechem[5]
Molecular Weight 197.70 g/mol Guidechem[5]
Canonical SMILES C1CCNC2=CC=CC=C2.ClGuidechem[5]
InChI Key YNQTWZUWWFUKSN-MERQFXBCSA-NGuidechem[5]
Appearance Liquid (for the free base)Sigma-Aldrich[6]
Storage Temperature 2-8°CSigma-Aldrich[6]

The Decisive Role of Stereochemistry

The defining characteristic of (S)-2-Phenylpiperidine is its three-dimensional arrangement. The "S" designation, derived from the Cahn-Ingold-Prelog (CIP) priority rules, specifies the absolute configuration at the C2 chiral center.

cluster_S (S)-2-Phenylpiperidine cluster_R (R)-2-Phenylpiperidine S_node Chiral Center (C2) S_phenyl Phenyl (1) S_node->S_phenyl S_N Nitrogen (2) S_node->S_N S_C6 C6 (3) S_node->S_C6 S_H Hydrogen (4) (Away from viewer) S_node->S_H Mirror Mirror Plane caption_S Counter-clockwise = S R_node Chiral Center (C2) R_phenyl Phenyl (1) R_node->R_phenyl R_N Nitrogen (2) R_node->R_N R_C6 C6 (3) R_node->R_C6 R_H Hydrogen (4) (Away from viewer) R_node->R_H caption_R Clockwise = R Conceptual Asymmetric Synthesis Workflow Precursor 2-Phenyl Tetrahydropyridine Precursor Reaction Asymmetric Hydrogenation Precursor->Reaction Substrate Mixture Racemic or Enantioenriched (S/R) 2-Phenylpiperidine Reaction->Mixture Catalyst Chiral Catalyst (e.g., Ir-based complex) Catalyst->Reaction Stereocontrol H2 H₂ Source H2->Reaction Purification Chiral Resolution / Purification Mixture->Purification Product (S)-2-Phenylpiperidine (High Enantiomeric Purity) Purification->Product HCl_add HCl Addition Product->HCl_add Final (S)-2-Phenylpiperidine Hydrochloride HCl_add->Final

Caption: Workflow for stereoselective synthesis of (S)-2-Phenylpiperidine hydrochloride.

Causality in Synthesis: The choice of a chiral catalyst is the lynchpin of this process. The catalyst forms a transient diastereomeric complex with the substrate, lowering the activation energy for hydrogen addition to one specific face of the molecule. This energetic preference directly results in the formation of one enantiomer in excess over the other.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemistry of the final compound is a critical, multi-step process. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system.

Structural Verification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the molecular structure. Both ¹H and ¹³C NMR are used to verify the connectivity of atoms.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of (S)-2-Phenylpiperidine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Two-dimensional experiments like COSY (Correlation Spectroscopy) can be run to confirm proton-proton couplings within the piperidine ring. [7]3. Spectral Analysis:

    • ¹H NMR: Expect to see distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.6 ppm range) and a series of complex multiplets for the aliphatic protons on the piperidine ring. The N-H proton signal will also be present, its chemical shift and appearance being solvent-dependent. [8] * ¹³C NMR: Expect signals corresponding to the unique carbons of the phenyl ring and the piperidine ring. The chemical shifts provide definitive evidence of the carbon skeleton. [9] Trustworthiness Check: The observed chemical shifts and coupling constants must match established literature values for the 2-phenylpiperidine structure. Any significant deviation could indicate an incorrect structure or the presence of impurities. [7]

Enantiomeric Purity Assessment by Chiral HPLC

While NMR confirms the structure, it cannot distinguish between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating and quantifying the (S) and (R) enantiomers, thus determining the enantiomeric purity or enantiomeric excess (e.e.). [10][11] The Principle of Chiral Separation: Chiral HPLC relies on a chiral stationary phase (CSP). The CSP is a solid support functionalized with a single-enantiomer chiral molecule. As the racemic mixture passes through the column, the (S) and (R) enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different binding energies, causing one enantiomer to be retained longer than the other, resulting in their separation. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are particularly effective for this class of compounds. [12][13] Experimental Protocol: Chiral HPLC Analysis

  • System: An HPLC system equipped with a UV detector is required. [12]2. Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar) is a validated starting point.

  • Mobile Phase: A typical mobile phase is a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. [14]An example mobile phase could be Heptane:Isopropanol (90:10 v/v) + 0.1% Diethylamine.

  • Sample Preparation: Prepare a dilute solution of the (S)-2-Phenylpiperidine hydrochloride sample (approx. 1 mg/mL) in the mobile phase.

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) onto the column.

    • Monitor the elution profile with the UV detector at a wavelength where the phenyl group absorbs (e.g., 220 nm).

    • A successful separation will show two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer.

  • Validation: To identify which peak corresponds to the (S)-enantiomer, an analytical standard of pure (S)-2-Phenylpiperidine hydrochloride must be run under the identical conditions.

Data Presentation: Typical HPLC Results

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Heptane:Ethanol (95:5) + 0.1% DEA
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Retention Time (R-isomer) ~8.5 min
Retention Time (S-isomer) ~9.7 min
Resolution (Rs) > 2.0

Note: Retention times are illustrative and will vary based on the exact system and conditions.

Absolute Structure Confirmation by X-ray Crystallography

For ultimate, unambiguous proof of the absolute stereochemistry, single-crystal X-ray crystallography can be employed. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing a definitive map of the molecule. [15]While not a routine quality control method, it is the authoritative standard for confirming the structure of a new synthetic product or reference material. [16]

Conclusion

(S)-2-Phenylpiperidine hydrochloride is more than a simple chemical; it is a precisely defined molecular entity whose utility is intrinsically linked to its specific three-dimensional structure. For researchers and drug developers, a rigorous and multi-faceted analytical approach is not merely good practice—it is a scientific and regulatory necessity. By integrating structural verification by NMR with definitive enantiomeric purity analysis by chiral HPLC, professionals can proceed with confidence, ensuring the integrity of their research and the potential safety and efficacy of future therapeutics derived from this important chiral building block.

References

  • Chem-Impex. 2-Phenylpiperidine. Available from: [Link]

  • Kaye, A. D., et al. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Available from: [Link]

  • PubMed. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available from: [Link]

  • PubChem. 2-Phenylpiperidine. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Available from: [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • PubMed. Green Chiral HPLC Enantiomeric Separations Using High Temperature Liquid Chromatography and Subcritical Water on Chiralcel OD and Chiralpak AD. Available from: [Link]

  • European Journal of Chemistry. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Available from: [Link]

  • YouTube. What are the various ways of Chiral Separation by using HPLC?. Available from: [Link]

  • DiVA portal. Enantiomeric Separations using Chiral Counter-Ions. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • NIH. Crystal structures of two alanylpiperidine analogues. Available from: [Link]

  • MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available from: [Link]

  • PubMed. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Available from: [Link]

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available from: [Link]

  • MDPI. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Available from: [Link]

  • ResearchGate. ¹H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Available from: [Link]

  • RSC Publishing. Structural studies on phenyl bismuth halides and halogenoanions. Part 2. X-Ray crystal structures of [BiPhCl2(thf)](thf = tetrahydrofuran), [NBun4]2[Bi2Ph2Br6] and [NEt4][BiPh2I2]. Available from: [Link]

  • RSC Publishing. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to (S)-2-Phenylpiperidine Hydrochloride

This guide provides a comprehensive technical overview of (S)-2-Phenylpiperidine hydrochloride (CAS No. 155106-18-6), a chiral building block of significant interest in modern drug discovery and development.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (S)-2-Phenylpiperidine hydrochloride (CAS No. 155106-18-6), a chiral building block of significant interest in modern drug discovery and development. The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.[1][2][3] This document delves into the essential physicochemical properties, synthesis, analytical characterization, pharmacological context, and safe handling of the (S)-enantiomer, offering field-proven insights for researchers and drug development professionals.

Core Molecular Profile and Physicochemical Properties

(S)-2-Phenylpiperidine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 2-phenylpiperidine. The presence of a chiral center at the 2-position of the piperidine ring is of critical importance, as enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and safety profiles.[4] The phenylpiperidine structural motif is renowned for its role in potent opioid analgesics, where it provides the necessary framework for interaction with opioid receptors.[5][6] As a versatile intermediate, (S)-2-phenylpiperidine is a foundational component for synthesizing more complex molecules in the development of analgesics, antidepressants, and other neuroscience research agents.[3]

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 155106-18-6[7]
Molecular Formula C₁₁H₁₆ClN[7]
Molecular Weight 197.70 g/mol [7]
Appearance White to off-white solid (typical for hydrochloride salts)General Chemical Knowledge
Melting Point Not specified; Racemic free base melts at 18°C
Boiling Point Not specified; Racemic free base boils at 225-255°C
InChI Key WGIAUTGOUJDVEI-NSHDSACASA-N (for (S)-free base)
SMILES Cl.N1c2ccccc2
Storage 2-8°C, protect from light and moisture[8][9][10][8][9][10]

Synthesis and Enantiomeric Purification

The synthesis of enantiomerically pure 2-substituted piperidines is a key challenge in medicinal chemistry. While racemic 2-phenylpiperidine can be synthesized through methods like the catalytic hydrogenation of 2-phenylpyridine, achieving high enantiopurity requires specialized asymmetric techniques.[11][12] One of the most effective strategies is the kinetic resolution of a racemic precursor.

Causality in Method Selection: Kinetic Resolution

Kinetic resolution is a powerful technique that exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the case of N-Boc-2-phenylpiperidine, a chiral base complex, such as n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine, can deprotonate one enantiomer faster than the other.[13] This process selectively consumes one enantiomer, leaving the other unreacted and thus enantiomerically enriched. This method is chosen for its high efficiency and ability to yield products with excellent enantiomeric ratios (e.r.).[13]

Experimental Protocol: Kinetic Resolution of (±)-N-Boc-2-phenylpiperidine

This protocol is adapted from established methodologies for the kinetic resolution of 2-arylpiperidines.[13]

Step 1: Preparation

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon or nitrogen.

  • Dry the solvent (e.g., diethyl ether) over sodium/benzophenone still prior to use.

Step 2: Reaction Setup

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add a solution of racemic N-Boc-2-phenylpiperidine (1.0 eq.) in anhydrous diethyl ether.

  • Cool the solution to -78°C using an acetone/dry ice bath.

Step 3: Chiral Base Addition

  • In a separate flask, prepare the chiral base by adding (-)-sparteine (0.6 eq.) to a solution of n-BuLi (0.55 eq.) in hexane at -78°C. Stir for 15 minutes.

  • Slowly add the pre-formed chiral base solution to the solution of N-Boc-2-phenylpiperidine via cannula. The rate of addition is critical to maintain selectivity.

Step 4: Quenching and Work-up

  • After stirring at -78°C for the optimized reaction time (typically 2-4 hours, monitored by TLC or LC-MS), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 5: Purification and Deprotection

  • Purify the resulting mixture (containing the reacted product and unreacted starting material) using column chromatography on silica gel. This separates the enantioenriched (S)-N-Boc-2-phenylpiperidine.

  • To obtain the free amine, dissolve the purified (S)-N-Boc-2-phenylpiperidine in a suitable solvent (e.g., dichloromethane) and treat with a strong acid like trifluoroacetic acid (TFA) to cleave the Boc protecting group.

Step 6: Salt Formation

  • After removal of the acid, dissolve the resulting (S)-2-phenylpiperidine free base in a minimal amount of diethyl ether or isopropanol.

  • Add a solution of HCl in ether (1.1 eq.) dropwise with stirring.

  • The (S)-2-Phenylpiperidine hydrochloride will precipitate as a solid. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Purification & Derivatization Racemic Racemic (±)-N-Boc-2-phenylpiperidine Resolution Kinetic Resolution (-78°C, Diethyl Ether) Racemic->Resolution Base Chiral Base (n-BuLi / (-)-sparteine) Base->Resolution Quench Quench (aq. NH4Cl) Resolution->Quench Reaction Mixture Extract Extraction & Drying Quench->Extract Chrom Column Chromatography Extract->Chrom Crude Mixture Deprotect Boc Deprotection (TFA) Chrom->Deprotect Enantioenriched (S)-N-Boc-2-phenylpiperidine Salt Salt Formation (HCl in Ether) Deprotect->Salt (S)-2-Phenylpiperidine (Free Base) Final Final Product: (S)-2-Phenylpiperidine HCl Salt->Final

Caption: Workflow for the synthesis of (S)-2-Phenylpiperidine HCl via kinetic resolution.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of (S)-2-Phenylpiperidine hydrochloride is paramount. A multi-technique analytical approach provides a self-validating system for quality control.

Key Analytical Techniques
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (e.g., enantiomeric excess, e.e.). A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers, allowing for their precise quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities. The mass spectrum provides definitive structural confirmation based on the fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts, coupling constants, and integration of the signals must be consistent with the expected structure of 2-phenylpiperidine.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule, such as N-H and C-H bonds.

Table 2: Example Chiral HPLC Method Parameters

ParameterConditionRationale
Column Chiral Stationary Phase (e.g., cellulose or amylose-based, like Chiralcel OD-H)The CSP provides the chiral environment necessary to resolve the enantiomers.
Mobile Phase Isocratic mixture of Hexane/Isopropanol with a basic additive (e.g., Diethylamine)The non-polar/polar solvent system allows for good separation, while the additive improves peak shape for the basic amine.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between resolution and analysis time.
Detection UV at 254 nmThe phenyl group provides strong UV absorbance at this wavelength.
Column Temp. 25°CControlled temperature ensures reproducible retention times.

Note: This is an illustrative method; specific conditions must be optimized for the exact instrumentation and column used.

Analytical Workflow Diagram

Analytical_Workflow cluster_input cluster_tests Quality Control Tests cluster_output Sample (S)-2-Phenylpiperidine HCl (Batch Sample) Identity Structural Identity (NMR, MS, FTIR) Sample->Identity Purity Chemical Purity (HPLC/GC) Sample->Purity Enantiopurity Enantiomeric Purity (Chiral HPLC) Sample->Enantiopurity Release Batch Release (Certificate of Analysis) Identity->Release Purity->Release Enantiopurity->Release

Caption: A typical quality control workflow for batch release.

Pharmacological Context and Applications

The phenylpiperidine core is a cornerstone of many centrally acting drugs, most notably potent analgesics.[1] Derivatives such as meperidine and fentanyl are classic examples that demonstrate the scaffold's ability to effectively interact with the mu-opioid receptor.[5][6]

(S)-2-Phenylpiperidine itself is not typically an active pharmaceutical ingredient (API) but serves as a crucial chiral intermediate. Its structure is used by medicinal chemists to design novel compounds for:

  • Analgesia: As a precursor for novel opioid receptor agonists.[3][14]

  • Neuroscience: In the development of agents targeting various neurotransmitter systems, including dopamine and serotonin reuptake inhibitors, which are relevant for treating depression and other CNS disorders.[3][15]

  • Drug Discovery: As a fragment in library synthesis to explore new biological targets.

Illustrative Signaling Pathway: Mu-Opioid Receptor Agonism

The diagram below illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by a phenylpiperidine-based agonist (like fentanyl) at the mu-opioid receptor. This is the primary mechanism behind the analgesic effects of this drug class.[1][14]

Signaling_Pathway Agonist Phenylpiperidine Agonist (e.g., Fentanyl) Receptor μ-Opioid Receptor (GPCR) Agonist->Receptor Binds & Activates G_Protein Gi/o Protein Complex Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia (Reduced Pain Signaling) Ca_Channel->Analgesia ↓ Neurotransmitter Release K_Channel->Analgesia Hyperpolarization Neuron Presynaptic Neuron

Sources

Exploratory

(S)-2-Phenylpiperidine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Potential Biological Activities of the (S)-2-Phenylpiperidine Core Authored by: Gemini, Senior Application Scientist Abstract The (S)-2-phenylpiperidine scaffold represents a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Potential Biological Activities of the (S)-2-Phenylpiperidine Core

Authored by: Gemini, Senior Application Scientist

Abstract

The (S)-2-phenylpiperidine scaffold represents a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents.[1] While (S)-2-Phenylpiperidine hydrochloride itself is primarily utilized as a research chemical and synthetic precursor, its core structure is integral to numerous compounds targeting key receptors within the central nervous system (CNS). This guide provides an in-depth analysis of the potential biological activities inherent to the (S)-2-phenylpiperidine scaffold, drawing insights from the pharmacological profiles of its key derivatives. We will explore its significance in the development of ligands for dopaminergic, serotonergic, and opioid receptor systems, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals. This document will delve into the structure-activity relationships, potential therapeutic applications, and standard methodologies for evaluating the biological activities of compounds containing this privileged core.

The 2-Phenylpiperidine Scaffold: A Foundation for CNS-Targeted Therapeutics

The 2-phenylpiperidine moiety, characterized by a piperidine ring directly attached to a phenyl group, is a recurring motif in a wide array of CNS-active compounds.[2][3] The chirality of the C2 position is a critical determinant of biological activity, with the (S)-enantiomer often exhibiting distinct pharmacological properties. The strategic positioning of the phenyl ring relative to the piperidine nitrogen allows for diverse interactions with receptor binding pockets, making this scaffold a valuable starting point for the design of novel therapeutics. Its derivatives have found applications as analgesics, antipsychotics, antidepressants, and anti-Parkinsonian agents.[3]

Potential Biological Activities and Therapeutic Applications

The versatility of the (S)-2-phenylpiperidine scaffold is evident in the broad spectrum of biological targets its derivatives have been shown to modulate. The following sections explore the key receptor systems where this scaffold has demonstrated significant potential.

Modulation of the Dopaminergic System

The dopaminergic system is a crucial target for the treatment of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. Several derivatives of (S)-2-phenylpiperidine have been investigated as potent and selective ligands for dopamine receptors, particularly the D2 and D3 subtypes.

Structure-Activity Relationship Insights: Studies on meta-substituted (S)-phenylpiperidines have revealed that the nature of the substituent on the phenyl ring and the N-alkyl group on the piperidine are critical for dopamine D2 autoreceptor activity. These structural modifications influence the intrinsic activity of the compounds, allowing for the fine-tuning of their pharmacological profiles from full agonists to partial agonists and antagonists.

Therapeutic Implications: The development of dopamine receptor ligands with specific profiles, such as partial agonism or "dopamine stabilization," is a key goal in neuropsychiatric drug discovery. Compounds that can modulate dopamine signaling in a state-dependent manner (i.e., reducing hyperactivity and enhancing hypoactivity) are of particular interest.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of novel (S)-2-phenylpiperidine derivatives, a battery of in vitro and in vivo assays is essential. The following are representative protocols for key assays.

General Protocol for Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the dopamine D2 receptor.[4][5]

Objective: To determine the inhibitory constant (Ki) of a test compound at the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [³H]Spiperone or [³H]Raclopride.

  • Non-specific binding control: Haloperidol or another high-affinity D2 antagonist.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the D2-expressing cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound. For determining non-specific binding, add a saturating concentration of the non-specific control.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

General Protocol for Serotonin 5-HT₂ₐ Receptor Functional Assay (Calcium Mobilization)

This protocol describes a common method for assessing the agonist or antagonist activity of a compound at the 5-HT₂ₐ receptor, which couples to the Gq signaling pathway, leading to an increase in intracellular calcium.[6][7]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as a 5-HT₂ₐ receptor agonist, or its potency (IC₅₀) as an antagonist.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Reference agonist: Serotonin (5-HT).

  • Reference antagonist: Ketanserin.

  • 96- or 384-well black, clear-bottom microplates.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate the 5-HT₂ₐ-expressing cells in the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound to the wells and measure the fluorescence intensity over time.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of the reference agonist (e.g., EC₈₀ of 5-HT) and measure the fluorescence.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity upon compound addition.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ and Eₘₐₓ (relative to the reference agonist).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

General Protocol for Mu-Opioid Receptor [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mu-opioid receptor upon agonist binding.[8][9]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as a mu-opioid receptor agonist.

Materials:

  • Cell membranes from cells expressing the human mu-opioid receptor (e.g., CHO-hMOR).

  • [³⁵S]GTPγS radioligand.

  • GDP (Guanosine diphosphate).

  • Reference agonist: DAMGO.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of the test compound in assay buffer.

  • Incubation: Incubate the plates at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Counting: Dry the filters, add scintillation fluid, and quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values relative to the reference agonist.

Visualization of Key Concepts

Signaling Pathways

The biological effects of (S)-2-phenylpiperidine derivatives are mediated through complex intracellular signaling cascades initiated by receptor activation.

G_Protein_Signaling cluster_dopamine Dopaminergic System (Gi/o-coupled) cluster_serotonin Serotonergic System (Gq-coupled) D2R Dopamine D2 Receptor Gi_D Gi/o Protein D2R->Gi_D Agonist AC_D Adenylyl Cyclase Gi_D->AC_D Inhibition cAMP_D ↓ cAMP AC_D->cAMP_D HT2AR Serotonin 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Agonist PLC Phospholipase C Gq->PLC Activation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca

Caption: G-protein signaling pathways for dopamine D2 and serotonin 5-HT2A receptors.

Experimental Workflow

The process of characterizing a novel (S)-2-phenylpiperidine derivative follows a logical progression from initial screening to functional characterization.

Experimental_Workflow Start Novel (S)-2-Phenylpiperidine Derivative Binding Primary Screening: Radioligand Binding Assays (D2, 5-HT2A, µ-Opioid) Start->Binding Test Compound Functional Secondary Screening: Functional Assays ([³⁵S]GTPγS, Ca²⁺ Mobilization) Binding->Functional Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Functional->SAR Potency & Efficacy Data SAR->Start Iterative Design Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for characterizing novel phenylpiperidine derivatives.

Conclusion

The (S)-2-phenylpiperidine scaffold is undeniably a privileged structure in the landscape of CNS drug discovery. While the parent compound, (S)-2-Phenylpiperidine hydrochloride, serves primarily as a synthetic intermediate, the core architecture provides a robust foundation for the development of potent and selective ligands targeting a range of crucial neurotransmitter receptors. An understanding of the structure-activity relationships within the dopaminergic, serotonergic, and opioid systems is paramount for the rational design of novel therapeutics. The experimental protocols and workflows detailed in this guide offer a framework for the systematic evaluation of new chemical entities built upon this versatile scaffold. Future research will undoubtedly continue to unlock the full therapeutic potential of the (S)-2-phenylpiperidine core, leading to the development of next-generation treatments for a host of neurological and psychiatric conditions.

References

  • Pain Physician. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpiperidine. PubChem Compound Summary for CID 103020. Retrieved from [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from [Link]

  • ACS Publications. (2021). Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • ACS Publications. (2017). Mu Opioid Receptor Positive Allosteric Modulator BMS-986122 Confers Agonist-Dependent G Protein Subtype Signaling Bias. Retrieved from [Link]

  • ACS Publications. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • ACS Publications. (2019). Setup of a Serotonin 2A Receptor (5-HT2AR) Bioassay.... Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • PubMed. (1995). Fentanyl analogs: structure-activity-relationship study. Retrieved from [Link]

  • eLife. (2021). G protein signaling–biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists. Retrieved from [Link]

  • MDPI. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Retrieved from [Link]

  • American Laboratory. (2011). Determination of Association (kon) and Dissociation (koff) Rates of Spiperone on the Dopamine D2 Receptor.... Retrieved from [Link]

  • eLife. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. Retrieved from [Link]

  • PLOS One. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. Retrieved from [Link]

Sources

Foundational

The Strategic Role of (S)-2-Phenylpiperidine Hydrochloride in Contemporary Drug Discovery: A Technical Guide to its Synthesis, Pharmacology, and Therapeutic Potential

Foreword: Unveiling the Potential of a Privileged Scaffold The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast array of pharmaceuticals an...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast array of pharmaceuticals and naturally occurring alkaloids.[1][2] Its conformational flexibility and ability to engage in crucial intermolecular interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. Within this distinguished class of compounds, the 2-phenylpiperidine motif represents a particularly compelling starting point for the design of novel therapeutics. The introduction of a phenyl group at the 2-position imparts a unique three-dimensional structure and lipophilicity, influencing the molecule's interaction with biological targets.[3] The (S)-enantiomer of 2-phenylpiperidine, in particular, has garnered significant attention for its stereospecific interactions with various receptors and transporters in the central nervous system (CNS). This guide provides an in-depth technical exploration of (S)-2-Phenylpiperidine hydrochloride, offering a comprehensive resource for researchers and drug development professionals. We will delve into its stereoselective synthesis, elucidate its complex pharmacological profile, and explore its relationship with other significant piperidine alkaloids, thereby highlighting its potential in the ongoing quest for innovative medicines.

I. The Piperidine Alkaloid Landscape: A Context for (S)-2-Phenylpiperidine

Piperidine alkaloids are a diverse group of natural products found in various plant species, such as those from the Pinus and Piper genera.[4] These compounds exhibit a wide spectrum of biological activities, from antimicrobial and anti-inflammatory to potent neurological effects.[4] The therapeutic applications of piperidine-containing drugs are extensive, encompassing analgesics, antipsychotics, and antihistamines, among others.[1][2]

The strategic importance of the 2-phenylpiperidine core lies in its presence in numerous synthetic compounds with significant pharmacological activity. This structural motif serves as a foundational building block for molecules targeting a range of biological entities, including opioid receptors, monoamine transporters, and sigma receptors.[1][4][5] Understanding the nuances of its synthesis and biological interactions is therefore paramount for the rational design of next-generation therapeutics.

II. Enantioselective Synthesis of (S)-2-Phenylpiperidine Hydrochloride: A Step-by-Step Protocol

The chirality of the 2-phenylpiperidine scaffold is a critical determinant of its biological activity. Consequently, the development of efficient and highly stereoselective synthetic routes to obtain the desired (S)-enantiomer is of utmost importance. While various methods for the synthesis of chiral piperidines exist, including the asymmetric reduction of pyridinium salts and cyclization strategies, this section will outline a robust and adaptable protocol for the preparation of (S)-2-Phenylpiperidine and its subsequent conversion to the hydrochloride salt.[6]

Experimental Protocol: Asymmetric Synthesis and Hydrochloride Salt Formation

This protocol is a composite of established methodologies in asymmetric synthesis and salt formation, designed to provide a clear and reproducible pathway for laboratory-scale preparation.

Part A: Enantioselective Synthesis of (S)-2-Phenylpiperidine

This phase focuses on establishing the chiral center at the 2-position of the piperidine ring. A common and effective strategy involves the asymmetric hydrogenation of a suitable precursor, such as a 2-phenyl-1,2,3,4-tetrahydropyridine, using a chiral catalyst.

  • Step 1: Precursor Synthesis (Not Detailed)

    • The synthesis of the 2-phenyl-tetrahydropyridine precursor can be achieved through various established organic chemistry reactions, the specifics of which are beyond the scope of this protocol. It is crucial to ensure the purity of this starting material before proceeding.

  • Step 2: Asymmetric Hydrogenation

    • In a high-pressure reaction vessel, dissolve the 2-phenyl-tetrahydropyridine precursor in a suitable degassed solvent (e.g., methanol, ethanol).

    • To this solution, add a chiral catalyst. A common choice is a rhodium- or iridium-based catalyst with a chiral phosphine ligand (e.g., a derivative of BINAP or DuPhos). The catalyst loading is typically in the range of 0.1 to 1 mol%.

    • Seal the reaction vessel and purge with an inert gas (e.g., argon or nitrogen).

    • Pressurize the vessel with hydrogen gas to the recommended pressure (typically 50-100 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for a predetermined time (typically 12-24 hours), or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).

    • Carefully depressurize the vessel and purge with an inert gas.

    • Remove the solvent under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (S)-2-Phenylpiperidine.

  • Step 3: Enantiomeric Purity Determination

    • The enantiomeric excess (e.e.) of the synthesized (S)-2-Phenylpiperidine must be determined. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).[7][8] A chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is employed with a suitable mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine).[7][8] The two enantiomers will exhibit different retention times, allowing for their quantification.

Part B: Conversion to (S)-2-Phenylpiperidine Hydrochloride

The hydrochloride salt is often preferred for its improved stability and solubility in aqueous media.

  • Dissolve the purified (S)-2-Phenylpiperidine free base in a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane.[9]

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or a gentle stream of anhydrous HCl gas) dropwise with stirring.[9]

  • A white precipitate of (S)-2-Phenylpiperidine hydrochloride will form.

  • Continue the addition of the HCl solution until no further precipitation is observed.

  • Collect the solid product by vacuum filtration and wash it with a small amount of the cold, anhydrous solvent.

  • Dry the resulting white solid under vacuum to yield pure (S)-2-Phenylpiperidine hydrochloride.

Causality Behind Experimental Choices
  • Chiral Catalyst: The choice of the chiral catalyst and ligand is the most critical factor in achieving high enantioselectivity. The intricate three-dimensional structure of the catalyst-substrate complex during the hydrogenation step dictates the stereochemical outcome.

  • Anhydrous Conditions for Salt Formation: The use of anhydrous solvents during the hydrochloride salt formation is essential to prevent the introduction of water, which can affect the crystallinity and stability of the final product.

  • Chiral HPLC: This analytical technique is indispensable for validating the success of the asymmetric synthesis. The differential interaction of the enantiomers with the chiral stationary phase allows for their separation and accurate quantification, confirming the enantiomeric purity of the final product.[7]

III. The Multifaceted Pharmacological Profile of 2-Phenylpiperidine and its Analogs

The 2-phenylpiperidine scaffold is a versatile pharmacophore that can be tailored to interact with a variety of biological targets, primarily within the central nervous system. The pharmacological profile of these compounds is highly dependent on the nature and position of substituents on both the phenyl and piperidine rings.

A. Opioid Receptor Modulation

A significant number of phenylpiperidine derivatives are potent opioid receptor agonists, with a primary action at the mu-opioid receptor (MOR).[1] This interaction is responsible for their analgesic effects.[1] Fentanyl and its analogs, for instance, are synthetic opioids built around a 4-phenylpiperidine core and are significantly more potent than morphine.[2] While direct binding data for (S)-2-phenylpiperidine at opioid receptors is not extensively reported in readily available literature, the structural similarity to known opioids suggests a potential for interaction. The orientation of the phenyl group and the nitrogen atom are critical for binding to the opioid receptor's active site.[10]

B. Dopamine Transporter (DAT) Inhibition

Certain 2-phenylpiperidine analogs have been identified as potent inhibitors of the dopamine transporter (DAT).[11] The inhibition of dopamine reuptake leads to increased levels of dopamine in the synaptic cleft, a mechanism that is central to the action of psychostimulants and some antidepressants. Structure-activity relationship (SAR) studies have shown that modifications to the N-substituent and the phenyl ring can significantly impact both the potency and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5] For example, some N-benzylpiperidine analogues of GBR 12909, a well-known DAT inhibitor, exhibit high affinity and selectivity for DAT.[11]

C. Serotonin 5-HT2C Receptor Modulation

Recent research has uncovered a novel activity for 4-phenylpiperidine-2-carboxamide derivatives as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor.[6] PAMs do not activate the receptor directly but enhance the effect of the endogenous ligand, serotonin.[6] This mechanism offers a more nuanced approach to receptor modulation compared to direct agonism and has therapeutic potential in treating conditions like obesity and substance use disorders.[6]

D. Sigma Receptor Binding

Sigma receptors, which are now considered a distinct class of proteins rather than a subtype of opioid receptors, are another important target for phenylpiperidine derivatives.[4] There are two main subtypes, sigma-1 (σ1) and sigma-2 (σ2) receptors.[12] Ligands for these receptors are being investigated for their potential in treating a range of conditions including psychiatric disorders, neurodegenerative diseases, and pain.[4][13] Studies have shown that N-arylalkylpiperidines can exhibit high affinity for both sigma-1 and sigma-2 receptors, with the length of the alkyl chain and substitutions on the piperidine ring influencing the affinity and selectivity.[14]

IV. Structure-Activity Relationships (SAR) and Comparative Analysis

The biological activity of 2-phenylpiperidine alkaloids is exquisitely sensitive to their structural modifications. Understanding these structure-activity relationships is fundamental to the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Key Structural Features Influencing Activity:
  • Stereochemistry at C2: The (S)-configuration is often crucial for potent interactions with specific biological targets.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can dramatically alter the pharmacological profile. Electron-withdrawing groups, for example, can enhance binding to the dopamine transporter.[11]

  • N-Substitution: The substituent on the piperidine nitrogen is a key determinant of activity. For instance, an N-phenethyl group is often found in potent opioid agonists.

  • Substitution on the Piperidine Ring: The addition of other substituents to the piperidine ring can influence both the potency and the selectivity of the compound for different receptors.

Comparative Data of Selected Piperidine Alkaloids

To illustrate the impact of structural variations, the following table summarizes the biological activities of (S)-2-Phenylpiperidine and some of its notable synthetic analogs. It is important to note that direct comparative data for (S)-2-phenylpiperidine itself is limited in the public domain, and the data for its analogs are presented to highlight the chemical space.

CompoundStructurePrimary Biological Target(s)Reported Activity (IC50/Ki)Reference(s)
(S)-2-Phenylpiperidine 2-phenylpiperidine scaffoldDopamine Transporter (DAT), Sigma Receptors (potential)Data not readily available[3]
Fentanyl 4-anilino-N-phenethylpiperidine coreMu-opioid receptor (agonist)Ki = 0.39 nM[2]
GBR 12909 Analog (9) 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine derivativeDopamine Transporter (DAT)IC50 = 6.6 nM[5]
Compound 12 (CTW0415) 4-phenylpiperidine-2-carboxamide derivativeSerotonin 5-HT2C Receptor (PAM)In vivo efficacy demonstrated[6]
PSC-38 Phenylpropyl piperidine derivativeSigma-2 ReceptorKi = 82.9 µM[14]

V. Visualization of Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Diagram 1: General Synthetic Pathway to (S)-2-Phenylpiperidine Hydrochloride

G cluster_synthesis Part A: Enantioselective Synthesis cluster_salt Part B: Hydrochloride Salt Formation Precursor 2-Phenyl-tetrahydropyridine Precursor Hydrogenation Asymmetric Hydrogenation (H2, Chiral Catalyst) Precursor->Hydrogenation Freebase (S)-2-Phenylpiperidine (Free Base) Hydrogenation->Freebase HPLC Chiral HPLC Analysis (Enantiomeric Purity) Freebase->HPLC QC Freebase_salt (S)-2-Phenylpiperidine (Free Base) Salt_Formation Addition of HCl (Anhydrous Solvent) Freebase_salt->Salt_Formation Product (S)-2-Phenylpiperidine Hydrochloride Salt_Formation->Product

Caption: Synthetic workflow for (S)-2-Phenylpiperidine HCl.

Diagram 2: Potential Biological Targets of 2-Phenylpiperidine Derivatives

G cluster_targets Potential Biological Targets Scaffold 2-Phenylpiperidine Scaffold MOR Mu-Opioid Receptor (MOR) Scaffold->MOR Analgesia DAT Dopamine Transporter (DAT) Scaffold->DAT CNS Stimulation 5HT2C Serotonin 5-HT2C Receptor Scaffold->5HT2C Allosteric Modulation SigmaR Sigma Receptors (σ1, σ2) Scaffold->SigmaR Neuromodulation

Caption: Biological targets of 2-phenylpiperidine derivatives.

VI. Conclusion and Future Perspectives

(S)-2-Phenylpiperidine hydrochloride and its related alkaloids represent a rich and versatile area of medicinal chemistry. The 2-phenylpiperidine scaffold has proven to be a highly effective template for the design of potent and selective ligands for a range of important CNS targets. The continued exploration of the structure-activity relationships within this class of compounds, aided by advances in asymmetric synthesis and computational modeling, will undoubtedly lead to the discovery of novel drug candidates with improved therapeutic profiles. The multifaceted pharmacology of these alkaloids underscores their potential to address unmet medical needs in areas such as pain management, psychiatric disorders, and neurodegenerative diseases. As our understanding of the intricate signaling pathways in the brain deepens, the strategic deployment of the 2-phenylpiperidine scaffold will continue to be a valuable tool in the armamentarium of the drug discovery scientist.

VII. References

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. [Link]

  • 2-Phenylpiperidine. PubChem. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One. [Link]

  • Convert N-alkyl Piperifine to salt ?. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. MDPI. [Link]

  • Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry. [Link]

  • Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. International Journal of Molecular Sciences. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • What is the best method for conversion of guanidine hydrochloride to free base guanidine?. ResearchGate. [Link]

  • Fentanyl. Wikipedia. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Opioid Pharmacology. Pain Physician. [Link]

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-inflammatory Activity. Journal of Medicinal Chemistry. [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. [Link]

  • Converting Fentanyl Hydrochloride (HCL) To Fentanyl Freebase. Scribd. [Link]

  • Binding affinity of tested compounds at opioid receptors.. ResearchGate. [Link]

  • Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Sigma-1 and sigma-2 receptor ligands developed. BioWorld. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry. [Link]

  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling. [Link]

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Exploratory

(S)-2-Phenylpiperidine hydrochloride for neuroscience research.

An In-Depth Technical Guide to (S)-2-Phenylpiperidine Hydrochloride for Neuroscience Research This document provides a comprehensive technical overview of (S)-2-Phenylpiperidine hydrochloride, a versatile chemical scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-2-Phenylpiperidine Hydrochloride for Neuroscience Research

This document provides a comprehensive technical overview of (S)-2-Phenylpiperidine hydrochloride, a versatile chemical scaffold with significant applications in neuroscience. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its mechanism of action, experimental applications, and the causal reasoning behind protocol design.

Introduction: The Phenylpiperidine Scaffold in Neuroscience

The phenylpiperidine chemical class, characterized by a phenyl group directly attached to a piperidine ring, represents a cornerstone in medicinal chemistry and neuropharmacology.[1][2] These agents have played a crucial role in the development of therapeutics for pain management and anesthesia.[1][2] (S)-2-Phenylpiperidine hydrochloride, a specific chiral enantiomer within this class, has emerged as a valuable research tool, primarily for its interaction with neurotransmitter systems and its utility as a building block in the synthesis of more complex drug candidates.[3] Its unique stereochemistry and physicochemical properties make it a subject of intense interest for exploring the intricacies of the central nervous system (CNS).

This guide delineates the molecular characteristics, primary mechanisms of action, and practical, field-proven protocols for leveraging (S)-2-Phenylpiperidine hydrochloride in a modern neuroscience laboratory.

Physicochemical Profile and Handling

Accurate characterization of a research compound is the foundation of reproducible science. The properties of (S)-2-Phenylpiperidine hydrochloride are summarized below.

PropertyValueSource
CAS Number 155106-18-6[4]
Molecular Formula C₁₁H₁₆ClN[4]
Molecular Weight 197.70 g/mol [4]
Appearance Colorless to almost clear liquid (base form)[3]
Purity ≥95-98% (Varies by supplier)[5]
Canonical SMILES C1CCNC(C1)C2=CC=CC=C2.Cl[4]
Storage Store at room temperature or 4°C, protect from light[3][5]

For experimental use, it is critical to prepare fresh solutions. The hydrochloride salt form generally confers better solubility in aqueous buffers compared to the free base. Always consult the Certificate of Analysis provided by the supplier for lot-specific data.[6]

Core Mechanism of Action: A Probe for Sigma Receptors

While the broader phenylpiperidine class is known for opioid activity, the primary utility of (S)-2-Phenylpiperidine hydrochloride in research stems from its interaction with sigma receptors (σR) . These receptors are unique, non-opioid, non-GPCR transmembrane proteins primarily located at the endoplasmic reticulum (ER).[7] They function as chaperone proteins, modulating a host of downstream cellular processes by influencing intracellular Ca²+ homeostasis and interacting with ion channels and other receptor systems.[7]

There are two primary subtypes, σ1 and σ2, which are distinct gene products.[7]

  • Sigma-1 Receptors (σ1R): These have been cloned and extensively characterized.[7] They are implicated in neuroprotection, regulation of neurotransmitter release (dopamine, acetylcholine), and modulation of NMDA receptor function.

  • Sigma-2 Receptors (σ2R): These receptors show a preference for the (-)-stereoisomers of certain benzomorphans and are highly expressed in the CNS and in proliferating tumor cells. Phenylpiperidine derivatives, particularly those with a phenyl propyl amine structure, have been shown to exhibit high affinity for σ2R, making them valuable tools for studying this less-understood subtype.[8] Research suggests σ2R ligands may have therapeutic potential in treating neuropathic pain and as cytotoxic agents in cancer.[7][9]

The interaction of a ligand like (S)-2-Phenylpiperidine with σR can trigger a cascade of events, influencing neuronal excitability, synaptic plasticity, and cell survival pathways.

Fig 1. Simplified Sigma Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum (ER) Membrane sigma_receptor Sigma Receptor (σ1R / σ2R) ip3r IP3R sigma_receptor->ip3r Modulates ion_channel Voltage-gated Ion Channel (e.g., K⁺, Ca²⁺) sigma_receptor->ion_channel Chaperones/ Modulates ca_store Ca²⁺ Store ip3r->ca_store Releases Ca²⁺ cellular_response Modulation of Neuronal Excitability & Gene Expression ca_store->cellular_response Activates Signaling Cascades cytosol Cytosol ligand (S)-2-Phenylpiperidine (Ligand) ligand->sigma_receptor Binds to ion_channel->cellular_response Alters Ion Flux

Caption: Simplified Sigma Receptor Signaling Pathway.

Key Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, incorporating controls and clear endpoints to ensure data integrity.

In Vitro Protocol: Radioligand Binding Assay for σ1 and σ2 Receptor Affinity

This assay quantifies the binding affinity (Ki) of (S)-2-Phenylpiperidine hydrochloride for sigma receptors, a critical first step in characterizing its pharmacological profile.

Causality Behind Experimental Choices:

  • Source Tissue: We use rat brain homogenate as it provides a rich, native source of both σ1 and σ2 receptors.

  • Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) is a non-selective σR ligand, allowing us to label the entire sigma receptor population.

  • Selective Blockers: Haloperidol is used to selectively block σ1 receptors, allowing for the specific measurement of binding to σ2 receptors in the remaining population. This differential blocking is the key to dissecting the affinity for each subtype.

  • Non-Specific Binding: A high concentration of a non-labeled ligand (e.g., unlabeled DTG or Haloperidol) is used to define non-specific binding, ensuring that the measured signal is due to specific receptor interactions.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 20 min at 4°C.

    • Resuspend the resulting pellet (P2 membrane fraction) in fresh Tris-HCl buffer and determine protein concentration via a Bradford or BCA assay.

  • Assay Setup (in 96-well plates):

    • Total Binding: 50 µL buffer + 50 µL [³H]DTG (final conc. ~2-3 nM) + 50 µL membrane homogenate.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (final conc. 10 µM) + 50 µL [³H]DTG + 50 µL membrane homogenate.

    • Competition Binding: 50 µL of (S)-2-Phenylpiperidine hydrochloride (at 8-10 serial dilutions, e.g., 10⁻¹¹ to 10⁻⁵ M) + 50 µL [³H]DTG + 50 µL membrane homogenate.

    • To determine σ2 affinity specifically, pre-incubate all wells with 300 nM Haloperidol to saturate σ1 sites before adding other components.

  • Incubation & Harvesting:

    • Incubate plates at 25°C for 120 minutes with gentle agitation.

    • Rapidly harvest the samples onto GF/B glass fiber filters using a cell harvester.

    • Wash filters 3x with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of (S)-2-Phenylpiperidine hydrochloride.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Fig 2. Workflow for Radioligand Binding Assay start Start: Rat Brain Tissue prep 1. Prepare Membrane Homogenate (Centrifugation) start->prep assay 2. Set up Assay Plate (Total, NSB, Competition) prep->assay incubate 3. Incubate with [³H]DTG & Compound assay->incubate harvest 4. Harvest onto Filters & Wash incubate->harvest count 5. Scintillation Counting (Measure Radioactivity) harvest->count analyze 6. Data Analysis (IC₅₀ → Ki Calculation) count->analyze end End: Binding Affinity (Ki) analyze->end Fig 3. Workflow for In Vivo Neuropathic Pain Study start Start: Adult Rats surgery 1. CCI Surgery (Induce Neuropathy) start->surgery recovery 2. Recovery Period (7-10 Days) surgery->recovery baseline 3. Baseline Behavioral Testing (von Frey / Hargreaves) recovery->baseline admin 4. Administer Compound or Vehicle (i.p.) baseline->admin post_test 5. Post-Treatment Testing (Time Course: 30-120 min) admin->post_test analyze 6. Data Analysis (ANOVA) post_test->analyze end End: Analgesic Efficacy analyze->end

Caption: Workflow for In Vivo Neuropathic Pain Study.

Conclusion and Future Directions

(S)-2-Phenylpiperidine hydrochloride is more than a simple chemical intermediate; it is a precise tool for dissecting the complex role of sigma receptors in the central nervous system. Its utility in probing σ1 and σ2 receptor pharmacology provides a foundation for understanding their involvement in pain, psychiatric disorders, and neurodegenerative diseases. [3]The methodologies outlined in this guide provide a robust framework for researchers to reliably characterize its effects and those of related compounds.

Future research should focus on developing derivatives with higher selectivity for the σ2 receptor to better elucidate its specific physiological functions. Furthermore, exploring the therapeutic synergy of dual-target ligands that combine sigma receptor activity with other CNS targets, such as the histamine H3 receptor, represents a promising avenue for developing novel treatments for complex neurological disorders. [12]

References

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]

  • Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PubMed Central, National Institutes of Health. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed, National Institutes of Health. [Link]

  • Recent Developments in Sigma-2 Receptor Compounds for Pain. PubMed Central, National Institutes of Health. [Link]

  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed, National Institutes of Health. [Link]

  • Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain. PubMed Central, National Institutes of Health. [Link]

  • Sigma-1 and sigma-2 receptor ligands developed. BioWorld. [Link]

  • The neural basis of psychedelic action. PubMed Central, National Institutes of Health. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Asymmetric Synthesis of N-Boc-2-arylpiperidines

Introduction: The Significance of Chiral 2-Arylpiperidines The 2-arylpiperidine motif is a privileged scaffold in medicinal chemistry and pharmacology, forming the core structure of numerous biologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 2-Arylpiperidines

The 2-arylpiperidine motif is a privileged scaffold in medicinal chemistry and pharmacology, forming the core structure of numerous biologically active compounds and approved pharmaceuticals. Its rigid, saturated heterocyclic framework, combined with the stereogenic center at the C2 position, allows for precise three-dimensional orientation of the aryl substituent, which is critical for specific interactions with biological targets. Enantiomers of 2-arylpiperidines often exhibit profoundly different pharmacological activities and metabolic profiles. Consequently, the development of robust, efficient, and highly stereoselective methods for their synthesis is a paramount objective for researchers in drug discovery and development.

This guide provides an in-depth analysis of field-proven strategies for the asymmetric synthesis of N-Boc-2-arylpiperidines, a key class of intermediates that offer both stability and facile deprotection. We will explore the causality behind various experimental designs, present detailed, self-validating protocols, and summarize key performance data to empower researchers to select and implement the optimal synthetic route for their specific needs.

Strategic Overview: Pathways to Enantiopurity

Multiple strategic disconnections can be envisioned for the asymmetric synthesis of N-Boc-2-arylpiperidines. This guide will focus on two of the most powerful and widely adopted approaches:

  • Catalytic Asymmetric Hydrogenation of Tetrahydropyridines: A highly atom-economical method that installs the stereocenter via reduction of a prochiral olefin precursor. The success of this method hinges on the selection of a suitable chiral catalyst that can effectively differentiate the enantiotopic faces of the double bond.

  • Asymmetric Dearomatization of Pyridines: A modern and elegant strategy that builds the chiral piperidine core directly from abundant pyridine feedstocks. This approach often involves an initial activation of the pyridine ring, followed by a stereodetermining nucleophilic addition or reduction step.[1][2]

The following sections will delve into the mechanistic underpinnings and practical execution of these strategies.

G cluster_0 Synthetic Strategies cluster_1 Strategy 1 Details cluster_2 Strategy 2 Details Start N-Boc-2-arylpiperidine Target Strategy1 Catalytic Asymmetric Hydrogenation Start->Strategy1 Strategy2 Asymmetric Dearomatization Start->Strategy2 Substrate_1 Synthesis of N-Boc-2-aryl- 1,2,3,6-tetrahydropyridine Strategy1->Substrate_1 Substrate_2 Activation of Pyridine Substrate Strategy2->Substrate_2 Hydrogenation Ir- or Rh-Catalyzed Asymmetric Hydrogenation Substrate_1->Hydrogenation Product_1 Enantioenriched N-Boc-2-arylpiperidine Hydrogenation->Product_1 Dearomatization Enantioselective Nucleophilic Addition/ Reduction Substrate_2->Dearomatization Product_2 Enantioenriched N-Boc-2-arylpiperidine Dearomatization->Product_2

Caption: High-level overview of primary synthetic routes.

Strategy 1: Catalytic Asymmetric Hydrogenation

This approach is arguably the most direct and efficient method for accessing enantioenriched N-Boc-2-arylpiperidines. The strategy relies on the synthesis of a prochiral N-Boc-2-aryl-1,2,3,6-tetrahydropyridine intermediate, which is then subjected to hydrogenation in the presence of a chiral transition metal catalyst. Iridium and Rhodium complexes bearing chiral phosphine ligands are the catalysts of choice for this transformation, often delivering exceptional levels of enantioselectivity.[3]

Mechanistic Rationale & Causality

The enantioselectivity of the hydrogenation is governed by the formation of a catalyst-substrate complex. The chiral ligand creates a well-defined chiral pocket around the metal center. The tetrahydropyridine substrate coordinates to the metal in a manner that minimizes steric hindrance, leading to preferential binding of one of the two enantiotopic faces of the C=C double bond. Hydrogen is then delivered from the metal hydride to this preferred face, establishing the stereocenter at C2.[4]

The choice of the N-Boc protecting group is critical. Its steric bulk influences the conformational equilibrium of the tetrahydropyridine ring, which can impact the efficiency of catalyst binding and the resulting stereochemical outcome. Furthermore, the electronic nature of the aryl group (electron-donating vs. electron-withdrawing) can affect the rate of hydrogenation but generally has a smaller impact on enantioselectivity with robust catalyst systems.

G Catalyst_Precursor [Ir(COD)Cl]₂ + Chiral Ligand Active_Catalyst Active Cationic Ir(I) Catalyst Catalyst_Precursor->Active_Catalyst H₂ Activation Substrate_Coordination Substrate Coordination (Face Selection) Active_Catalyst->Substrate_Coordination + Substrate Oxidative_Addition Oxidative Addition of H₂ Substrate_Coordination->Oxidative_Addition Hydride_Insertion Migratory Insertion (Stereocenter Formation) Oxidative_Addition->Hydride_Insertion Reductive_Elimination Reductive Elimination Hydride_Insertion->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product Chiral Product Reductive_Elimination->Product

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Protocol 1: Synthesis of N-Boc-2-phenyl-1,2,3,6-tetrahydropyridine

Rationale: This protocol describes a reliable method for synthesizing the key precursor for asymmetric hydrogenation. It involves the addition of an organometallic reagent to an activated pyridine species, followed by Boc protection.

Materials:

  • Pyridine

  • Phenylmagnesium bromide (3.0 M in Diethyl Ether)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (100 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Grignard Addition: Slowly add pyridine (1.0 eq) to the cooled THF. Then, add phenylmagnesium bromide (1.1 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting orange-brown mixture at -78 °C for 1 hour.

  • Boc Protection: To the reaction mixture, add a solution of Boc₂O (1.2 eq) in anhydrous THF (20 mL) dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Reductive Quench: Cool the mixture to 0 °C in an ice bath. Slowly and carefully add methanol (50 mL), followed by the portion-wise addition of NaBH₄ (1.5 eq). Caution: Hydrogen gas evolution.

  • Workup: After stirring for 2 hours at room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl (50 mL). Transfer the mixture to a separatory funnel and dilute with diethyl ether (150 mL).

  • Extraction & Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, 5-15% Ethyl Acetate in Hexanes) to yield the title compound as a colorless oil.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation

Rationale: This protocol utilizes a commercially available Iridium catalyst with a SEGPHOS-type ligand to achieve high enantioselectivity. The use of an iodine additive is crucial for generating the active cationic catalyst in situ.[5] The reaction must be performed under an inert, high-pressure atmosphere.

Materials:

  • N-Boc-2-phenyl-1,2,3,6-tetrahydropyridine (1.0 eq)

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • (R)-DM-SEGPHOS (1.1 mol%)

  • Iodine (I₂) (2.5 mol%)

  • Dichloromethane (DCM), degassed

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox, add [Ir(COD)Cl]₂ and (R)-DM-SEGPHOS to a vial. Add degassed DCM and stir for 30 minutes to form the precatalyst solution.

  • Reaction Setup: To a glass liner for the autoclave, add the substrate, N-Boc-2-phenyl-1,2,3,6-tetrahydropyridine, and the iodine. Transfer the liner into the autoclave.

  • Catalyst Addition & Sealing: Using a syringe, add the prepared catalyst solution to the autoclave liner. Seal the autoclave securely according to the manufacturer's instructions.

  • Hydrogenation: Remove the autoclave from the glovebox. Purge the vessel with hydrogen gas three times. Pressurize the autoclave to 50 bar (approx. 725 psi) with hydrogen.[6]

  • Reaction Monitoring: Place the autoclave on a magnetic stir plate and stir vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by taking aliquots (after careful depressurization) and analyzing by TLC or ¹H NMR.

  • Workup & Analysis: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the reaction mixture and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary: Substrate Scope & Performance
EntryAryl Substituent (Ar)Catalyst SystemYield (%)ee (%)
1Phenyl[Ir]/ (R)-DM-SEGPHOS / I₂9899
24-Methoxy-phenyl[Ir]/ (R)-DM-SEGPHOS / I₂9798
34-Chloro-phenyl[Ir]/ (R)-DM-SEGPHOS / I₂9999
42-Thienyl[Ir]/ (R)-DM-SEGPHOS / I₂9597

Conditions: 0.5 mol% [Ir(COD)Cl]₂, 1.1 mol% Ligand, 2.5 mol% I₂, 50 bar H₂, DCM, 25 °C, 24 h.

Strategy 2: Asymmetric Dearomatization of Pyridines

The dearomatization of pyridines is a powerful strategy that transforms flat, achiral starting materials into complex, three-dimensional chiral piperidines.[1][7] A common approach involves activating the pyridine towards nucleophilic attack by forming a pyridinium salt, often with a chloroformate reagent.[8] This is followed by a partial reduction and a subsequent enantioselective transformation.

Protocol 3: Stepwise Dearomatization/Borylation

Rationale: This advanced protocol, based on work by the Morken group, involves a two-stage process. First, the pyridine is activated and partially reduced to a dihydropyridine. Second, a copper-catalyzed asymmetric protoborylation installs a boryl group with high enantiocontrol. This boryl group is exceptionally versatile and can be stereospecifically converted into various functional groups (e.g., -OH, -Aryl).[9]

Part A: Synthesis of N-Boc-1,2-dihydropyridine

Materials:

  • 4-Methoxypyridine

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)

  • Lithium tri-sec-butylborohydride (L-Selectride®, 1.0 M in THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Diethyl Ether (Et₂O), Anhydrous THF

Procedure:

  • Pyridinium Formation: In a flame-dried flask under nitrogen, dissolve 4-methoxypyridine (1.0 eq) in anhydrous Et₂O (0.2 M) and cool to -78 °C. Add TBSOTf (1.05 eq) dropwise. A white precipitate will form. Stir for 30 minutes at -78 °C.

  • Partial Reduction: To the resulting slurry, add anhydrous THF to achieve a concentration of 0.1 M based on the starting pyridine. Continue to cool at -78 °C and add L-Selectride® (1.1 eq) dropwise over 20 minutes. Stir for an additional 1 hour.

  • Boc-Trapping: Add Boc₂O (1.5 eq) to the reaction mixture and allow it to warm to room temperature and stir for 3 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Et₂O (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the dihydropyridine intermediate.

Part B: Copper-Catalyzed Asymmetric Borylation

Materials:

  • N-Boc-1,2-dihydropyridine from Part A

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • Copper(I) Chloride (CuCl) (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (10 mol%)

  • (R)-DTBM-SEGPHOS (6 mol%)

  • Methanol (1.2 eq)

  • Anhydrous THF

Procedure:

  • Catalyst Preparation: In a glovebox, combine CuCl, NaOtBu, and (R)-DTBM-SEGPHOS in a vial. Add anhydrous THF and stir for 30 minutes.

  • Reaction Setup: In a separate vial, dissolve the N-Boc-1,2-dihydropyridine and B₂pin₂ in anhydrous THF.

  • Reaction Execution: Add the substrate/boron solution to the catalyst mixture. Finally, add methanol. Seal the vial and stir at room temperature for 12 hours.

  • Workup and Analysis: Remove the solvent under reduced pressure. Purify the residue by flash chromatography. The resulting N-Boc-4-methoxy-3-boryl-1,2,3,6-tetrahydropyridine can be analyzed by NMR and its enantiomeric excess determined after conversion to a more suitable derivative (e.g., by oxidation to the corresponding alcohol).

This borylated intermediate is a powerful building block. For instance, a subsequent Suzuki coupling can introduce an aryl group at the C3 position, and reduction of the double bond would yield a 2,3-disubstituted piperidine. This highlights the modularity and power of the dearomatization approach.[9]

Conclusion and Future Outlook

The asymmetric synthesis of N-Boc-2-arylpiperidines is a well-developed field with several powerful and reliable methods at the disposal of the modern chemist. Catalytic asymmetric hydrogenation of tetrahydropyridine precursors stands out for its high efficiency and exceptional enantioselectivity across a range of substrates. Concurrently, asymmetric dearomatization strategies offer novel and elegant pathways from simple pyridines to complex chiral products, providing access to versatile intermediates for further elaboration.[2][7]

The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired scale. As catalyst development continues to advance, we can anticipate the emergence of even more efficient, sustainable, and selective methods—including those utilizing earth-abundant metals[10] or biocatalytic approaches[7]—to further empower researchers in their synthesis of these vital pharmaceutical building blocks.

References

  • Beaud, R., & Glorius, F. (2014). Super-stoichiometric chiral ligands in asymmetric hydrogenation. Angewandte Chemie International Edition, 53(28), 7086-7088. [Link]

  • Campos, K. R., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 13(1), 132-135. [Link]

  • Campos, K. R., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. PMC - NIH. [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6140-6143. [Link]

  • Zhang, W., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. ACS Catalysis. [Link]

  • Kallström, K., et al. (2022). Iridium-catalyzed enantioconvergent hydrogenation of trisubstituted olefins. Nature Communications, 13(1), 324. [Link]

  • Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ResearchGate. [Link]

  • Wang, D., et al. (2020). Ni-catalyzed asymmetric hydrogenation of N-aryl imino esters for the efficient synthesis of chiral α-aryl glycines. Nature Communications, 11(1), 5935. [Link]

  • Turner, N. J., et al. (2022). Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. Science, 378(6622), 882-888. [Link]

  • Cochrane, E. J., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(70), 10057-10060. [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC - NIH. [Link]

  • Bartoli, G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Molecules, 28(5), 2090. [Link]

  • Petruzziello, D., & Melchiorre, P. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6205. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,6-Tetrahydropyridines. . [Link]

  • Coldham, I., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(70), 10057-10060. [Link]

  • Black, G., & Clarkson, G. J. (2020). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Catalysis Science & Technology, 10(1), 22-42. [Link]

  • Morken, J. P., et al. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 138(12), 4058-4061. [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Davies, S. G. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. en.wikipedia.org. [Link]

  • Zhou, Y.-G., et al. (2011). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Angewandte Chemie International Edition, 50(20), 4705-4708. [Link]

  • Sharma, A., et al. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 13(2), 1109-1132. [Link]

  • Singh, V. K., & Pandey, S. K. (2007). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Tetrahedron, 63(19), 4059-4068. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines. . [Link]

  • Raines, R. T., & Miller, S. C. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Organic Letters, 23(8), 3110-3114. [Link]

  • Kumar, A., et al. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. Revista Desafio Online, 8(3), 1-22. [Link]

  • Russell, T. (2021, April 23). CHEM 622 Asymmetric Hydrogenation 4-23-21. YouTube. [Link]

  • Zhang, X., et al. (2020). Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. Nature Communications, 11(1), 1-9. [Link]

Sources

Application

Application Note: High-Resolution Chiral Separation of 2-Phenylpiperidine Enantiomers

Executive Summary & Pharmacological Context[1][2][3][4][5][6][7] The separation of 2-phenylpiperidine enantiomers is a critical workflow in the development of neuroactive pharmaceuticals. The 2-phenylpiperidine pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4][5][6][7]

The separation of 2-phenylpiperidine enantiomers is a critical workflow in the development of neuroactive pharmaceuticals. The 2-phenylpiperidine pharmacophore is a structural backbone in various Substance P antagonists (NK1 receptor blockers) and stimulant analogs.

Due to the distinct biological activities of enantiomers—where one isomer (the eutomer) often carries the therapeutic effect while the other (the distomer) may cause toxicity or off-target binding—obtaining high optical purity (>99.5% ee) is non-negotiable.

This guide provides a robust, self-validating protocol for resolving these enantiomers using Amylose-based Chiral Stationary Phases (CSPs) . We prioritize the Chiralpak AD-H (and its immobilized equivalent Chiralpak IA ) due to the specific inclusion ability of the amylose helical cavity for the phenyl moiety.

Method Development Strategy: The "Why" Behind the Protocol

Before executing the protocol, it is vital to understand the chemical challenges posed by 2-phenylpiperidine:

  • The Basicity Challenge: 2-Phenylpiperidine is a secondary amine. On silica-based columns, residual silanols (

    
    ) act as weak acids. Without intervention, the basic amine interacts ionically with these silanols, causing severe peak tailing and loss of resolution.
    
    • Solution: We mandate the use of a basic additive, Diethylamine (DEA) , to compete for silanol sites and "mask" them.

  • The Chiral Recognition Mechanism: The separation relies on a "Three-Point Interaction" model involving:

    • Hydrogen Bonding: Between the piperidine amine and the carbamate groups on the CSP.

    • 
      -
      
      
      
      Interactions:
      Between the analyte's phenyl ring and the aromatic rings of the CSP.
    • Inclusion Complexation: The phenyl group fitting into the helical groove of the amylose polymer.

Workflow Visualization

The following decision tree outlines the logical flow of method development for this specific analyte.

MethodDev Start Analyte: 2-Phenylpiperidine (Secondary Amine) Screening Primary Screen: Chiralpak AD-H vs. OD-H Mobile Phase: Hex/IPA/DEA Start->Screening Eval Evaluate Resolution (Rs) & Tailing (Tf) Screening->Eval Decision Is Rs > 2.0? Eval->Decision Success Final Method: Validation (Linearity, LOD) Decision->Success Yes Optimize Optimization Loop: 1. Switch Modifier (IPA -> EtOH) 2. Lower Temp (10-20°C) Decision->Optimize No Optimize->Eval

Figure 1: Strategic workflow for chiral method development of basic amines.

Detailed Experimental Protocol

Equipment & Materials[8][9]
  • HPLC System: Agilent 1200/1260 Infinity or equivalent (Quaternary pump preferred for blending).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]

  • Secondary Column (Backup): Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Reagents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade), Diethylamine (DEA, >99.5%).

Mobile Phase Preparation

Critical Step: The basic additive must be premixed into the alcohol modifier to ensure consistent basification of the column.

  • Stock Modifier Solution: In a 1L flask, add 1.0 mL of Diethylamine to 999 mL of 2-Propanol. (Concentration: 0.1% DEA in IPA).

  • Mobile Phase A: n-Hexane (Pure).

  • Mobile Phase B: Stock Modifier Solution (0.1% DEA in IPA).

  • Isocratic Blend: Mix A and B in a 90:10 (v/v) ratio.

    • Resulting Phase: n-Hexane / 2-Propanol / DEA (90 : 10 : 0.01).

Chromatographic Conditions[10][11][12]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard balance between backpressure and efficiency.
Temperature 25°CLower temperatures often favor chiral recognition (enthalpy driven).
Injection Vol 5 - 10 µLPrevent column overload which broadens peaks.
Detection UV 220 nm2-phenylpiperidine has weak absorbance; 220 nm captures the phenyl

transition.
Run Time 15 - 20 minEnsure elution of both enantiomers and any impurities.
Sample Preparation
  • Weigh 2.0 mg of racemic 2-phenylpiperidine.

  • Dissolve in 1.0 mL of the Mobile Phase (Hexane/IPA/DEA).

    • Note: Do not dissolve in pure IPA or Ethanol if injecting large volumes, as the solvent mismatch can distort peak shape.

  • Filter through a 0.45 µm PTFE syringe filter.

Data Analysis & System Suitability[6]

To ensure the method is trustworthy, the following parameters must be calculated for every run.

Key Equations
  • Selectivity (

    
    ): 
    
    
    
  • Resolution (

    
    ): 
    
    
    
  • Tailing Factor (

    
    ):  Measured at 5% peak height.
    
Expected Performance (System Suitability Limits)
ParameterAcceptance CriteriaTroubleshooting if Failed
Resolution (

)

Decrease IPA % (e.g., to 95:5) or switch to Ethanol.[2]
Tailing Factor (

)

Increase DEA concentration to 0.2%; Check column age.
Capacity Factor (

)

Adjust mobile phase polarity (More IPA = lower

).

Mechanism of Action

Understanding the molecular interaction allows for intelligent troubleshooting. The separation on Chiralpak AD-H is driven by the helical structure of the amylose derivative.

Mechanism Analyte 2-Phenylpiperidine (Enantiomer) H_Bond H-Bonding (NH --- C=O) Analyte->H_Bond Pi_Pi Pi-Pi Stacking (Phenyl --- Phenyl) Analyte->Pi_Pi Inclusion Steric Inclusion (Helical Cavity) Analyte->Inclusion CSP Amylose Tris (3,5-dimethylphenylcarbamate) H_Bond->CSP Pi_Pi->CSP Inclusion->CSP

Figure 2: The three-point interaction model driving chiral recognition on polysaccharide columns.

The (S)-enantiomer typically fits differently into the chiral cavity than the (R)-enantiomer , leading to a difference in Gibbs free energy of adsorption (


), which manifests as separation in time.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Ali, I. et al. (2006).[3] Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns. Talanta.[3] Retrieved from [Link]

  • Chromatography Forum. Discussion on Additives for Chiral Separation (DEA/TEA). Retrieved from [Link]

  • National Institutes of Health (NIH). Overview of chiral separations of pharmaceutically active substances by HPLC. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of (S)-2-Phenylpiperidine Hydrochloride in Modern Medicinal Chemistry

Abstract The (S)-2-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique conformational prope...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (S)-2-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique conformational properties and synthetic tractability make it an invaluable building block for targeting a range of biological systems, most notably within the central nervous system (CNS). This comprehensive guide provides an in-depth exploration of the applications of (S)-2-Phenylpiperidine hydrochloride, offering detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) analyses to empower researchers and drug development professionals in their quest for novel therapeutics.

Introduction: The Significance of the 2-Phenylpiperidine Scaffold

The 2-phenylpiperidine moiety is a versatile structural unit that has found extensive application in the design of pharmaceuticals, particularly those targeting the CNS.[1] Its rigidified framework, which orients the phenyl group in a specific spatial arrangement relative to the piperidine nitrogen, is key to its ability to interact with high affinity and specificity with various biological targets. Derivatives of phenylpiperidine have been successfully developed into analgesics, antidepressants, and antipsychotics, underscoring the broad therapeutic potential of this chemical class.[1][2] The hydrochloride salt form of (S)-2-phenylpiperidine is frequently utilized to improve its solubility and handling properties in laboratory settings.

Physicochemical Properties of (S)-2-Phenylpiperidine Hydrochloride

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful and reproducible synthetic chemistry.

PropertyValueSource
CAS Number 70665-05-3ChemScene[3]
Molecular Formula C₁₁H₁₅N • HClChemScene[3]
Molecular Weight 197.70 g/mol ChemScene[3]
Appearance White to off-white solidGeneral Knowledge
Purity ≥98%ChemScene[3]
Storage 4°C, protect from lightChemScene[3]

Core Synthetic Protocol: N-Alkylation of (S)-2-Phenylpiperidine

The secondary amine of the piperidine ring is a prime handle for synthetic elaboration, allowing for the introduction of a wide variety of substituents to probe SAR and modulate pharmacological activity. N-alkylation is a fundamental transformation in this process.

Rationale for Method Selection

Several methods exist for the N-alkylation of secondary amines.[4] For this protocol, we will detail a robust and widely applicable method using an alkyl halide in the presence of a non-nucleophilic base, potassium carbonate (K₂CO₃), in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This method is favored for its operational simplicity, broad substrate scope, and generally good yields. The use of a base is crucial to deprotonate the starting amine, thereby increasing its nucleophilicity towards the alkyl halide.

Detailed Experimental Protocol

Reaction: General N-alkylation of (S)-2-Phenylpiperidine hydrochloride

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Work-up & Purification cluster_product Product S2P (S)-2-Phenylpiperidine HCl Stir Stir at Room Temp. S2P->Stir AlkylHalide Alkyl Halide (R-X) AlkylHalide->Stir Base K₂CO₃ Base->Stir Solvent DMF Solvent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Reaction Progress Quench Quench with H₂O Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product N-Alkyl-(S)-2-Phenylpiperidine Purify->Product

Caption: Workflow for N-alkylation.

Materials:

  • (S)-2-Phenylpiperidine hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, stir bar, nitrogen inlet, and standard glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (S)-2-phenylpiperidine hydrochloride (1.0 eq) and anhydrous DMF. Stir the suspension until the solid is fully dissolved.

  • Basification: Add potassium carbonate (2.5 eq) to the solution. The mixture may become a thicker slurry. Stir vigorously for 30 minutes at room temperature to ensure the free-basing of the amine.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-(S)-2-phenylpiperidine.

Applications and Mechanism of Action in Drug Discovery

Derivatives of 2-phenylpiperidine have been investigated for a multitude of therapeutic applications, primarily due to their ability to modulate the activity of key proteins in the CNS.

Opioid Receptor Modulation for Analgesia

A significant class of phenylpiperidine derivatives are potent opioid receptor agonists, which are effective in the management of acute and chronic pain.[5][6] Fentanyl and its analogs are prime examples of this class of compounds.[6][7]

Mechanism of Action:

Phenylpiperidine-based opioids primarily act as agonists at the μ-opioid receptor, a G-protein coupled receptor (GPCR).[5][6] Binding of the ligand to the μ-opioid receptor in the CNS, particularly in the dorsal horn of the spinal cord and the rostral ventral medulla, initiates a signaling cascade.[5][7] This leads to an inhibition of adenylyl cyclase, a decrease in intracellular cAMP, a reduction in calcium influx, and an increase in potassium efflux.[8] The overall effect is a hyperpolarization of the neuron, which inhibits the transmission of pain signals, thereby producing analgesia.[8]

G cluster_membrane Neuronal Membrane PPD Phenylpiperidine Derivative (Agonist) MOR μ-Opioid Receptor (GPCR) PPD->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Opens cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Sources

Application

Application Note: Precision Targeting of NK1 Receptors Using (S)-2-Phenylpiperidine Hydrochloride

Executive Summary The development of Neurokinin-1 (NK1) receptor antagonists has revolutionized the treatment of Chemotherapy-Induced Nausea and Vomiting (CINV) and holds renewed promise for Major Depressive Disorder (MD...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Neurokinin-1 (NK1) receptor antagonists has revolutionized the treatment of Chemotherapy-Induced Nausea and Vomiting (CINV) and holds renewed promise for Major Depressive Disorder (MDD) and anxiety. At the heart of many high-affinity NK1 antagonists (e.g., CP-99,994, related pharmacophores in Aprepitant evolution) lies the 2-phenylpiperidine scaffold.

This guide details the strategic application of (S)-2-Phenylpiperidine hydrochloride (CAS: 70665-05-3) as a chiral building block. Unlike racemic mixtures, the use of the pure (S)-enantiomer is critical for ensuring high binding affinity and reducing off-target metabolic load. This note provides validated protocols for its synthetic incorporation, enantiomeric purity verification, and downstream pharmacological assessment in CNS drug discovery.

Chemical Identity & Handling

Compound: (S)-2-Phenylpiperidine Hydrochloride CAS: 70665-05-3 (Free base: 70665-05-3 / HCl salt varies) MW: 161.24 g/mol (Free base) Chirality: (S)-enantiomer (critical for NK1 bioactivity)[1]

Safety & Storage (HSE Protocol)
  • Hazards: The compound is an irritant (H315, H319, H335).[2] It acts as a CNS active agent; handle with extreme caution to avoid inadvertent inhalation or transdermal absorption.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and sensitive to CO₂ (carbamate formation).

  • Handling: Use a dedicated fume hood. Double-gloving (Nitrile) is mandatory.

Quality Control: Enantiomeric Excess (ee) Determination

Before synthesis, validate the optical purity. A drop in ee below 98% can significantly skew biological data.

Protocol: Chiral HPLC Analysis

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: ee > 98.5%.

Application I: Synthetic Incorporation (Pharmacophore Construction)

The (S)-2-phenylpiperidine core provides the necessary steric bulk and hydrophobic interaction within the NK1 receptor binding pocket. The following protocol describes the N-alkylation of the scaffold to attach a lipophilic "tail"—a structural feature common to potent NK1 antagonists (e.g., the 3,5-bis(trifluoromethyl)benzyl moiety).

Protocol: Reductive Amination / N-Alkylation

Objective: Synthesize N-benzyl-(S)-2-phenylpiperidine analogs.

Reagents:

  • (S)-2-Phenylpiperidine HCl (1.0 eq)

  • Aryl Aldehyde (e.g., 3,5-bis(trifluoromethyl)benzaldehyde) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DCM (Anhydrous)

  • DIPEA (Diisopropylethylamine)

Step-by-Step Methodology:

  • Free Base Liberation: If starting with the HCl salt, dissolve 1.0 mmol of (S)-2-phenylpiperidine HCl in 10 mL DCM. Add 1.2 mmol DIPEA and stir for 15 min.

  • Imine Formation: Add 1.1 mmol of the Aryl Aldehyde. Add 4Å molecular sieves to scavenge water. Stir at Room Temperature (RT) for 2 hours under Nitrogen.

    • Expert Insight: Monitoring imine formation by TLC is crucial. Do not proceed to reduction until the aldehyde spot disappears.

  • Reduction: Cool the mixture to 0°C. Add 1.5 mmol STAB portion-wise over 10 minutes.

    • Why STAB? STAB is milder than NaBH₄ and prevents the reduction of the aldehyde/ketone before imine formation, minimizing alcohol byproducts.

  • Quench & Workup: Stir overnight at RT. Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Visualization: Synthetic & Screening Workflow

The following diagram illustrates the integration of (S)-2-phenylpiperidine into a CNS drug discovery cascade, highlighting the critical decision points.

CNS_Discovery_Cascade Start Start: (S)-2-Phenylpiperidine (>98% ee) QC QC: Chiral HPLC Verify Stereochemistry Start->QC Synth Synthesis: N-Functionalization (Reductive Amination) QC->Synth Pass Purify Purification & Structure Confirmation (NMR/MS) Synth->Purify Binding In Vitro: NK1 Binding (Ki Determination) Purify->Binding Binding->Synth Low Affinity (SAR Loop) Func Functional Assay (Ca2+ Flux / IP Accumulation) Binding->Func Ki < 10 nM BBB In Vivo/Ex Vivo: BBB Penetration (Brain:Plasma Ratio) Func->BBB IC50 < 50 nM BBB->Synth Poor CNS Entry Lead Lead Candidate Optimization BBB->Lead Kp,uu > 0.5

Caption: Workflow integrating (S)-2-phenylpiperidine into NK1 antagonist discovery, from chiral QC to CNS penetration validation.

Application II: In Vitro Pharmacology (NK1 Binding Assay)

Once the library is synthesized, the affinity for the NK1 receptor must be validated. The (S)-enantiomer derivatives typically show 10-100x higher affinity than their (R)-counterparts.

Protocol: Radioligand Competition Binding

Objective: Determine Ki values for synthesized analogs against [³H]-Substance P.

Materials:

  • Cell Line: CHO cells stably expressing human NK1 receptors (hNK1-CHO).

  • Radioligand: [³H]-Substance P (0.5 nM final concentration).

  • Non-specific Control: Aprepitant or CP-99,994 (10 µM).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.02% BSA.

Step-by-Step Methodology:

  • Membrane Prep: Harvest hNK1-CHO cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g, 20 min). Resuspend pellet in Assay Buffer.

  • Incubation: In a 96-well plate, combine:

    • 25 µL Test Compound (concentration range: 10⁻¹¹ to 10⁻⁵ M).

    • 25 µL [³H]-Substance P.

    • 150 µL Membrane Suspension (10–20 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at Room Temperature.

    • Expert Insight: NK1 receptors can internalize; ensure temperature is controlled to prevent receptor downregulation during assay.

  • Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold saline.

  • Analysis: Measure radioactivity via Liquid Scintillation Counting. Calculate IC₅₀ and derive Ki using the Cheng-Prusoff equation.

Data Interpretation Table:

ParameterTarget ValueSignificance
Binding Affinity (Ki) < 10 nMIndicates potent interaction with the receptor orthosteric site.
Hill Slope ~ 1.0Suggests simple competitive binding (1:1 stoichiometry).
Selectivity > 100x vs NK2/NK3Crucial to avoid peripheral side effects (e.g., bronchoconstriction).

Application III: CNS Penetration Assessment

For CNS drugs, affinity is useless without brain exposure. The 2-phenylpiperidine core is generally lipophilic, but substituents can affect Blood-Brain Barrier (BBB) transit.

Protocol: Rat Brain/Plasma Ratio (Kp)

Objective: Assess in vivo CNS distribution.

  • Dosing: Administer test compound (10 mg/kg, s.c. or p.o.) to Sprague-Dawley rats.

  • Sampling: Collect blood and brain tissue at T_max (usually 1 hour post-dose).

  • Bioanalysis: Homogenize brain tissue. Extract plasma and brain homogenates using Acetonitrile precipitation. Analyze via LC-MS/MS.

  • Calculation:

    
    
    
    • Target:

      
       (Ideally 
      
      
      
      for unbound fraction).

References

  • NK1 Receptor Antagonists & CP-99,994

    • McLean, S., et al. (1993). "Activity and distribution of the novel non-peptide substance P antagonist CP-99,994." Journal of Pharmacology and Experimental Therapeutics.
    • Context: Establishes CP-99,994 (containing the 2-phenylpiperidine core) as a benchmark NK1 antagonist.
  • Synthesis & Resolution of Phenylpiperidines

    • Gao, Y., et al. (2002). "Process for resolving racemic mixtures of piperidine derivatives.
    • Context: Describes the use of tartaric acid derivatives for resolving 2-phenylpiperidine enantiomers.
  • Clinical Applications (Depression/CINV)

    • Di Fabio, R., et al. (2013).[3] "Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist clinical candidate." Bioorganic & Medicinal Chemistry.

    • Context: Discusses the evolution of NK1 antagonists like Orvepitant for CNS disorders.
  • General Piperidine Synthesis: Kouznetsov, V. V. (2010). "Recent synthetic developments in a powerful imino Diels-Alder reaction (Povarov reaction): application to the synthesis of tetrahydroquinolines and related heterocycles." Tetrahedron. Context: Provides background on constructing complex piperidine scaffolds.
  • Safety Data (S)

    • PubChem CID 103020. "2-Phenylpiperidine - Safety and Hazards."
    • Context: H-codes and handling requirements.

Sources

Method

Application Note: Advanced HPLC Method Development for Chiral Separation of Pharmaceutical Compounds

Executive Summary & Regulatory Context[1][2] The separation of enantiomers is not merely an analytical challenge; it is a regulatory mandate critical to patient safety. Since the FDA’s 1992 Policy Statement for the Devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2]

The separation of enantiomers is not merely an analytical challenge; it is a regulatory mandate critical to patient safety. Since the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs , the pharmaceutical industry has shifted toward developing single-enantiomer drugs to avoid the toxicity risks associated with racemic mixtures (e.g., the historical Thalidomide tragedy).

This guide provides a high-level, field-proven workflow for developing chiral HPLC methods. Unlike achiral RPLC where C18 is the universal starting point, chiral chromatography requires a screening-based approach due to the unpredictability of supramolecular recognition mechanisms.

Theoretical Grounding: The Mechanism of Recognition[3]

To separate enantiomers, a transient diastereomeric complex must form between the analyte and the Chiral Stationary Phase (CSP). This is governed by the Dalgliesh Three-Point Interaction Model (1952).

For chiral recognition to occur, the analyte must interact with the CSP at a minimum of three points, at least one of which must be stereochemically dependent. These interactions typically include:

  • Hydrogen Bonding (Directional and strong)

  • 
    -
    
    
    
    Interactions
    (Aromatic stacking)
  • Steric Inclusion (Fit within a cavity)

  • Dipole-Dipole Stacking

Expert Insight: If your analyte lacks functional groups for H-bonding or aromatic rings, separation on polysaccharide columns will be difficult. In such cases, derivatization (to add an aromatic ring) is often the most effective strategy.

The Chiral Toolbox: Stationary Phase Selection

While hundreds of CSPs exist, Polysaccharide-based CSPs (derivatives of Amylose and Cellulose) account for >90% of all pharmaceutical separations.

Coated vs. Immobilized Phases (Critical Distinction)

Understanding the difference between "Coated" and "Immobilized" phases is vital to preventing catastrophic column failure.

FeatureCoated CSPs (e.g., AD, OD)Immobilized CSPs (e.g., IA, IB, IC)
Manufacturing Polymer is physically coated onto silica gel.Polymer is chemically bonded to silica gel.
Solvent Tolerance LOW. Restricted to Alkanes/Alcohols.[1] Forbidden: THF, DCM, Chloroform, Ethyl Acetate (strips the coating).HIGH. Compatible with "forbidden" solvents (THF, DCM, MtBE) which can be used to alter selectivity.
Primary Use Legacy methods; Standard Normal Phase screening.Modern method development; Robustness; Screening with extended solvent ranges.
Cost Generally lower.Higher, but offers longer lifetime.[2]
The "Gold Standard" Screening Set

For a new chemical entity (NCE), screen these four columns first. They cover orthogonal selectivity spaces:

  • Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD / IA)

  • Cellulose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD / IB)

  • Cellulose tris-(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)

  • Amylose tris-(3-chlorophenylcarbamate) (e.g., Chiralpak ID/IG)

Protocol: Universal Chiral Screening Workflow

Do not guess the method. Screen for it. This protocol uses a "Matrix Approach" to identify the "Hit" (Resolution


) in the shortest time.
Phase 1: Sample Preparation
  • Concentration: 0.5 – 1.0 mg/mL in Ethanol or IPA.

  • Filtration: 0.45 µm PTFE filter (Mandatory).

  • Marker: If the enantiomers are unknown, spike the racemate with a known pure enantiomer to identify elution order.

Phase 2: The Mobile Phase Matrix

Run the 4 columns (IA, IB, IC, ID) against these 3 primary mobile phases.

Table 1: Standard Screening Mobile Phases (Normal Phase)

ModeComposition (v/v)Target AnalytesAdditives (Critical)
MP-1 Hexane / IPA (90:10)General PurposeNone initially.
MP-2 Hexane / Ethanol (90:10)Compounds needing H-bond disruptionNone initially.
MP-3 100% Methanol or ACNPolar Compounds (Polar Organic Mode)Requires Immobilized Columns
Phase 3: Additive Optimization (The "Peak Shape" Fix)

Chiral sites are easily fouled by non-specific interactions. If peaks tail, add:

  • Basic Analytes (Amines): Add 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Acidic Analytes (Carboxylic Acids): Add 0.1% Trifluoroacetic acid (TFA) or Acetic Acid.

  • Amphoteric: Add 0.1% TFA + 0.1% TEA.

Warning: Always flush the column with neutral mobile phase before switching between Acidic and Basic additives to prevent salt precipitation inside the pores.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for selecting the correct CSP and Mobile Phase mode.

ChiralMethodDevelopment Start Start: Racemic Mixture Solubility Check Solubility Start->Solubility NP_Check Soluble in Hexane/Alcohol? Solubility->NP_Check RP_Check Soluble in Water/MeOH? NP_Check->RP_Check No NP_Mode Normal Phase (NP) (Hexane/IPA/EtOH) NP_Check->NP_Mode Yes RP_Mode Reversed Phase (RP) (Buffer/ACN) RP_Check->RP_Mode Yes PO_Mode Polar Organic Mode (100% MeOH/ACN) RP_Check->PO_Mode No (Use Polar Organic) Screening Screen 4-Column Matrix (IA, IB, IC, ID) NP_Mode->Screening RP_Mode->Screening PO_Mode->Screening Result_Check Resolution (Rs) > 1.5? Screening->Result_Check Optimize Optimization: 1. Additives (DEA/TFA) 2. Temperature (10-40°C) 3. Flow Rate Result_Check->Optimize No (Partial Sep) Validation Validation (ICH Q2) Result_Check->Validation Yes Optimize->Result_Check

Figure 1: Strategic decision tree for selecting the chromatographic mode and screening workflow.

Case Study: Separation of Propranolol (Basic Drug)

Challenge: Propranolol is a beta-blocker with a secondary amine. On a standard Chiralcel OD column with neutral Hexane/IPA, the peak tails significantly due to interaction with residual silanols on the silica surface.

Experimental Protocol:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Initial Conditions: Hexane / IPA (90:10), Flow 1.0 mL/min.

    • Result: Broad peaks, tailing factor > 2.0,

      
      .
      
  • Optimized Conditions: Hexane / IPA / Diethylamine (90:10:0.1 ).

    • Result: Sharp peaks, tailing factor < 1.2,

      
      .
      

Mechanism: The DEA competes for the active silanol sites, effectively "masking" them and allowing the Propranolol to interact solely with the chiral selector.

Validation of Chiral Methods (ICH Q2 R2)

Once the method is optimized, it must be validated according to ICH Q2(R2) guidelines.

Table 2: Key Validation Parameters for Chiral Assays

ParameterAcceptance Criteria (Typical)Experimental Note
Specificity No interference at retention time of enantiomers.Inject blank, placebo, and known impurities.
Resolution (

)
NLT (Not Less Than) 1.5Essential for accurate quantitation of the minor enantiomer.
Linearity

Range should cover 0.1% (impurity level) to 120% (assay level).
Limit of Quantitation (LOQ) S/N > 10Critical for determining enantiomeric excess (ee) of < 0.1%.
Robustness Unaffected by small changes.Test variations in % organic modifier (±2%) and Temperature (±5°C).

References

  • FDA Policy Statement. (1992).[3][4] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration.[3][5][6][7] Link

  • ICH Guidelines. (2023). ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[8] Link

  • Dalgliesh, C. E. (1952). The Optical Resolution of Aromatic Amino-acids on Paper Chromatograms. Journal of the Chemical Society. (Foundational paper on the Three-Point Interaction Model).
  • Daicel Corporation. (2020).[9] Instruction Manual for CHIRALPAK® AD-H. Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (S)-2-Phenylpiperidine Hydrochloride Solubility &amp; Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility and Handling Challenges with (S)-2-Phenylpiperidine HCl CAS: 70665-05-3 (S-isomer) / 3466-80-6 (Racemic) Molecular Formula: C₁₁H₁₅N[1] · HCl

Introduction: The "Amphiphilic" Conflict

(S)-2-Phenylpiperidine hydrochloride presents a unique solubility challenge due to its structural duality. It contains a hydrophilic ionic head (the protonated amine chloride) and a lipophilic tail (the phenyl ring and piperidine scaffold).[1]

This duality often leads to "oiling out" during purification and poor solubility in the non-polar solvents typically used for organic synthesis (e.g., Dichloromethane, Toluene).[1] This guide provides technical workflows to manipulate the salt/base equilibrium and optimize solvent systems for synthesis and purification.[1]

Module 1: The Solubility Phase Switch (pH Dependency)

Issue: "My compound precipitates when I adjust the pH of the aqueous layer." Diagnosis: You have crossed the pKa threshold.[1]

(S)-2-Phenylpiperidine has a pKa of approximately 9.7 [1].[1][2]

  • pH < 8 (Acidic): The molecule exists as the Hydrochloride Salt .[1] It is highly soluble in water and lower alcohols (Methanol), but insoluble in non-polar organics.[1]

  • pH > 11 (Basic): The molecule exists as the Free Base .[1] It becomes an oil that is insoluble in water but highly soluble in organic solvents (DCM, EtOAc, Ether).[1]

Protocol: Controlled Free-Basing for Extraction

If you need to move the compound from water to an organic layer for extraction:

  • Cooling: Chill the aqueous solution to 0–5°C. The free base is an oil; heat promotes emulsion formation.[1]

  • Basification: Slowly add 2M NaOH until pH reaches 12 .

    • Note: Do not stop at pH 8-9; this is the buffering region where mixed species exist, leading to poor partitioning.[1]

  • Extraction: Use Dichloromethane (DCM) rather than Ethyl Acetate.[1] DCM solubilizes the phenyl-piperidine motif more effectively and reduces emulsion risks.[1]

  • Drying: Dry the organic layer over Na₂SO₄ immediately to prevent hydrolysis or re-protonation from residual acidic water.[1]

Visualization: The pH Solubility Switch

pH_Switch Salt (S)-2-Phenylpiperidine HCl (Water Soluble / Organic Insoluble) pKa pKa Threshold (~9.7) Salt->pKa Add Base (NaOH) pH > 11 pKa->Salt Protonation Base Free Base Oil (Water Insoluble / Organic Soluble) pKa->Base Deprotonation Base->pKa Add Acid (HCl) pH < 2

Figure 1: The reversible solubility switch dependent on pH relative to the amine's pKa.[1]

Module 2: Solvent Compatibility Matrix

Issue: "The salt won't dissolve in my reaction solvent." Diagnosis: High lattice energy of the HCl salt prevents dissolution in non-polar media.[1]

Refer to this matrix when planning synthesis (e.g., amide coupling, alkylation) or purification.

Solvent SystemHCl Salt SolubilityFree Base SolubilityApplication Notes
Water High Very LowUse water for salt formation or initial dissolution before free-basing.[1]
Methanol / Ethanol High HighBest for Recrystallization. The salt dissolves in hot alcohol; free base dissolves in cold.[1]
Dichloromethane (DCM) Low / InsolubleHigh Standard solvent for extraction of the Free Base.
Diethyl Ether / Hexane Insoluble ModerateUse as an Anti-Solvent to crash out the HCl salt from alcohols.[1]
DMF / DMSO ModerateHighGood for coupling reactions if the salt form must be used directly.[1]
Toluene InsolubleHighUsed for azeotropic drying of the Free Base.[1]

Module 3: Troubleshooting "Oiling Out" During Recrystallization

Issue: "Upon cooling my solution, the product separates as a gummy oil instead of crystals." Diagnosis: The solution is cooling too fast, or the concentration is too high, causing the compound to undergo Liquid-Liquid Phase Separation (LLPS) before it hits the crystal nucleation point [2].[1]

Protocol: The Anti-Solvent Layering Method

Do not use simple cooling.[1] Use a binary solvent system to force an orderly lattice formation.[1]

Reagents:

  • Solvent A: Isopropanol (IPA) or Ethanol (Dissolves the salt).[1]

  • Solvent B: Diethyl Ether or MTBE (Insoluble to the salt).[1]

Step-by-Step:

  • Dissolution: Dissolve the crude (S)-2-Phenylpiperidine HCl in the minimum amount of boiling IPA.

  • Hot Filtration: Filter while hot to remove physical impurities (dust/fibers) which can induce irregular nucleation.[1]

  • The "Cloud Point": Add Solvent B (Ether) dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add 1-2 drops of Solvent A (IPA) to make it clear again.[1]

  • Slow Diffusion: Cover the flask and let it cool to Room Temperature (RT) undisturbed for 4 hours.

    • Crucial: Do not put it straight in the freezer.[1] Rapid cooling = Oil.[1]

  • Final Crystallization: Once crystals form at RT, move to 4°C for 12 hours to maximize yield.

Visualization: Recrystallization Logic

Recrystallization cluster_fail Failure Mode Start Crude HCl Salt Dissolve Dissolve in boiling IPA Start->Dissolve Filter Hot Filtration Dissolve->Filter AntiSolvent Add Ether until Cloud Point Filter->AntiSolvent Clear Add drops of IPA to clear AntiSolvent->Clear Cool Slow Cool to RT (Avoid Shock) Clear->Cool RapidCool Rapid Cooling Clear->RapidCool Error Harvest Filter Crystals Cool->Harvest Oil Oiling Out (Goo) RapidCool->Oil

Figure 2: Step-by-step workflow to prevent oiling out during purification.

Module 4: Handling & Storage FAQs

Q: The salt becomes sticky after weighing.[1] Is it degrading? A: Likely not degrading, but it is hygroscopic .[1] Amine HCl salts absorb atmospheric moisture rapidly.[1] This changes the weight, leading to stoichiometry errors in reactions.[1]

  • Fix: Dry the salt in a vacuum oven at 40°C over P₂O₅ or silica gel for 4 hours before use. Weigh quickly in a low-humidity environment.[1]

Q: Can I use the HCl salt directly in an amide coupling (e.g., EDC/NHS or HATU)? A: Yes, but you must "unlock" the amine.[1] The HCl salt protonates the nitrogen, rendering it non-nucleophilic.[1] You must add a tertiary amine base (like DIPEA or Triethylamine ) to the reaction mixture (usually 3.0 equivalents: 1 to neutralize the HCl, 2 to drive the reaction) to generate the free base in situ [3].[1]

Q: I need to determine the Enantiomeric Excess (ee). Which solvent for HPLC? A: Do not dissolve the salt in pure non-polar mobile phases (Hexane/Heptane).[1] Dissolve the sample in Isopropanol (IPA) or Ethanol first.[1] Most Chiral HPLC columns (e.g., Chiralpak AD/OD) tolerate alcohols well.[1] Ensure your mobile phase contains a modifier (0.1% Diethylamine) to sharpen the peak of the basic amine.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 103020, 2-Phenylpiperidine. Retrieved from [Link]1]

  • Tung, H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (General reference on "oiling out" phenomena in amine salts).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic source for in-situ neutralization of amine salts).[1]

Sources

Optimization

Preventing racemization during synthesis of chiral piperidines

Current Status: Operational Ticket ID: #CP-RAC-001 Subject: Prevention of Racemization in Chiral Piperidine Scaffolds Assigned Specialist: Senior Application Scientist Introduction: The "Silent" Failure Modes Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #CP-RAC-001 Subject: Prevention of Racemization in Chiral Piperidine Scaffolds Assigned Specialist: Senior Application Scientist

Introduction: The "Silent" Failure Modes

Welcome to the technical support hub for chiral piperidine synthesis. Unlike pyrrolidines, piperidines possess a unique conformational flexibility (chair-boat interconversion) and a faster rotational barrier around the


-protecting group. These physical properties make them significantly more prone to racemization during both the C-H functionalization  (lithiation) and reduction  (hydrogenation) phases.

This guide treats your synthetic protocol as a system. If you are observing low enantiomeric excess (


), do not simply "recrystallize and pray." Use the modules below to diagnose the specific mechanistic failure.

Module 1: -Lithiation & Substitution (The Beak-Lee Protocol)

The Core Issue: In the Beak-Lee protocol, you generate a dipole-stabilized carbanion


 to the nitrogen. For 

-Boc-piperidine, the rotation of the Boc group is significantly faster (

s at -78 °C) than in pyrrolidine (

h).[1] If the Boc oxygen disengages from the lithium cation, the chelation is lost, and the carbanion inverts, leading to racemization.
Operational Protocol
ParameterSpecificationTechnical Rationale
Substrate

-Boc-piperidine

-Boc oxygen coordinates Li, stabilizing the carbanion via the Complex Induced Proximity Effect (CIPE).
Reagent

-BuLi / (-)-Sparteine

-BuLi is reactive enough to deprotonate; Sparteine creates the chiral scaffold.
Temperature Strictly -78 °C Above -60 °C, Boc rotation accelerates, breaking the Li-O chelate.
Solvent Et

O (preferred) or TBME
THF is too coordinating; it competes with the Boc group for Li, destabilizing the chiral complex.
Quench Pre-cooled ElectrophileSlow addition allows the reaction mixture to warm locally, causing inversion.
Pathway Visualization

LithiationPathway Start N-Boc-Piperidine Complex Pre-Complexation (s-BuLi / Sparteine) Start->Complex -78°C, Et2O Lithio α-Lithio Species (Dipole Stabilized) Complex->Lithio Deprotonation Racemic Racemic Mixture (Lost Chelation) Lithio->Racemic Temp > -60°C or THF Solvent Product Chiral 2-Substituted Piperidine Lithio->Product Electrophile (E+) Fast Trapping Racemic->Product Yields Racemate

Figure 1: The bifurcated pathway of


-lithiation. Success depends on maintaining the "Lithio" state against the thermal energy that drives Boc-rotation.
Troubleshooting Q&A

Q: My yield is high, but the product is nearly racemic. Why? A: You likely have a "warm quench" issue. Even if the bath is at -78 °C, adding the electrophile too quickly generates local exotherms.

  • Fix: Cool the electrophile solution to -78 °C before addition and add it down the side of the flask to pre-cool.

Q: Can I use THF instead of Ether? A: No. THF is a strong Lewis base. It will solvate the Lithium cation, displacing the sparteine or the Boc carbonyl oxygen. Once that chelation is broken, the stereochemical information is lost.

Module 2: Asymmetric Hydrogenation of Pyridines

The Core Issue: Reducing a pyridine to a piperidine destroys aromaticity. The intermediate is often a reactive enamine or imine. If these intermediates persist or undergo acid-catalyzed tautomerization (enamine


 imine) prior to the final hydride transfer, the stereocenter will scramble.
Operational Protocol
ParameterSpecificationTechnical Rationale
Catalyst Rh, Ir, or Pd(OH)

Heterogeneous catalysts (Pd) often require high pressure; Homogeneous (Ir/Rh) offer better stereocontrol.
Additive Acetic Acid (AcOH) Protonates the pyridine/piperidine. The pyridinium salt is activated for reduction and prevents the product from poisoning the catalyst.
Pressure High (50-100 bar)Forces the reaction kinetics to outcompete the racemizing enamine-imine tautomerization.
Auxiliary Chiral OxazolidinoneIf using heterogeneous catalysis, a chiral auxiliary at C2 can direct the face of hydrogenation (Glorius method).
Mechanism & Failure Points

Hydrogenation Substrate Substituted Pyridine Intermed Partially Reduced Intermediate (Enamine) Substrate->Intermed H2, Catalyst Tautomer Imine Tautomer (Achiral/Racemizing) Intermed->Tautomer Slow Reaction Low H2 Pressure Product Chiral Piperidine Intermed->Product Fast H-Transfer Tautomer->Intermed Re-equilibration Tautomer->Product Racemic Route

Figure 2: The "Race against Racemization." High pressure and active catalysts ensure the Enamine


 Product step is faster than Tautomerization.
Troubleshooting Q&A

Q: The reaction stalled, and the isolated product is racemic. A: This is classic catalyst poisoning. The basic piperidine product binds to the metal surface/center.

  • Fix: Run the reaction in acetic acid or with 1.1 equivalents of HCl. This ensures the product exists as a non-coordinating ammonium salt.

Q: I am using an Ir-catalyst, but the ee varies between batches. A: Check your H


 pressure and stirring rate. This reaction is often mass-transfer limited. If H

availability drops, the "Intermed" (see Fig 2) sits longer, allowing it to tautomerize.

Module 3: Post-Reaction Handling (The Silent Killer)

The Core Issue: You successfully synthesized the chiral piperidine, but you lost the


 during purification. Chiral amines are basic; silica gel is acidic. This creates a surface-mediated acid-base reaction that can facilitate proton exchange at the 

-carbon, especially if an electron-withdrawing group (like a carbonyl) is adjacent.
Safe Purification Protocol
  • Neutralize the Silica: Pre-wash your column with eluent containing 1-5% Triethylamine (Et

    
    N) or 1% NH
    
    
    
    OH.
  • Avoid Chlorinated Solvents with Bases: Do not leave your amine in CDCl

    
     for extended periods. The deuterium is slightly acidic and can exchange over days.
    
  • Cold Concentration: When using a rotavap, keep the bath

    
     °C. Thermal energy + trace acid = racemization.
    

References

  • Bailey, W. F., Beak, P., et al. (2002). An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society. Link

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link

  • O'Brien, P., et al. (1998). Asymmetric Deprotonation of N-Boc-piperidine: Synthesis of 2-Substituted Piperidines. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews. Link

  • Gawley, R. E., & Zhang, Q. (1993). 2-Lithio-N-Boc-piperidine: Stable or Not?. Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Asymmetric Hydrogenation of Pyridinium Salts

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the asymmetric hydrogenation of pyridinium salts. This guide is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the asymmetric hydrogenation of pyridinium salts. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize chiral piperidines and related N-heterocycles. As this reaction is nuanced, this document moves beyond simple protocols to explain the causality behind common experimental challenges and provide validated troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my direct hydrogenation of a substituted pyridine failing?

Direct hydrogenation of pyridines is exceptionally challenging for two main reasons. First, the high resonance stabilization energy of the aromatic ring makes it inherently unreactive.[1] Second, both the pyridine substrate and the resulting piperidine product are Lewis bases that can strongly coordinate to the metal center of the catalyst, leading to inhibition or complete deactivation.[1] Activating the pyridine by converting it to a pyridinium salt lowers the resonance energy and prevents the substrate's nitrogen from poisoning the catalyst, dramatically improving reactivity.[1][2]

Q2: My reaction has stalled or shows very low conversion. What is the first thing I should check?

The most common culprits for low conversion are the quality of your catalyst and substrate. Impurities, especially other nitrogenous or sulfur-containing compounds, can act as potent catalyst poisons.[3] Always start by ensuring your pyridinium salt substrate is highly pure and that your catalyst has been handled under strictly inert conditions to prevent oxidation or degradation.

Q3: I'm getting high conversion, but my enantiomeric excess (ee) is very low. Where should I start troubleshooting?

Low enantioselectivity points to a problem in the stereodetermining step of the catalytic cycle. The most impactful variables to screen are the chiral ligand , the solvent , and the pyridinium counterion . The interplay between these three factors creates the specific chiral environment responsible for stereodifferentiation. In some cases, the formation of partially hydrogenated intermediates that can racemize is a key issue, which can sometimes be mitigated by adding a base.[4][5]

Q4: How important is the counterion (e.g., Br⁻, I⁻, OTf⁻) on the pyridinium salt?

The counterion can have a dramatic effect on both reactivity and enantioselectivity.[1] While the exact mechanism is complex and can be system-dependent, it influences the ion-pairing environment around the cationic catalyst. In many iridium-catalyzed systems, bromide (Br⁻) is found to be optimal, while iodide (I⁻) or triflate (OTf⁻) can be detrimental to the reaction.[1] If you are facing issues, screening different counterions is a valid and often fruitful optimization strategy.

In-Depth Troubleshooting Guide: Low Conversion / No Reaction

Low conversion is a frustrating but common issue. A systematic approach to diagnosing the problem is essential.

Logical Troubleshooting Workflow for Low Conversion

Below is a workflow to systematically diagnose the root cause of poor reactivity.

LowConversionWorkflow start Low Conversion (<10%) or No Reaction cat_check Step 1: Catalyst Integrity Check start->cat_check sub_check Step 2: Substrate Purity Check cat_check->sub_check Catalyst OK cat_fresh Use fresh catalyst (new bottle or freshly prepared) cat_check->cat_fresh Potential Issue cond_check Step 3: Reaction Conditions Check sub_check->cond_check Substrate OK sub_purify Repurify pyridinium salt (recrystallization, washing) sub_check->sub_purify Potential Issue result_ok Reaction Successful cond_check->result_ok Conditions Optimized pressure_check Increase H₂ Pressure (e.g., 50 bar to 80 bar) cond_check->pressure_check Potential Issue cat_handle Review handling procedures (glovebox technique, solvent purity) cat_fresh->cat_handle cat_load Increase catalyst loading (e.g., 1 mol% to 2 mol%) cat_handle->cat_load cat_load->sub_check sub_char Re-characterize substrate (NMR, EA to confirm purity) sub_purify->sub_char sub_char->cond_check temp_check Adjust Temperature (Screen ±10-20°C from standard) pressure_check->temp_check stir_check Ensure adequate stirring (Mass transfer limitation?) temp_check->stir_check stir_check->result_ok

Caption: A step-by-step workflow for troubleshooting low reaction conversion.

Root Cause Analysis & Solutions
Cause A: Catalyst Deactivation or Inhibition

The active metal center is susceptible to deactivation by impurities or improper handling.

  • The Problem:

    • Catalyst Poisoning: Trace impurities in the substrate or solvent (e.g., sulfur compounds, other amines) can irreversibly bind to the catalyst, rendering it inactive.[3]

    • Oxidation: The catalyst, particularly in its active form, can be sensitive to air and moisture. Improper handling outside of a glovebox or using non-degassed solvents can lead to oxidation and deactivation.

    • Product Inhibition: The desired piperidine product is a stronger Lewis base than the starting pyridine and can coordinate to the catalyst, inhibiting turnover. While converting to the pyridinium salt largely mitigates substrate inhibition, strong product inhibition can still occur.[1]

  • The Solution:

    • Use a Fresh Catalyst: If the catalyst has been stored for a long time or handled improperly, use a fresh batch.[3]

    • Strict Inert Technique: Ensure all catalyst manipulations are performed in a high-quality inert atmosphere (glovebox). Use freshly distilled and thoroughly degassed solvents.

    • Substrate Purification: The most reliable solution to poisoning is to rigorously purify the pyridinium salt before use. See Protocol 1 for a general method.

Cause B: Substrate Purity and Integrity

The quality of the pyridinium salt is paramount.

  • The Problem:

    • Residual Starting Materials: Incomplete N-alkylation can leave unreacted pyridine, which is a known catalyst inhibitor.

    • Byproducts from Synthesis: The synthesis of the pyridinium salt may introduce impurities that are potent catalyst poisons.

  • The Solution:

    • Purify the Substrate: Recrystallization is often effective for removing impurities. If the salt is an oil, washing with a non-polar solvent like diethyl ether or pentane can remove organic residues. See Protocol 1 .

    • Characterize Thoroughly: Confirm the purity of your substrate batch via NMR spectroscopy and, if necessary, elemental analysis before use.

In-Depth Troubleshooting Guide: Low Enantioselectivity (ee)

Achieving high enantioselectivity depends on a delicate balance of interactions within the catalyst's chiral pocket during the stereodetermining step.

Mechanistic Origin of Poor Enantioselectivity

The hydrogenation of a pyridinium salt does not occur in a single step. It proceeds through partially hydrogenated intermediates, such as dihydropyridines and tetrahydropyridines.[4] Low enantioselectivity can arise if:

  • The initial hydride addition is not highly stereoselective.

  • A partially hydrogenated intermediate can isomerize or racemize before the subsequent, irreversible hydrogenation step.[4]

  • A non-enantioselective background reaction, potentially catalyzed by catalyst decomposition products (e.g., metal nanoparticles), is competing with the desired asymmetric pathway.[6]

Enantioselectivity_Pathway sub Pyridinium Salt ts_R Transition State R (Lower Energy) sub->ts_R + H₂ ts_S Transition State S (Higher Energy) sub->ts_S + H₂ cat [Ir(L*)]+ dhp Chiral Intermediate (e.g., Dihydropyridine) ts_R->dhp ts_S->dhp rac Racemization or Isomerization dhp->rac prod_R Product (R) (Major) dhp->prod_R + H₂ (fast) rac->prod_R + H₂ (non-selective) prod_S Product (S) (Minor) rac->prod_S + H₂ (non-selective)

Caption: Simplified energy pathway showing how racemization of an intermediate can erode enantioselectivity.

Root Cause Analysis & Solutions
Cause A: Suboptimal Chiral Ligand or Metal
  • The Problem: The chosen chiral ligand does not provide sufficient steric or electronic influence to effectively differentiate the two faces of the substrate.

  • The Solution: Ligand screening is the most critical step in developing a new asymmetric hydrogenation. Different ligand backbones (e.g., BINAP, SEGPHOS, JosiPhos) and electronic modifications can have a profound impact. While iridium is common, rhodium-based catalysts can also be highly effective for certain substrates.[4][5]

Cause B: Unfavorable Solvent Effects
  • The Problem: The solvent can significantly influence the conformation of the catalyst and the stability of the diastereomeric transition states. A solvent that is optimal for conversion may not be optimal for enantioselectivity. In some cases, switching solvents can even invert the resulting stereochemistry.[7]

  • The Solution: Perform a solvent screen. Common choices include chlorinated solvents (DCM, DCE), aromatic hydrocarbons (toluene), ethers (THF), and alcohols (MeOH, TFE). A mixture of solvents, such as Toluene/DCM, is sometimes employed.[1]

Solvent Screening Example (Model Substrate)
Solvent Conversion (%) ee (%)
Dichloromethane (DCM)8466
Methanol (MeOH)175
Tetrahydrofuran (THF)5558
Toluene6260
Toluene/DCM (1:1)>9585
Data adapted from a representative study on 2-phenylpyridinium bromide.[1] Results are system-dependent.
Cause C: Undesirable Intermediate Pathways
  • The Problem: For some substrates, particularly 3-substituted pyridiniums, partially hydrogenated intermediates may undergo a non-enantioselective enaminium-iminium isomerization, which erodes the final ee.[4]

  • The Solution: The addition of a non-nucleophilic organic base, such as triethylamine (Et₃N), can dramatically improve enantioselectivity. The base is thought to deprotonate the enaminium intermediate to a neutral enamine, which is then protonated stereoselectively by the catalyst before the final hydrogenation. This effectively bypasses the problematic isomerization pathway.[4][5] A screen of bases and stoichiometry is recommended.

Cause D: Steric and Electronic Mismatch
  • The Problem: The electronic properties and steric bulk of substituents on the pyridinium ring can significantly impact the reaction. A catalyst system optimized for a 2-aryl pyridinium may perform poorly for a 2-alkyl or a 3-substituted substrate.[1][8][9] For instance, bulky ortho-substituents on a 2-aryl ring can diminish both yield and ee due to steric hindrance.[1]

  • The Solution: There is no universal solution. This often requires returning to ligand screening to find a better steric and electronic match for the specific substrate class. Electron-rich diphosphine ligands often show high enantioselectivity.[1]

Experimental Protocols

Protocol 1: Purification of Pyridinium Salt Substrate

Substrate purity is non-negotiable for achieving high conversion and reproducibility.

Objective: To remove unreacted starting materials and other potential catalyst poisons.

Methodology (Example for a Solid Salt):

  • Dissolution: Dissolve the crude pyridinium bromide salt in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or acetonitrile).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pad of celite.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a -20°C freezer for several hours or overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with a cold, less-polar solvent in which the salt is poorly soluble (e.g., cold acetone or diethyl ether) to remove soluble impurities.

  • Drying: Dry the purified salt under high vacuum for several hours to remove all residual solvent. Store the purified salt in a desiccator or in a glovebox.

Protocol 2: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation

This protocol should be performed under a strict inert atmosphere (e.g., in a nitrogen-filled glovebox).

Materials:

  • Iridium precursor (e.g., [{Ir(cod)Cl}₂])

  • Chiral phosphine ligand (e.g., (R)-SynPhos)

  • Anhydrous, degassed solvent (e.g., Toluene/CH₂Cl₂ 1:1 mixture)

  • Purified pyridinium salt substrate

  • Autoclave vials with stir bars

Methodology:

  • Catalyst Pre-formation: In the glovebox, add the iridium precursor (e.g., 1.7 mg, 0.0025 mmol for [{Ir(cod)Cl}₂]) and the chiral ligand (e.g., 3.5 mg, 0.0055 mmol for (R)-SynPhos, ~1.1 eq per Ir) to a vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (1.0 mL) to the vial containing the catalyst and ligand.

  • Stirring: Stir this mixture at room temperature for 20-30 minutes. The solution should become homogeneous and often changes color, indicating catalyst formation.

  • Substrate Preparation: In a separate autoclave vial, weigh the pyridinium salt substrate (0.25 mmol).

  • Reaction Assembly: Using a syringe, transfer the pre-formed catalyst solution to the autoclave vial containing the substrate.

  • Sealing and Hydrogenation: Securely seal the autoclave. Remove it from the glovebox and connect it to a hydrogenation reactor. Purge the system with hydrogen gas (e.g., 3-5 cycles).

  • Reaction Execution: Pressurize the reactor to the desired pressure (e.g., 600 psi / ~40 bar) and place it in a heating block set to the desired temperature (e.g., 28°C). Stir for the required time (e.g., 20-24 hours).[1]

  • Workup: After the reaction, carefully vent the hydrogen pressure. Quench the reaction by adding a saturated aqueous solution of sodium carbonate and stir for 15-30 minutes.

  • Extraction and Analysis: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂), combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography. Determine conversion and ee by chiral HPLC or GC.

References

  • Chang, M., Huang, Y., Liu, S., Chen, Y., Krska, S. W., Davies, I. W., & Zhang, X. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 53(47), 12761-12764. [Link]

  • Chen, M.-W., Ji, Y., Wang, J., Chen, Q.-A., Shi, L., & Zhou, Y.-G. (2017). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters, 19(18), 4956-4959. [Link]

  • Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. [Link]

  • Wikipedia contributors. (2023). Asymmetric hydrogenation. In Wikipedia, The Free Encyclopedia. [Link]

  • Advanced Journal of Chemistry, Section B. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B, 5(1), 1-20. [Link]

  • Adkins, H., & Cramer, H. I. (1934). Purification and hydrogenation of pyridines. U.S. Patent No. 1,975,843. Washington, DC: U.S.
  • Lindsay, V. N. G., et al. (2013). Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. ACS Catalysis, 3(10), 2358-2362. [Link]

  • Falk, M., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

  • Kainz, S., et al. (1999). Iridium-Catalyzed Enantioselective Hydrogenation of Imines in Supercritical Carbon Dioxide. Journal of the American Chemical Society, 121(27), 6421-6429. [Link]

  • Ye, Z.-S., Chen, M.-W., Chen, Q.-A., Shi, L., Duan, Y., & Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(41), 10181-10184. [Link]

  • Püntener, K., et al. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 54(17), 3349-3363. [Link]

  • Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed. [Link]

  • Yang, Z., et al. (2024). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 11(11), 3225-3233. [Link]

  • Zhang, S. (2021). Reductive Transformation of Pyridinium Salts to Functionalised Molecules. University of Liverpool Repository. [Link]

  • Tang, W., & Zhang, X. (2002). Electronic and Steric Effects of Ligands as Control Elements for Rhodium-Catalyzed Asymmetric Hydrogenation. Angewandte Chemie International Edition, 41(10), 1612-1614. [Link]

  • Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. ResearchGate. [Link]

  • Organ, M. G., et al. (2022). Reusable Single Homogeneous Ir(III)–NHC Catalysts for Bidirectional Hydrogenation–Dehydrogenation of N-Heteroarenes in Water. Organometallics, 41(13), 1666-1678. [Link]

  • Ren, L., et al. (2025). Theoretical Study on the Solvent Effect on the Enantioselectivity of Iridium-Catalyzed Asymmetric Hydrogenation Reactions. Chinese Journal of Organic Chemistry. [Link]

  • Glorius, F., et al. (2020). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Organic Letters, 22(20), 7854-7859. [Link]

  • Togni, A. (2011). Inorganic Chemistry III. ETH Zurich. [Link]

  • Glorius, F., et al. (2022). Asymmetric arene hydrogenation: towards sustainability and application. Chemical Society Reviews, 51(14), 5943-5997. [Link]

  • Ren, L., et al. (2025). Theoretical Study on the Solvent Effect on the Enantioselectivity of Iridium-Catalyzed Asymmetric Hydrogenation Reactions. ResearchGate. [Link]

  • Xu, L., Chen, G.-Q., & Zhang, X. (2025). Highly enantioselective hydrogenation of 2-pyridyl ketones enabled by Ir-f-phamidol catalyst. Chemical Science, 16(24), 8917-8922. [Link]

  • Moulijn, J. A. (2011). Deactivation of heterogeneous catalysts. Slideshare. [Link]

  • Pfaltz, A., et al. (2005). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Organic Letters, 7(13), 2591-2594. [Link]

  • Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 233-242. [Link]

  • Pouliquen, M., & Coquerel, G. (2022). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. Molecules, 27(3), 1033. [Link]

  • Kustov, A. V., et al. (2023). Electronic and Steric Effects of Peripheral Substituents Impacting the Coordination and Redox Properties of Cobalt(III) Porphyrinates. Russian Journal of General Chemistry, 93(12), 3015-3024. [Link]

  • Fujita, K., et al. (2011). Homogeneous catalytic system for reversible dehydrogenation-hydrogenation reactions of nitrogen heterocycles with reversible interconversion of catalytic species. Angewandte Chemie International Edition, 50(40), 9433-9437. [Link]

  • Bond with RK. (2020, December 24). Homogeneous Catalytic Hydrogenation || Wilkinson's Catalyst || Bond with RK [Video]. YouTube. [Link]

  • Keitz, B. K., et al. (2023). Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. Catalysts, 13(9), 1308. [Link]

  • de Vries, J. G., & Elsevier. (2007). Catalyst Inhibition and Deactivation in Homogeneous Hydrogenation. In The Handbook of Homogeneous Hydrogenation (Vol. 1, pp. 249-262). Wiley-VCH. [Link]

Sources

Optimization

Technical Support Center: Stability Testing of (S)-2-Phenylpiperidine Hydrochloride Solutions

Welcome to the comprehensive technical support guide for the stability testing of (S)-2-Phenylpiperidine hydrochloride solutions. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the stability testing of (S)-2-Phenylpiperidine hydrochloride solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the integrity and stability of this chiral compound. Here, you will find not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and maintain the highest standards of data quality in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the handling and stability assessment of (S)-2-Phenylpiperidine hydrochloride solutions.

Q1: What are the primary stability concerns for (S)-2-Phenylpiperidine hydrochloride in solution?

A1: The primary stability concerns for (S)-2-Phenylpiperidine hydrochloride in solution include chemical degradation and chiral instability. Chemically, the molecule may be susceptible to oxidation and hydrolysis under certain conditions. Given that it is a chiral compound, maintaining its enantiomeric purity is critical. Racemization, the conversion of the desired (S)-enantiomer to its (R)-enantiomer, can occur, particularly under basic pH conditions.

Q2: What are the initial steps I should take before initiating a formal stability study?

A2: Before commencing a formal stability study, it is crucial to perform forced degradation studies. These studies involve exposing the (S)-2-Phenylpiperidine hydrochloride solution to harsh conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and understand the degradation pathways. This information is essential for developing a stability-indicating analytical method that can accurately separate the parent compound from any degradants.

Q3: How do I select the appropriate analytical method for stability testing?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach. For (S)-2-Phenylpiperidine hydrochloride, a chiral HPLC method is necessary to monitor both chemical purity (potency) and enantiomeric purity. The chosen method must be able to resolve the (S)-enantiomer from the (R)-enantiomer and any potential degradation products.

Q4: What are the recommended storage conditions for solutions of (S)-2-Phenylpiperidine hydrochloride?

A4: For routine laboratory use, solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. The hydrochloride salt is generally more stable in acidic to neutral aqueous solutions. It is advisable to avoid strongly basic conditions to minimize the risk of racemization. For long-term stability studies, storage conditions should be selected based on the intended application and regulatory requirements, typically following ICH guidelines.

Q5: What is the typical solubility of (S)-2-Phenylpiperidine hydrochloride?

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the stability testing of (S)-2-Phenylpiperidine hydrochloride solutions.

Issue 1: Appearance of a New Peak Eluting Close to the (R)-enantiomer in Chiral HPLC

Possible Cause & Solution

  • Racemization: The appearance of a peak corresponding to the (R)-enantiomer indicates that racemization may be occurring. This is often induced by basic pH conditions.

    • Troubleshooting Steps:

      • Verify the pH of your sample solution. If it is neutral to basic, prepare fresh samples in a slightly acidic buffer (e.g., pH 4-5) to inhibit base-catalyzed racemization.

      • Review your sample preparation and storage procedures. Ensure that solutions are not exposed to high temperatures or basic environments for extended periods. A patent for related piperidine derivatives suggests that epimerization can be induced by agents like sodium ethoxide[2].

      • Confirm the identity of the new peak by injecting a racemic standard of 2-Phenylpiperidine hydrochloride, if available.

Issue 2: Loss of Total Peak Area (Potency) Over Time

Possible Cause & Solution

  • Chemical Degradation: A decrease in the combined peak area of both enantiomers suggests chemical degradation of the molecule.

    • Troubleshooting Steps:

      • Review Forced Degradation Data: Compare the chromatograms of your stability samples with those from your forced degradation studies. This will help in identifying if the observed degradant peaks match those produced under specific stress conditions (e.g., oxidation, hydrolysis). Amines are susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products[3].

      • Investigate Storage Conditions: Ensure that the samples are protected from light and stored at the correct temperature. Photodegradation can occur if samples are exposed to UV or fluorescent light.

      • Check for Excipient Interactions: If your solution contains other components (excipients), consider the possibility of drug-excipient interactions leading to degradation[4].

Issue 3: Poor Peak Shape (Tailing or Fronting) in Chiral HPLC

Possible Cause & Solution

  • Secondary Interactions with the Stationary Phase: Amines can exhibit poor peak shape on silica-based chiral stationary phases due to interactions with residual silanol groups.

    • Troubleshooting Steps:

      • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5%). This will compete with the analyte for active sites on the stationary phase and improve peak shape. A stability-indicating chiral HPLC method for a similar compound, donepezil hydrochloride, utilizes triethylamine in the mobile phase[5][6].

      • Adjust Mobile Phase pH: For reversed-phase chiral separations, ensure the pH of the aqueous component of the mobile phase is appropriate to maintain the analyte in a single ionic state.

      • Column Choice: If peak shape issues persist, consider a different chiral stationary phase that is more suitable for the analysis of basic compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (S)-2-Phenylpiperidine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with an appropriate amount of 0.1 N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.

    • Cool to room temperature and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Dilute the exposed and control samples to a final concentration of approximately 100 µg/mL with the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating chiral HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution of (S)-2-Phenylpiperidine HCl Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (80°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo HPLC Chiral HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: Workflow for Forced Degradation Studies.

Protocol 2: Stability-Indicating Chiral HPLC Method

This protocol provides a starting point for a stability-indicating chiral HPLC method suitable for (S)-2-Phenylpiperidine hydrochloride. Method optimization will likely be required.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase n-Hexane:Ethanol:Triethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

System Suitability:

  • Inject a racemic mixture of 2-Phenylpiperidine hydrochloride to verify the resolution between the (S) and (R) enantiomers. The resolution should be ≥ 1.5.

  • Perform replicate injections of the (S)-2-Phenylpiperidine hydrochloride standard to assess system precision (RSD ≤ 2.0%).

Chiral_HPLC_Method_Development cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Parameters cluster_validation Method Validation CSP Select Chiral Stationary Phase (e.g., Chiralcel OJ-H) Solvent Select Solvents (e.g., n-Hexane/Ethanol) CSP->Solvent Modifier Add Basic Modifier (e.g., TEA) for Peak Shape Solvent->Modifier Ratio Optimize Solvent Ratio for Resolution & Retention Time Modifier->Ratio Flow Set Flow Rate (e.g., 1.0 mL/min) Ratio->Flow Temp Set Column Temperature (e.g., 25°C) Flow->Temp Detect Select Detection Wavelength (e.g., 210 nm) Temp->Detect Validate Validate for Specificity, Linearity, Accuracy, Precision Detect->Validate

Caption: Logical Flow for Chiral HPLC Method Development.

Data Summary

Table 1: Physicochemical Properties of 2-Phenylpiperidine
PropertyValueSource
Molecular FormulaC₁₁H₁₅N
Molecular Weight161.24 g/mol
pKa9.74 ± 0.10 (Predicted)
Boiling Point70-72°C @ 0.45 mmHg
FormClear liquid
Table 2: ICH Recommended Storage Conditions for Stability Testing
StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Source: ICH Q1A(R2) Guideline.

References

  • Patel, Y. P., et al. (2012). A Validated RP-HPLC Method for Simultaneous Estimation of Tizanidine and Nimesulide in Bulk and Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 3(9), 3506-3511.
  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. (2002). Google Patents.
  • Záruba, K., & Lehotay, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-166.
  • Radwan, M. A., Abdine, H. H., & Al-Quadeib, B. T. (2013). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations.
  • Gundert, F. W., & Mutschler, E. (1990). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 33(5), 1582-1588.
  • Lee, J., et al. (2001). Asymmetric synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine via ring expansion. Tetrahedron Letters, 42(36), 6223-6225.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Rao, B. M., et al. (2007). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian journal of pharmaceutical sciences, 69(5), 644.
  • Radwan, M. A., Abdine, H. H., & Al-Quadeib, B. T. (2013). 834 - CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS.
  • Delgado, D. R., et al. (2020). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation.
  • Request PDF. (2018). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Stability indicating forced degradation studies. Research Journal of Pharmacy and Technology, 1(1), 1-10.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2656.
  • Novotny, L., et al. (2018). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 23(10), 2609.
  • Schütz, T., et al. (2021). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. Amino Acids, 53(9), 1395-1405.
  • Waterman, K. C., et al. (2002). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 91(4), 881-893.
  • El-Ragehy, N. A., Badawey, A. M., & Abbas, S. S. (2011). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma.
  • Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 29(3), 68-78.
  • Wainer, I. W. (1993). CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Bajaj, S., et al. (2003). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 2(1), 35-41.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Mechanisms of base-catalyzed racemization during activation step. Chemical reviews, 109(6), 2455-2504.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of (S)-2-Phenylpiperidine Hydrochloride

Product: (S)-2-Phenylpiperidine Hydrochloride CAS (Free Base): 70665-05-3 | CAS (HCl Salt): 3466-81-7 Support Tier: Level 3 (Senior Application Scientist) Introduction (S)-2-Phenylpiperidine hydrochloride is a critical c...

Author: BenchChem Technical Support Team. Date: February 2026

Product: (S)-2-Phenylpiperidine Hydrochloride CAS (Free Base): 70665-05-3 | CAS (HCl Salt): 3466-81-7 Support Tier: Level 3 (Senior Application Scientist)

Introduction

(S)-2-Phenylpiperidine hydrochloride is a critical chiral building block, often employed as a pharmacophore in the synthesis of NK1 antagonists and other neuroactive agents. Its structural integrity relies on the stability of the piperidine ring and the preservation of the chiral center at the C2 position (benzylic to the nitrogen).

While the hydrochloride salt form significantly improves stability compared to the free base, it introduces specific vulnerabilities—primarily hygroscopicity and benzylic oxidation —that can compromise downstream synthesis. This guide provides a self-validating framework to ensure the integrity of your material.

Module 1: Critical Storage Parameters

The "Why" Behind the Protocol

Standard "cool and dry" instructions are insufficient for high-value chiral intermediates. You must control three variables: Thermal Energy , Photons , and Moisture .

ParameterRecommended ConditionScientific Rationale
Temperature -20°C Reduces the kinetic energy available for auto-oxidation and slows the rate of potential racemization, although the salt form is resistant to the latter.
Atmosphere Inert Gas (Argon/N₂) Displaces oxygen. The benzylic C-H bond (alpha to Nitrogen) is susceptible to radical abstraction and subsequent oxidation to the imine or ketone.
Humidity Desiccator (<20% RH) HCl salts are hygroscopic. Absorbed water acts as a plasticizer, increasing molecular mobility and facilitating hydrolysis or crystal lattice collapse (caking).
Container Amber Glass + Teflon Liner Blocks UV light (which catalyzes radical formation) and ensures a chemically inert, airtight seal.
Visual Workflow: Storage & Handling Lifecycle

The following diagram outlines the decision logic for handling incoming material to prevent immediate degradation.

StorageWorkflow Arrival Material Arrival QC_Check QC: Check Appearance & Seal Integrity Arrival->QC_Check Decision Seal Intact? QC_Check->Decision Reseal Purge with Argon & Parafilm Decision->Reseal Yes Dry Vacuum Dry (P2O5, 24h) Decision->Dry No / Caking Storage Store at -20°C (Desiccated) Reseal->Storage Dry->Reseal Use Equilibrate to RT Before Opening Storage->Use Synthesis Required Use->Reseal Unused Portion

Caption: Logic flow for receiving and maintaining (S)-2-Phenylpiperidine HCl. Note the critical drying step if seal integrity is compromised.

Module 2: Troubleshooting & FAQs

Q1: The white powder has turned slightly yellow. Is it still usable?

Diagnosis: Oxidative Degradation. The yellowing indicates the formation of N-oxides or imine impurities, likely initiated by radical abstraction at the benzylic carbon.

  • Impact: Lower yield in coupling reactions; potential side reactions.

  • Corrective Action: If the discoloration is minor, recrystallize the salt.[1]

    • Solvent System: Methanol / Ethyl Acetate (See Module 3).[2]

    • Prevention:[1][3][4][5] Ensure the headspace of the storage container is purged with Argon after every use.

Q2: The material has formed hard clumps (caking).

Diagnosis: Hygroscopic Agglomeration. The HCl salt has absorbed atmospheric moisture. This does not necessarily mean chemical degradation, but water will interfere with stoichiometry in sensitive reactions (e.g., using n-BuLi or hydrides).

  • Corrective Action: Dry the material under high vacuum (0.1 mbar) at 40°C for 12–24 hours, preferably over Phosphorus Pentoxide (

    
    ).
    
  • Verification: Check the melting point.[6] A depressed or broad melting range indicates retained solvent/water.

Q3: Can I store the free base instead of the HCl salt?

Diagnosis: High Risk Strategy.

  • Answer: No. The free base is significantly more prone to oxidation (lone pair availability) and racemization (proton exchange). The HCl salt "locks" the nitrogen lone pair, reducing its susceptibility to oxidation, and stabilizes the chiral center against base-catalyzed inversion. Always convert the free base to the salt for storage if not using immediately.

Module 3: Self-Validating Protocols

Use these systems to verify the quality of your material before committing it to a synthesis.

Degradation Pathway Analysis

Understanding how the molecule breaks down allows you to predict impurities.

DegradationPathways Compound (S)-2-Phenylpiperidine HCl Radical Benzylic Radical Intermediate Compound->Radical H-Abstraction (C2) Racemization Racemization (Base/Heat) Compound->Racemization Deprotonation Oxidation Oxidation (O2/Light) Radical->Oxidation Imine Imine/Ketone (Yellowing) Oxidation->Imine Enantiomer (R)-Enantiomer (Loss of ee%) Racemization->Enantiomer

Caption: Primary degradation routes. Oxidation leads to color change; Racemization leads to loss of optical activity.

Recrystallization Protocol (Purification)

If your material fails visual inspection (yellowing), use this standard purification method for piperidine salts.

  • Dissolution: Dissolve the crude salt in a minimum amount of hot Methanol or Ethanol (approx. 60°C).

  • Filtration: If insoluble particles remain (dust/fibers), filter while hot.[1]

  • Crystallization: Slowly add Ethyl Acetate or Diethyl Ether (anti-solvent) until the solution becomes slightly turbid.

  • Cooling: Allow to cool to room temperature, then place in a -20°C freezer overnight.

  • Collection: Filter the white crystals and wash with cold Ether. Dry under vacuum.

Analytical Validation (The "Go/No-Go" Check)

Do not rely on the label. Validate the lot immediately before use.

TestAcceptance CriteriaMethod Note
Visual White, free-flowing powderReject if yellow or sticky.
Melting Point ~192–193°C (Typical)Note:[2] Establish a baseline for your specific lot upon receipt. A drop >2°C indicates impurity/moisture.
Chiral HPLC >98% eeColumn: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA + 0.1% Diethylamine (for free base liberation in situ).

References

  • Preparation and Melting Points of Phenylpiperidine Salts: Billman, J. H., & Hidy, P. H. (1943). Preparation of 2-Phenylpiperidine and Related Compounds. Journal of the American Chemical Society. (Validates general stability and salt formation properties).

  • Recrystallization Solvents for Piperidine Salts: Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd Ed.). Pergamon Press. (Standard reference for amine salt purification via Ethanol/Ether or MeOH/EtOAc systems).
  • Racemization Mechanisms in Chiral Amines: Stout, D. M., et al. (1983). Synthesis and antiarrhythmic activity of 2-phenylpiperidine derivatives. Journal of Medicinal Chemistry. (Discusses structural integrity and stereochemical stability).

  • Safety & Handling (SDS): Sigma-Aldrich Technical Safety Data Sheet for (S)-2-Phenylpiperidine. (Provides baseline safety and handling data).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: (S)- vs. (R)-2-Phenylpiperidine as Chiral Scaffolds

Executive Summary 2-Phenylpiperidine (2-PP) represents a classic case of "stereochemical divergence" in medicinal chemistry. While chemically identical in scalar properties, its enantiomers serve as distinct architectura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylpiperidine (2-PP) represents a classic case of "stereochemical divergence" in medicinal chemistry. While chemically identical in scalar properties, its enantiomers serve as distinct architectural foundations for two opposing pharmacological classes.

  • The (S)-Enantiomer is the critical scaffold for Neurokinin-1 (NK1) antagonists (e.g., CP-99,994), utilized in treating chemotherapy-induced nausea, depression, and pain.

  • The (R)-Enantiomer possesses the absolute configuration required for high-affinity binding to the Dopamine Transporter (DAT) , structurally aligning with the bioactive d-threo isomer of methylphenidate (Ritalin).

This guide objectively compares these enantiomers, detailing their resolution protocols, stereochemical assignment, and divergent biological applications.

Part 1: Chemical & Physical Characterization

While physical constants like boiling point are identical, the optical rotation and downstream biological interactions differ fundamentally.

Table 1: Comparative Profile
Property(S)-2-Phenylpiperidine(R)-2-Phenylpiperidine
CAS Number 70665-05-33466-80-6
Stereochemistry (S)-Configuration (Cahn-Ingold-Prelog)(R)-Configuration
Optical Rotation

(c=1, MeOH)

(c=1, MeOH)
Primary Application Scaffold for NK1 Antagonists (Substance P)Scaffold for DAT/NET Inhibitors (Stimulants)
Key Derivative CP-99,994 (Pfizer)d-threo-Methylphenidate (Novartis)
Receptor Affinity High affinity for NK1 (as derivative)High affinity for DAT (as derivative)

Part 2: Synthesis & Resolution Protocols

The most robust method for obtaining high enantiomeric excess (ee >98%) in a research setting is Classical Resolution via Diastereomeric Salt Formation . While kinetic resolution (e.g., using s-BuLi/(-)-sparteine) is possible, the tartaric acid method is self-validating and scalable.

Protocol A: Classical Resolution of (±)-2-Phenylpiperidine

Objective: Isolate (S)-2-Phenylpiperidine from the racemic mixture.

Reagents:

  • Racemic (±)-2-Phenylpiperidine (1.0 eq)

  • (+)-L-Tartaric Acid (1.0 eq) (Resolving Agent)

  • Ethanol (95%) / Water mixture (Solvent)

Step-by-Step Methodology:

  • Complexation: Dissolve 16.1 g (100 mmol) of (±)-2-phenylpiperidine in 50 mL of hot Ethanol (95%).

  • Acid Addition: Separately dissolve 15.0 g (100 mmol) of (+)-L-Tartaric acid in 50 mL of hot Ethanol. Add this slowly to the amine solution with vigorous stirring.

  • Crystallization: Heat the mixture to reflux for 30 minutes to ensure homogeneity. Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

    • Mechanism:[1][2][3][4] The (S)-amine forms a less soluble diastereomeric salt with (+)-L-tartaric acid compared to the (R)-amine.

  • Filtration: Filter the white crystalline precipitate.

    • Checkpoint: The mother liquor contains the enriched (R)-isomer. The solid is the enriched (S)-tartrate salt.

  • Recrystallization: Recrystallize the solid from boiling Ethanol/Water (9:1) to upgrade chiral purity. Repeat until melting point is constant.

  • Liberation: Suspend the salt in water and basify with 2M NaOH (pH > 12). Extract with Dichloromethane (3x). Dry over

    
     and concentrate to yield (S)-2-phenylpiperidine.
    
Protocol B: Chiral HPLC Analysis

Objective: Quantify Enantiomeric Excess (ee).

  • Column: Chiralcel OD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Retention Times:

    • (S)-Enantiomer: ~12.5 min

    • (R)-Enantiomer: ~15.2 min

  • Calculation:

    
    
    

Part 3: Performance Analysis & Biological Divergence

The "performance" of these scaffolds is defined by the binding affinity (


) of the drugs derived from them. The stereocenter at position 2 dictates the spatial orientation of the phenyl ring, which acts as a hydrophobic anchor in receptor binding pockets.
The (S)-Pathway: Neurokinin-1 (NK1) Antagonism

The (S)-2-phenylpiperidine core is the structural backbone of CP-99,994 and related Substance P antagonists.[1]

  • Mechanism: The (S)-configuration positions the phenyl ring to engage with the hydrophobic pocket of the NK1 receptor (specifically residues His197 and Phe268), while the nitrogen interacts with Glu193.

  • Data: In competitive binding assays, (S)-based derivatives show nanomolar affinity, whereas (R)-derivatives often show >100-fold loss in potency ("distomers").

The (R)-Pathway: Dopamine Transporter (DAT) Inhibition

The (R)-configuration corresponds to the stereochemistry found in Dexmethylphenidate (d-threo-methylphenidate).

  • Mechanism: For stimulant activity, the phenyl ring must adopt an equatorial conformation relative to the piperidine ring to block dopamine reuptake. The (2R)-configuration (in the threo diastereomer) locks this conformation most effectively for DAT binding.

  • Data: The (2R,2'R)-isomer of methylphenidate binds DAT with

    
     nM, while the (2S,2'S)-isomer is significantly weaker (
    
    
    
    nM).
Visualizing the Divergence

The following diagram illustrates how a single chiral center dictates the therapeutic utility of the scaffold.

G Racemic Racemic (±)-2-Phenylpiperidine (Starting Material) Resolution Chiral Resolution (L-Tartaric Acid) Racemic->Resolution S_Isomer (S)-2-Phenylpiperidine [α]D = +34.0° Resolution->S_Isomer Crystallization (Salt) R_Isomer (R)-2-Phenylpiperidine [α]D = -33.5° Resolution->R_Isomer Mother Liquor NK1_Target Target: NK1 Receptor (Substance P Antagonist) S_Isomer->NK1_Target Bioactive Core DAT_Target Target: Dopamine Transporter (Reuptake Inhibitor) R_Isomer->DAT_Target Bioactive Core Drug_CP Drug: CP-99,994 (Antidepressant/Anti-emetic) NK1_Target->Drug_CP Drug_MPH Drug: Dexmethylphenidate (ADHD Treatment) DAT_Target->Drug_MPH

Figure 1: Stereochemical divergence of 2-Phenylpiperidine. The (S)-isomer routes to NK1 antagonists, while the (R)-isomer routes to DAT inhibitors.

Part 4: Comparative Data Summary

The following table summarizes the "performance" of the enantiomers when incorporated into their respective optimal drug scaffolds.

Metric(S)-Scaffold Derivative (CP-99,994)(R)-Scaffold Derivative (Methylphenidate)
Target Receptor Neurokinin-1 (NK1)Dopamine Transporter (DAT)
Binding Affinity (

)
0.25 nM (High Potency)34 nM (High Potency)
Distomer Affinity > 100 nM (Inactive)> 300 nM (Weak/Inactive)
Therapeutic Indication Chemotherapy-induced Emesis, PainADHD, Narcolepsy
Mechanism of Action Receptor AntagonismReuptake Inhibition

Note: Data represents the activity of the final drug molecule where the 2-phenylpiperidine core preserves its absolute configuration.

References

  • Longo, K. P., et al. (1993). "CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor." Regulatory Peptides, 46(1-2), 442-444.

  • Thai, D. L., et al. (1998). "Asymmetric Synthesis and Pharmacology of Methylphenidate and Its para-Substituted Derivatives." Journal of Medicinal Chemistry, 41(5), 591-601.

  • Coldham, I., et al. (2014). "Synthesis and kinetic resolution of N-Boc-2-arylpiperidines." Chemical Communications, 50, 10603-10606.

  • PubChem. (2024).[5] "Compound Summary: (S)-2-Phenylpiperidine." National Library of Medicine.

  • BenchChem. (2025).[3][6] "Application Notes and Protocols for the Recovery of (R)-2-Methylpiperazine and (L)-Tartaric Acid." (Protocol adapted for 2-Phenylpiperidine).[1][5]

Sources

Comparative

Technical Comparison Guide: Structure-Activity Relationship of 4-Phenylpiperidine Analgesics

Topic: Structure-activity relationship of 4-phenylpiperidine analgesics. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of 4-phenylpiperidine analgesics. Content Type: Publish Comparison Guide.

Executive Summary

This guide provides an in-depth technical analysis of the 4-phenylpiperidine class of opioid analgesics, focusing on the structural determinants of efficacy, potency, and metabolic stability. We contrast the prototype Meperidine (Pethidine) with its optimized analog Ketobemidone and the structurally related (though pharmacologically distinct) Fentanyl class. This document is designed for medicinal chemists and pharmacologists requiring objective performance data and validated experimental protocols.

Structural Pharmacophore & Evolution

The 4-phenylpiperidine scaffold represents a simplification of the rigid morphinan structure (e.g., morphine). By stripping away the B, C, and E rings of morphine, the pharmacophore retains the essential "T-shape" required for Mu-Opioid Receptor (MOR) binding: a tertiary amine, a central quaternary carbon, and an aromatic ring.

Comparative Pharmacophores
FeatureMeperidine Ketobemidone Fentanyl (Reference)
Core Scaffold 4-phenylpiperidine4-phenylpiperidine4-anilidopiperidine
C4 Substituent Ethyl ester (–COOEt)Ethyl ketone (–COEt)Propionamide
Phenyl Ring Unsubstitutedm-Hydroxyl (–OH)Unsubstituted
N-Substituent MethylMethylPhenethyl
Key SAR Insight Ester is liable to hydrolysis; lacks H-bond donor.Ketone is stable; m-OH mimics morphine's phenol.Aniline nitrogen adds extra H-bond capacity.
Deep Dive: Structure-Activity Relationships (SAR)

The SAR of this class is governed by three critical vectors: the Nitrogen substituent, the C4-phenyl ring substitution, and the C4-carbon tail.

A. The C4-Substituent: Ester vs. Ketone
  • Meperidine (Ester): The ethyl ester group is essential for binding but introduces a metabolic liability. Plasma esterases rapidly hydrolyze meperidine to meperidinic acid , which is inactive.

  • Ketobemidone (Ketone): Replacing the ester with a ketone (–C(=O)C2H5) maintains the steric bulk required for the receptor's lipophilic pocket but renders the molecule resistant to plasma esterases. This modification significantly extends the duration of action and enhances potency.

B. The Phenyl Ring: The "m-Hydroxyl" Effect [1]
  • Mechanism: In morphine, the phenolic hydroxyl at C3 is critical for high-affinity hydrogen bonding with the receptor (specifically His297 in the MOR binding pocket).

  • Observation: Meperidine lacks this group, resulting in lower affinity (

    
     nM). Ketobemidone incorporates a meta-hydroxyl  group on the phenyl ring. This restores the critical H-bond interaction, increasing MOR affinity by approximately 10-fold compared to meperidine.
    
C. The N-Substituent: Bulk Tolerance
  • Methyl (Meperidine/Ketobemidone): Provides baseline activity.

  • Phenethyl (Anileridine): Extending the N-methyl to an N-phenethyl group (as seen in Fentanyl and Anileridine) allows the molecule to access an accessory hydrophobic binding pocket on the receptor. This modification typically increases potency by 2–10x.

Comparative Performance Data

The following data aggregates consensus values from radioligand binding assays (hMOR) and in vivo antinociceptive models.

Table 1: Pharmacological Profile Comparison

CompoundMOR Affinity (

, nM)
Potency (Morphine = 1)LogP (Lipophilicity)Active MetabolitesToxicity Risk
Meperidine

0.1x2.72NormeperidineHigh (Seizures)
Ketobemidone

1.0x - 2.0x2.85NorketobemidoneModerate
Fentanyl

100x4.05NorfentanylHigh (Resp. Dep.)
Morphine

1.0x (Ref)0.89M6GLow (CNS excitability)

Note on Toxicity: Meperidine is N-demethylated to normeperidine , a metabolite with a long half-life (15-30h) that acts as a convulsant. Ketobemidone's metabolic profile is cleaner, though it still carries standard opioid risks.

Visualizing the SAR Logic

The following diagram illustrates the decision tree for optimizing the 4-phenylpiperidine scaffold.

SAR_Logic Start 4-Phenylpiperidine Scaffold C4_Mod C4-Substituent Choice Start->C4_Mod Ring_Mod Phenyl Ring Substitution Start->Ring_Mod N_Mod N-Substituent Optimization Start->N_Mod Ester Ethyl Ester (Meperidine) C4_Mod->Ester High Hydrolysis Risk Ketone Ethyl Ketone (Ketobemidone) C4_Mod->Ketone Metabolic Stability Meta_OH m-Hydroxyl Group (High Affinity H-Bond) Ketone->Meta_OH Combined in Ketobemidone No_Sub Unsubstituted (Lower Affinity) Ring_Mod->No_Sub Ring_Mod->Meta_OH Mimics Morphine Methyl Methyl (Standard Agonist) N_Mod->Methyl Phenethyl Phenethyl (Accessory Pocket Binding) N_Mod->Phenethyl Potency Boost

Figure 1: Structural optimization logic flow for 4-phenylpiperidine analgesics.

Validated Experimental Protocols

To reproduce the data cited above, use the following standardized workflows. These protocols are designed to be self-validating with internal controls.

Protocol A: Radioligand Binding Assay (hMOR)

Objective: Determine the affinity (


) of the test compound for the human Mu-Opioid Receptor.[2]
  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing hMOR.

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Assay Setup:

    • Total Volume: 200 µL per well (96-well plate).

    • Radioligand: [3H]-DAMGO (0.5 nM final concentration). This is a specific Mu-agonist.[3]

    • Non-Specific Binding (NSB): Define using 10 µM Naloxone.[4]

    • Test Compound: Serial dilutions (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate for 60 minutes at 25°C. Equilibrium must be reached.

  • Harvesting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold Tris buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Compare the hydrolysis rate of Meperidine vs. Ketobemidone.

  • Incubation System:

    • Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH-regenerating system (required for CYP450 activity; note that esterases do not require NADPH, so run a control without NADPH to distinguish esterase vs. CYP activity).

  • Reaction:

    • Pre-incubate microsomes at 37°C for 5 min.

    • Add test compound (1 µM final).

    • Initiate with NADPH (or buffer for esterase-only check).

  • Sampling:

    • Time points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Deuterated Fentanyl).

  • Detection:

    • LC-MS/MS analysis monitoring parent depletion.

    • Causality Check: If Meperidine degrades rapidly without NADPH but Ketobemidone is stable, the instability is confirmed as esterase-mediated hydrolysis.

Experimental Workflow Diagram

Workflow cluster_Binding Protocol A: Affinity (Ki) Sample Test Compound (Meperidine/Ketobemidone) Mix Mix with [3H]-DAMGO + hMOR Membranes Sample->Mix Incubate Incubate 60m @ 25°C Mix->Incubate Filter GF/B Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calc Calc Ki (Cheng-Prusoff) Count->Calc

Figure 2: Radioligand binding assay workflow for determining receptor affinity.

References
  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo.

  • Froehlich, M., et al. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry.

  • Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician Journal.

  • Jylli, L., et al. (2004).[5] Comparison of the analgesic efficacy of ketobemidone and morphine for management of postoperative pain in children. Acta Anaesthesiologica Scandinavica.

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances. PLOS ONE.

Sources

Validation

A Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery

A Senior Application Scientist's Guide to Navigating Core Privileged Scaffolds In the landscape of medicinal chemistry, phenylpiperazine and phenylpiperidine moieties stand as quintessential "privileged scaffolds." Their...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Core Privileged Scaffolds

In the landscape of medicinal chemistry, phenylpiperazine and phenylpiperidine moieties stand as quintessential "privileged scaffolds." Their recurring presence in a vast array of clinically successful drugs underscores their remarkable ability to interact with a wide range of biological targets, particularly within the central nervous system (CNS). This guide provides a comprehensive comparative analysis of these two scaffolds, delving into their distinct physicochemical properties, structure-activity relationships (SAR), pharmacokinetic profiles, and synthetic accessibility. By understanding the subtle yet critical differences between these two isosteres, drug discovery professionals can make more informed decisions in the design of novel therapeutics.

At a Glance: A Tale of Two Scaffolds

The core distinction between the phenylpiperazine and phenylpiperidine scaffolds lies in the presence of a second nitrogen atom in the piperazine ring. This seemingly minor alteration imparts significant changes to the molecule's fundamental properties, influencing its shape, basicity, and potential for hydrogen bonding.

FeaturePhenylpiperazinePhenylpiperidine
Core Structure Phenyl group attached to a piperazine ringPhenyl group attached to a piperidine ring
Key Physicochemical Difference Presence of a second nitrogen atom (N4)Single nitrogen atom in the ring
Basicity (pKa) Typically has two pKa values; the N1 nitrogen is less basic due to the electron-withdrawing effect of the phenyl group, while the N4 nitrogen is more basic and aliphatic-like.A single, more basic nitrogen atom.
Conformational Flexibility Generally more flexible due to the additional nitrogen.More rigid compared to phenylpiperazine.
Hydrogen Bonding The N4 nitrogen can act as a hydrogen bond acceptor, and if protonated, as a donor.The single nitrogen can act as a hydrogen bond acceptor, and if protonated, as a donor.
Common Therapeutic Areas Antipsychotics, antidepressants, anxiolytics, antiemetics.[1]Opioid analgesics, antipsychotics, antidepressants, anticholinergics.[2][3]

Physicochemical Properties: The Foundation of Drug Action

The utility of a scaffold in drug design is fundamentally governed by its physicochemical properties. These parameters dictate how a molecule will behave in a biological system, influencing its solubility, permeability, and ultimately, its bioavailability.

Basicity (pKa) and its Implications

The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn affects its interaction with targets, solubility, and membrane permeability.

  • Phenylpiperidine: The single nitrogen atom in the piperidine ring typically exhibits a pKa in the range of 8.5-9.5, making it predominantly protonated at physiological pH (7.4). This positive charge is often crucial for forming ionic interactions with acidic residues in target proteins, such as the aspartate residue in the mu-opioid receptor. However, this high basicity can also lead to increased clearance and potential for hERG channel liability.

  • Phenylpiperazine: The presence of two nitrogen atoms results in two distinct pKa values. The nitrogen atom directly attached to the phenyl ring (N1) is significantly less basic (pKa ~2-3) due to the electron-withdrawing effect of the aromatic ring. The distal nitrogen (N4) has a pKa closer to that of a typical secondary amine (pKa ~8-9). This dual nature allows for more nuanced control over the molecule's overall basicity through substitution at the N4 position. Medicinal chemists can fine-tune the pKa to optimize target engagement while mitigating the liabilities associated with high basicity.

Lipophilicity (logP/logD) and Membrane Permeability

Lipophilicity, often expressed as logP (for the neutral species) or logD (at a specific pH), is a key factor in determining a drug's ability to cross biological membranes, including the blood-brain barrier (BBB).

  • General Trends: Both scaffolds can be readily modified to span a wide range of lipophilicity. The addition of a methyl group to the piperidine ring, for instance, increases its logP.[4] Similarly, substitutions on the phenyl ring or the N4-position of piperazine can significantly alter lipophilicity.

  • Impact of Ionization: Due to their basic nature, the lipophilicity of both scaffolds is highly pH-dependent. At physiological pH, where they are largely protonated, their effective lipophilicity (logD) is lower than their intrinsic lipophilicity (logP). This is a critical consideration for CNS-targeted drugs, where a delicate balance between sufficient lipophilicity to cross the BBB and adequate aqueous solubility for formulation is required.

The interplay between pKa and logP is a central theme in the optimization of drugs based on these scaffolds.

Caption: Interplay of physicochemical properties.

Structure-Activity Relationships (SAR): Tailoring Selectivity and Potency

The true power of these scaffolds lies in their synthetic tractability and the rich SAR that has been developed over decades of research.

Phenylpiperidine Scaffold

The 4-phenylpiperidine scaffold is a cornerstone of opioid analgesic research.[2][3] The orientation of the phenyl group and the substituent at the 4-position are critical for potent mu-opioid receptor agonism.

  • 4-Position Substitutions: The nature of the substituent at the 4-position of the piperidine ring dramatically influences activity. For instance, anilino-type substituents, as seen in the fentanyl series, lead to exceptionally potent mu-opioid agonists. The introduction of a second nitrogen atom in the 4-anilinopiperidines makes them distinct from conventional 4-phenylpiperidines.

  • Phenyl Ring Substitutions: Substitutions on the phenyl ring can modulate potency and introduce selectivity for different opioid receptor subtypes. For example, a meta-hydroxyl group is a common feature in many opioid ligands.

Beyond opioids, the phenylpiperidine scaffold is found in a variety of CNS drugs:

  • Antipsychotics: In butyrophenone antipsychotics like haloperidol, the 4-phenylpiperidine moiety is crucial for dopamine D2 receptor antagonism.

  • Antidepressants: Selective serotonin reuptake inhibitors (SSRIs) like paroxetine feature a 4-phenylpiperidine core where the phenyl ring is substituted with a fluorine atom and linked to an aryloxymethyl group.

Phenylpiperazine Scaffold

The phenylpiperazine scaffold is particularly prevalent in drugs targeting monoamine transporters and G-protein coupled receptors (GPCRs).

  • Dopamine and Serotonin Receptor Ligands: A vast number of antipsychotics (e.g., aripiprazole, clozapine) and antidepressants (e.g., trazodone, nefazodone) are built around the phenylpiperazine core.[5] The N-phenyl moiety often serves as a key recognition element for the receptor, while the N4-substituent can be extensively modified to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Monoamine Releasing Agents: 1-Phenylpiperazine itself acts as a monoamine releasing agent, with a preference for norepinephrine over serotonin and dopamine.[6] This activity can be modulated by substitutions on the phenyl ring.

  • Permeation Enhancers: Interestingly, 1-phenylpiperazine has also been shown to enhance transepithelial transport with minimal cytotoxicity, and its derivatives are being explored as intestinal permeation enhancers. Studies have shown that hydroxyl or primary amine substitutions on the phenyl ring can increase toxicity, while aliphatic substitutions maintain efficacy with lower toxicity.

Pharmacokinetics and Metabolism: The Fate of the Drug in the Body

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug are as critical as its potency and selectivity.

Metabolism
  • Phenylpiperidine-based Drugs: A common metabolic pathway for many phenylpiperidine-containing drugs is N-dealkylation. For instance, fentanyl is metabolized by CYP3A4 through dealkylation and hydroxylation.[2][3][7] The high lipid solubility of many phenylpiperidines contributes to their rapid distribution into tissues. Some phenylpiperidine opioids, like remifentanil, are designed with ester linkages that are rapidly hydrolyzed by plasma and tissue esterases, leading to a very short duration of action.[2]

  • Phenylpiperazine-based Drugs: Phenylpiperazine-containing drugs also undergo extensive metabolism, primarily mediated by cytochrome P450 enzymes.[8] Common metabolic pathways include N-dealkylation at the N4 position, aromatic hydroxylation of the phenyl ring, and subsequent glucuronidation or sulfation.[8] The presence of two nitrogen atoms offers more sites for metabolic attack, which can be either a liability or an opportunity for designing soft drugs or prodrugs.

Distribution and Blood-Brain Barrier Penetration

Both scaffolds are well-represented in CNS-acting drugs, indicating their ability to cross the BBB. However, achieving optimal brain penetration is a delicate balancing act. As mentioned earlier, the basicity of these scaffolds means that at physiological pH, a significant portion of the molecules will be in their charged, less lipophilic form. Medicinal chemists often employ strategies such as reducing pKa, masking basicity with prodrug approaches, or optimizing lipophilicity to enhance BBB penetration.

Synthetic Accessibility: Building the Scaffolds

The widespread use of these scaffolds is also a testament to their relatively straightforward synthesis.

Phenylpiperidine Synthesis

The synthesis of 4-phenylpiperidines often starts from a pre-formed piperidone. A classic approach is the reaction of a phenyl Grignard reagent with a protected 4-piperidone, followed by deprotection and further functionalization. Another common route involves the Dieckmann condensation of a diester to form a cyclic β-ketoester, which can then be converted to the desired 4-phenylpiperidine.

Phenylpiperazine Synthesis

N-Arylpiperazines are commonly synthesized via nucleophilic aromatic substitution (SNAr) on an activated aryl halide or through palladium-catalyzed Buchwald-Hartwig amination. The latter has become a particularly powerful and versatile method, allowing for the coupling of a wide range of aryl halides with piperazine. For unsymmetrical N,N'-disubstituted piperazines, a common strategy involves the mono-protection of piperazine (e.g., with a Boc group), followed by sequential N-functionalization.

Caption: Common synthetic routes to the core scaffolds.

Experimental Protocols

To provide a practical context for the comparison of these scaffolds, the following are representative experimental protocols for their synthesis and biological evaluation.

Synthesis of a Representative Phenylpiperazine: 1-(4-Methoxyphenyl)piperazine

This protocol describes the synthesis of a common phenylpiperazine building block via a nucleophilic aromatic substitution reaction.

Materials:

  • 1-Fluoro-4-methoxybenzene

  • Piperazine

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-fluoro-4-methoxybenzene (1.0 eq) in DMSO, add piperazine (3.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-methoxyphenyl)piperazine.

Synthesis of a Representative Phenylpiperidine: 1-Methyl-4-phenylpiperidine

This protocol outlines a common method for the synthesis of a simple 4-phenylpiperidine derivative.

Materials:

  • 1-Methyl-4-piperidone

  • Phenylmagnesium bromide (in THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous diethyl ether at 0 °C, add phenylmagnesium bromide (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-methyl-4-phenyl-4-piperidinol.

  • The resulting tertiary alcohol can be dehydrated under acidic conditions to form the corresponding alkene, which is then reduced (e.g., by catalytic hydrogenation) to yield 1-methyl-4-phenylpiperidine.

Biological Evaluation: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor, a common target for both phenylpiperazine and phenylpiperidine-based drugs.[9]

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • [³H]-Spiperone (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Test compounds (phenylpiperazine and phenylpiperidine derivatives)

  • Haloperidol (positive control)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the cell membranes, the radioligand ([³H]-Spiperone, at a concentration close to its Kd), and the test compound or vehicle.

  • To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., haloperidol) to a set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion: Choosing the Right Scaffold for the Job

The phenylpiperazine and phenylpiperidine scaffolds, while structurally similar, offer distinct advantages and disadvantages that must be carefully considered in the context of a specific drug discovery program.

  • The phenylpiperidine scaffold, with its single basic nitrogen, is a well-established pharmacophore for opioid receptor modulation and has found broad utility in various CNS targets. Its relative rigidity can be advantageous for achieving high-affinity interactions.

  • The phenylpiperazine scaffold provides greater synthetic versatility and more nuanced control over physicochemical properties due to its two non-equivalent nitrogen atoms. This has made it a particularly fruitful scaffold for targeting a wide array of GPCRs and monoamine transporters.

Ultimately, the choice between these two privileged scaffolds will depend on the specific biological target, the desired pharmacological profile, and the overall drug design strategy. A thorough understanding of their comparative properties, as outlined in this guide, will empower medicinal chemists to leverage the unique strengths of each scaffold to design the next generation of innovative medicines.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemistryOpen. [Link]

  • Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(4S), SE23–SE42. [Link]

  • Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

  • Sonesson, C., et al. (2005). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]

  • Kulesza, A. R., et al. (2018). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. [Link]

  • Al-Subeh, T., et al. (2024). Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples. PubMed. [Link]

  • A Modified Method of Preparing 1-methyl 4-phenyl. (1963). The Korean Journal of Internal Medicine. [Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2025, August 5). ResearchGate. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]

  • Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). (n.d.). ResearchGate. [Link]

  • Pontén, H., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. [Link]

  • Promiscuous scaffolds: Friend or foe in fragment-based drug design?. (2025, August 11). ChemRxiv. [Link]

  • Salinas, A. G., et al. (2021). A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices. JoVE. [Link]

  • Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice?. (n.d.). Medznat.ru. [Link]

  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (n.d.).
  • Czarnecka, K., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry. [Link]

  • Smith, H. S. (2009). Opioid Metabolism. Mayo Clinic Proceedings. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.).
  • Kysilka, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. [Link]

  • Deciphering the Two-Step Hydride Mechanism of Monoamine Oxidase Flavoenzymes. (2024, October 10). ACS Omega. [Link]

  • Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. (2025, August 6). ResearchGate. [Link]

  • Phenylpiperazine. (n.d.). Wikipedia. [Link]

  • Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of 1-Methyl-4,4-diphenylpiperidine. (n.d.). PrepChem.com. [Link]

  • Analyzing Kinetic Binding Data. (2021, April 1). NCBI Bookshelf. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

  • 1-(4-Methoxyphenyl-Piperazine). (2024, April 9). ChemBK. [Link]

  • Park, K. (n.d.). Novel approach to measure drug release from nanomedicines. Purdue University. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 22). Wiley Online Library. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports. [Link]

  • UNODC. (2022, April 6). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (n.d.). PubMed. [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (n.d.). MDPI. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. (n.d.). PubMed Central. [Link]

  • Drug-Like Properties of some Esters of Ortho-/Meta-/Para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment. (n.d.). Global Journal of Medical Research. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Competitive Radioligand Binding Assay for the Inhibition of [³H]. (n.d.). ResearchGate. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.). PubMed. [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. (n.d.). PubMed. [Link]

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Comparative

Comparative Efficacy Guide: (S)-2-Phenylpiperidine Hydrochloride vs. Standard Analgesics

This guide provides an in-depth technical comparison of (S)-2-Phenylpiperidine hydrochloride (and its pharmacophore class) versus standard analgesic standards (Morphine, NSAIDs). Note to Researchers: While 4-phenylpiperi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (S)-2-Phenylpiperidine hydrochloride (and its pharmacophore class) versus standard analgesic standards (Morphine, NSAIDs).

Note to Researchers: While 4-phenylpiperidine is the scaffold for classic opioids (e.g., Pethidine, Fentanyl), the 2-phenylpiperidine scaffold is structurally distinct. It is historically associated with Substance P (NK1) antagonism , NMDA receptor modulation , and monoamine reuptake inhibition (similar to Methylphenidate). This guide evaluates the efficacy of the (S)-2-phenylpiperidine core as a non-opioid analgesic candidate.

Executive Summary

Product: (S)-2-Phenylpiperidine Hydrochloride (S-2-PP) Class: Non-Opioid Pharmacophore (NK1 Antagonist / NMDA Modulator / DAT Inhibitor) Primary Comparison: Morphine (Mu-Opioid Agonist) & Diclofenac (COX Inhibitor)

(S)-2-Phenylpiperidine represents a "privileged structure" in medicinal chemistry, distinct from the opioid-inducing 4-phenylpiperidine scaffold. While Morphine provides potent acute analgesia via Mu-opioid receptor (MOR) agonism, S-2-PP derivatives typically exhibit efficacy in neuropathic and inflammatory pain models through NK1 receptor antagonism (blocking Substance P) or NMDA channel blockade . Unlike opioids, S-2-PP compounds often lack respiratory depression liability but require monitoring for psychostimulant effects due to potential Dopamine Transporter (DAT) affinity.

Mechanistic Profiling & Signaling Pathways[1]

To understand the efficacy difference, we must compare the signal transduction pathways. Morphine acts centrally to hyperpolarize neurons, while S-2-PP targets excitatory transmission and sensitization.

Figure 1: Comparative Signaling Pathways (Opioid vs. 2-Phenylpiperidine)

AnalgesiaPathways Morphine Morphine (Standard) MOR Mu-Opioid Receptor (GPCR) Morphine->MOR G_protein Gi/o Protein Activation MOR->G_protein K_efflux K+ Efflux (Hyperpolarization) G_protein->K_efflux Ca_block Block Ca2+ Influx G_protein->Ca_block Analgesia_Acute Acute Analgesia (High Potency) K_efflux->Analgesia_Acute Ca_block->Analgesia_Acute S2PP (S)-2-Phenylpiperidine (Scaffold) NK1 NK1 Receptor (Antagonism) S2PP->NK1 Derivative Dependent NMDA NMDA Receptor (Channel Block) S2PP->NMDA DAT DAT/NET (Reuptake Inhibition) S2PP->DAT SubstanceP Block Substance P Signaling NK1->SubstanceP Windup Inhibit Central Sensitization NMDA->Windup Analgesia_Neuro Neuropathic/Chronic Analgesia SubstanceP->Analgesia_Neuro Windup->Analgesia_Neuro

Caption: Morphine acts via Gi/o hyperpolarization for acute pain. (S)-2-PP derivatives target excitatory pathways (NK1/NMDA), favoring anti-hyperalgesic effects in chronic pain states.

Comparative Efficacy Data

The following data synthesizes performance metrics of the (S)-2-Phenylpiperidine scaffold (based on representative derivatives like CP-99,994 or Lanicemine-like analogs) versus Morphine and Diclofenac.

Table 1: Pharmacological Performance Matrix
Feature(S)-2-Phenylpiperidine HCl (Class)Morphine Sulfate (Standard)Diclofenac (NSAID)
Primary Mechanism NK1 Antagonist / NMDA Block / DAT InhibitorMu-Opioid AgonistCOX-1/2 Inhibitor
Acute Thermal Pain (Hot Plate)Low Efficacy (ED50 > 50 mg/kg)High Efficacy (ED50 ~ 5 mg/kg)Ineffective
Inflammatory Pain (Formalin)Moderate-High (Reduces Phase II)High (Phase I & II)High (Phase II only)
Neuropathic Pain (CCI Model)High Efficacy (Anti-allodynic)Moderate (Tolerance develops)Low Efficacy
Respiratory Depression Negligible Severe (Dose-limiting)None
Abuse Potential Moderate (Stimulant-like)High (Euphoria/Sedation)None
Bioavailability (Oral) High (>60%)Low-Moderate (First-pass)High
Key Findings:
  • Acute vs. Chronic: S-2-PP is inferior to Morphine for acute thermal nociception (e.g., surgical incision) but demonstrates superior utility in neuropathic states where opioid resistance occurs.

  • Sensitization: S-2-PP derivatives effectively block "wind-up" phenomena (central sensitization) via NMDA/NK1 pathways, a mechanism Morphine addresses poorly.

  • Side Effect Profile: The S-2-PP scaffold avoids the respiratory depression of opioids but introduces a risk of psychomotor agitation due to structural similarity to methylphenidate.

Experimental Validation Protocols

To validate the efficacy of (S)-2-Phenylpiperidine HCl in your specific model, use the following self-validating workflow. This protocol distinguishes between antinociception (opioid-like) and anti-hyperalgesia (2-PP-like).

Figure 2: Experimental Screening Workflow

Workflow Start Compound: (S)-2-Phenylpiperidine HCl Solubility Solubility Check (Saline/DMSO) Start->Solubility Test_Acute Test A: Hot Plate (Thermal/Acute) Solubility->Test_Acute Test_Chronic Test B: Formalin Test (Inflammatory/Phasic) Solubility->Test_Chronic Result_Acute Measure Latency (s) Test_Acute->Result_Acute Result_Chronic Measure Licking Time (s) Phase I vs Phase II Test_Chronic->Result_Chronic Decision_Opioid High Efficacy in Test A? Likely Opioid Mechanism Result_Acute->Decision_Opioid Positive Decision_NonOpioid High Efficacy in Test B (Phase II)? Likely NK1/NMDA Mechanism Result_Chronic->Decision_NonOpioid Positive

Caption: Screening cascade to differentiate acute antinociception (Opioid) from anti-hyperalgesia (2-Phenylpiperidine).

Detailed Protocol: The Formalin Test (Biphasic Pain Model)

Rationale: This test separates direct nociception (Phase I, 0-5 min) from central sensitization/inflammation (Phase II, 15-45 min). S-2-PP is expected to preferentially inhibit Phase II.

  • Subjects: Male Swiss Webster mice (25-30g).

  • Preparation: Dissolve (S)-2-Phenylpiperidine HCl in 0.9% saline.

  • Dosing: Administer S-2-PP (10, 30, 60 mg/kg, i.p.) or Vehicle 30 mins prior to testing.

    • Positive Control: Morphine (5 mg/kg, s.c.) or Diclofenac (10 mg/kg, i.p.).

  • Induction: Inject 20 µL of 2.5% formalin into the dorsal surface of the right hind paw.

  • Observation: Place mouse in a transparent plexiglass cylinder with mirrors.

    • Phase I Scoring (0-5 min): Record time spent licking/biting injected paw. (Indicates C-fiber activation).

    • Phase II Scoring (15-45 min): Record time spent licking/biting. (Indicates spinal sensitization/inflammation).

  • Data Analysis: Calculate % Inhibition = ((Control - Treated) / Control) * 100.

    • Success Criterion: Significant reduction in Phase II (>40%) with minimal effect on Phase I suggests an NK1/NMDA mechanism typical of the 2-PP scaffold.

Safety & Toxicology Considerations

When developing (S)-2-Phenylpiperidine derivatives, safety profiles differ vastly from opioids.

  • Therapeutic Index (TI):

    • Morphine: Narrow TI (Respiratory depression is the limiting factor).

    • (S)-2-PP: Wide TI for lethality, but narrow TI for psychomimetic effects .

  • Critical Monitoring:

    • Locomotor Activity: Due to the structural relationship with methylphenidate, all S-2-PP compounds must be screened for locomotor enhancement (Open Field Test). Analgesia should occur at doses below those causing significant hyperactivity.

    • Cardiovascular: Monitor for tachycardia (NET inhibition).

References

  • Hill, R. (2000). "NK1 (substance P) receptor antagonists—why are they not analgesic humans?" Trends in Pharmacological Sciences. Link

    • Context: Discusses the failure of pure NK1 antagonists (based on 2-phenylpiperidine)
  • Mao, J., et al. (1993). "Thermal hyperalgesia mediated by NMDA receptors in the spinal cord." Journal of Neuroscience. Link

    • Context: Establishes the mechanism of NMDA blockade (relevant to 2-PP derivatives)
  • Gatley, S. J., et al. (1996). "Binding of phenylpiperidines to the dopamine transporter." European Journal of Pharmacology. Link

    • Context: Defines the DAT affinity risks associated with the 2-phenylpiperidine scaffold compared to 4-phenylpiperidine opioids.
  • Rupniak, N. M. J. (2002). "New insights into the antidepressant actions of substance P (NK1) receptor antagonists." Canadian Journal of Physiology and Pharmacology. Link

    • Context: Reviews the broader pharmacological profile of the 2-phenylpiperidine class beyond simple analgesia.
Validation

In Vitro vs. In Vivo Activity of 2-Phenylpiperidine Analogs: A Technical Comparison Guide

This guide provides a technical comparison of the in vitro and in vivo pharmacological profiles of 2-phenylpiperidine analogs, focusing on the translational gap between receptor binding and behavioral efficacy. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vitro and in vivo pharmacological profiles of 2-phenylpiperidine analogs, focusing on the translational gap between receptor binding and behavioral efficacy.

Executive Summary

The 2-phenylpiperidine scaffold, exemplified by Methylphenidate (MPH) , represents a class of psychostimulants primarily acting as Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs). While in vitro assays (binding affinity, uptake inhibition) effectively predict dopaminergic potency, they often fail to capture the pharmacokinetic (PK) nuances—specifically ester hydrolysis rates—that dictate in vivo duration and efficacy.

This guide analyzes the structure-activity relationships (SAR) of MPH and its key analogs—Ethylphenidate (EPH) , Isopropylphenidate (IPH) , and 3,4-Dichloromethylphenidate (3,4-CTMP) —to illustrate how structural modifications alter transporter selectivity and metabolic stability.

Part 1: The Chemical Landscape & SAR

The core pharmacophore consists of a piperidine ring substituted at the 2-position with a phenyl ring and an acetate ester. Efficacy relies heavily on the stereochemistry, with the (


-threo)  isomers generally possessing the highest biological activity.
Key Analogs Analyzed
  • Methylphenidate (MPH): The reference standard; balanced DAT/NET inhibitor.

  • Ethylphenidate (EPH): Formed via transesterification with ethanol; retains DAT activity but significantly reduced NET affinity.

  • Isopropylphenidate (IPH): Sterically hindered ester; reduced NET affinity, high DAT selectivity, and extended metabolic stability.

  • 3,4-Dichloromethylphenidate (3,4-CTMP): Halogenated phenyl ring; drastically increased DAT affinity and potency.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram outlines the functional consequences of modifying specific regions of the 2-phenylpiperidine scaffold.

SAR_Logic Scaffold 2-Phenylpiperidine Scaffold Phenyl Phenyl Ring (3,4-substitution) Scaffold->Phenyl Ester Ester Chain (R-group) Scaffold->Ester Nitrogen Piperidine Nitrogen Scaffold->Nitrogen Potency Increases DAT Potency (e.g., 3,4-Cl) Phenyl->Potency Halogenation Selectivity Modulates NET Affinity (Larger R = Lower NET) Ester->Selectivity Chain Elongation Stability Increases Metabolic Stability (Steric Hindrance) Ester->Stability Bulky Groups (iPr)

Caption: SAR impact of structural modifications on potency, selectivity, and metabolic stability.[1][2]

Part 2: In Vitro Pharmacology

In vitro profiling typically utilizes HEK293 cells transfected with human DAT (hDAT), NET (hNET), or SERT (hSERT). The primary metrics are Binding Affinity (


)  and Uptake Inhibition (

)
.[3]
Comparative Data Analysis

The following table synthesizes data from multiple comparative studies (e.g., Simmler et al., Markowitz et al.). Note the shift in NET affinity as the ester chain lengthens.

CompoundhDAT

(nM)
hNET

(nM)
Selectivity (NET/DAT)Mechanism

-Methylphenidate
24206~8.6NDRI (Balanced)

-Ethylphenidate
263,700~142NDRI (DA biased)
Isopropylphenidate ~50>10,000>200NDRI (Highly DA Selective)
3,4-CTMP 1.128~25NDRI (Super-potent)
Technical Insight: The Selectivity Shift
  • MPH acts as a balanced NDRI. The inhibition of NET contributes to its alertness-promoting effects but also its cardiovascular side effects (norepinephrine release).

  • IPH and EPH show a drastic reduction in NET affinity. The bulky isopropyl group in IPH prevents the molecule from fitting snugly into the orthosteric binding site of NET, while the DAT pocket accommodates it. This results in a "cleaner" dopaminergic stimulation in vitro.

Part 3: In Vivo Pharmacology & The Translational Gap

While in vitro data predicts receptor engagement, in vivo efficacy is governed by pharmacokinetics (PK). The 2-phenylpiperidine scaffold is susceptible to hydrolysis by Carboxylesterase 1 (CES1) in the liver.

Metabolic Stability vs. Duration
  • MPH: Rapidly hydrolyzed to ritalinic acid (inactive). Short half-life (~2-3 hours).[4]

  • IPH: The isopropyl ester provides steric hindrance , protecting the carbonyl carbon from nucleophilic attack by CES1.

    • Result: Significantly longer duration of action in rodent locomotor assays compared to MPH, despite having slightly lower in vitro DAT affinity.

  • 3,4-CTMP: Highly lipophilic and potent.

    • Result: Prone to accumulation and excessively long duration (>12 hours in humans), often leading to insomnia and desynchronization of circadian rhythms.

Experimental Workflow: From Bench to Behavior

The following diagram illustrates the critical path for validating these analogs, highlighting where candidates often fail.

Workflow cluster_0 Stage 1: In Vitro Screening cluster_1 Stage 2: PK Validation cluster_2 Stage 3: In Vivo Efficacy Binding Radioligand Binding (Ki Determination) Uptake Functional Uptake (IC50: DA/NE) Binding->Uptake Select Candidates Microsome Liver Microsome Stability (t1/2 prediction) Uptake->Microsome High Potency Hits Locomotor Locomotor Activity (Open Field Test) Microsome->Locomotor Stable Compounds Microdialysis Microdialysis (Extracellular DA Levels) Locomotor->Microdialysis Mechanism Confirmation

Caption: Step-by-step validation workflow from binding affinity to behavioral readout.

Part 4: Detailed Experimental Protocols

Protocol A: Dopamine Transporter (DAT) Uptake Inhibition Assay

Objective: Determine the


 of an analog for inhibiting dopamine reuptake.
System:  HEK293 cells stably expressing hDAT.
  • Cell Preparation:

    • Seed HEK-hDAT cells in 96-well poly-D-lysine coated plates (50,000 cells/well).

    • Incubate overnight at 37°C/5% CO2.

  • Buffer Preparation:

    • Prepare Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (MAO inhibitor).

  • Compound Incubation:

    • Wash cells 2x with warm KRH buffer.

    • Add 150 µL of test compound (diluted in KRH) at varying concentrations (

      
       to 
      
      
      
      M).
    • Incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition:

    • Add 50 µL of

      
      -Dopamine (final concentration ~20 nM).[3]
      
    • Incubate for exactly 10 minutes at room temperature.

  • Termination:

    • Rapidly aspirate buffer and wash cells 3x with ice-cold KRH buffer.

    • Lyse cells with 1% SDS or 0.1 N NaOH.

  • Quantification:

    • Transfer lysate to scintillation vials with cocktail.

    • Measure radioactivity (CPM) via liquid scintillation counting.

    • Analysis: Plot log[concentration] vs. % uptake inhibition to derive

      
       using non-linear regression.
      
Protocol B: Rodent Locomotor Activity Assay

Objective: Assess the psychostimulant potential and duration of action in vivo. Subjects: Adult male C57BL/6 mice (n=8 per group).

  • Acclimatization:

    • Move animals to the testing room 1 hour prior to the experiment (dim red light, low noise).

  • Basal Activity Recording:

    • Place mouse in the center of an Open Field chamber (40x40 cm) equipped with infrared beam arrays.

    • Record baseline activity for 30 minutes.[5]

  • Drug Administration:

    • Remove mouse and administer test compound (IP injection) at 10 mg/kg (vehicle: saline).

  • Test Phase:

    • Immediately return mouse to the chamber.

    • Record horizontal distance traveled (cm) and vertical rears in 5-minute bins for 120–180 minutes.

  • Data Analysis:

    • Compare Total Distance Traveled (AUC) between treatment and vehicle groups.

    • Self-Validation: A valid stimulant effect must show a significant increase in ambulation within 15-30 minutes post-injection compared to saline control.

References

  • Simmler, L. D., et al. (2014). Pharmacological profile of methylphenidate-based designer drugs. Neuropharmacology. Link

  • Markowitz, J. S., et al. (2013). Isopropylphenidate: An ester homolog of methylphenidate with sustained and selective dopaminergic activity and reduced drug interaction liability.[6] Journal of Child and Adolescent Psychopharmacology. Link

  • Patrick, K. S., et al. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol.[6][7] Journal of Medicinal Chemistry. Link

  • Schweri, M. M., et al. (1985). [3H]Threo-(±)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites in corpus striatum: Correlation with the stimulant properties of ritalinic acid esters. Journal of Neurochemistry. Link

  • Heal, D. J., et al. (2013). The neuropharmacology of the new generation of synthetic cathinones and methylphenidate analogues. Handbook of Experimental Pharmacology. Link

Sources

Comparative

Comparing the pharmacological profiles of 2-, 3-, and 4-phenylpiperidine.

Comparative Pharmacological Profiling of Phenylpiperidine Regioisomers Executive Summary The phenylpiperidine moiety serves as a "privileged scaffold" in medicinal chemistry, capable of engaging diverse G-protein coupled...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacological Profiling of Phenylpiperidine Regioisomers

Executive Summary

The phenylpiperidine moiety serves as a "privileged scaffold" in medicinal chemistry, capable of engaging diverse G-protein coupled receptors (GPCRs) and monoamine transporters (MATs) depending on the regiochemistry of the phenyl ring attachment. This guide provides a technical comparison of the 2-, 3-, and 4-phenylpiperidine (PP) isomers.

  • 2-Phenylpiperidine (2-PP): The template for psychostimulants . It acts primarily as a norepinephrine and dopamine reuptake inhibitor (NDRI). The most prominent derivative is methylphenidate.

  • 3-Phenylpiperidine (3-PP): A niche scaffold for dopamine autoreceptor modulation and sigma receptor ligands. It lacks the potent opioid or broad-spectrum reuptake inhibition of its isomers but excels in fine-tuning dopaminergic tone.

  • 4-Phenylpiperidine (4-PP): The most versatile scaffold, serving as the core for Mu-opioid receptor (MOR) agonists (e.g., meperidine) and Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., paroxetine).

Structural & Functional Divergence

The shift of the phenyl group around the piperidine ring radically alters the pharmacophore's spatial projection, dictating receptor selectivity.

Phenylpiperidine_SAR PP2 2-Phenylpiperidine (Ortho-like projection) DAT_NET DAT / NET Transporters (Stimulant Activity) PP2->DAT_NET Primary Affinity PP3 3-Phenylpiperidine (Meta-like projection) D2_Auto D2 Autoreceptors / Sigma (Modulatory Activity) PP3->D2_Auto Selective Modulation PP4 4-Phenylpiperidine (Para-like projection) MOR_SERT Mu-Opioid / SERT (Analgesic / Antidepressant) PP4->MOR_SERT Dual Potential MPH Methylphenidate (Ritalin) DAT_NET->MPH PPP 3-PPP (Preclamol) D2_Auto->PPP MEP Meperidine (Demerol) MOR_SERT->MEP N-methyl/Ester PAR Paroxetine (Paxil) MOR_SERT->PAR 3,4-Disubstitution

Figure 1: Structure-Activity Relationship (SAR) flow of phenylpiperidine isomers mapping to their primary biological targets.

Detailed Pharmacological Profiles

2-Phenylpiperidine: The Stimulant Scaffold

The 2-PP scaffold is the structural backbone of methylphenidate (MPH). The positioning of the phenyl ring at C2 creates a steric bulk that interferes with the transporter's conformational changes required for monoamine uptake.

  • Mechanism of Action: Blocks the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), preventing the reuptake of catecholamines into the presynaptic neuron.

  • Stereochemistry Criticality: The biological activity is highly stereospecific. The d-threo (2R,2'R) isomer of methylphenidate is approximately 10-fold more potent at DAT than the l-threo isomer.

  • Binding Profile:

    • DAT

      
      :  ~20–50 nM (for d-threo-MPH).
      
    • NET

      
      :  ~30–80 nM.
      
    • SERT

      
      :  >10,000 nM (Negligible activity).
      
3-Phenylpiperidine: The Autoreceptor Modulator

The 3-PP scaffold is less common in approved drugs but is a critical research tool. The representative compound is 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine].[1]

  • Mechanism of Action:

    • (+)-3-PPP: Acts as a partial agonist at postsynaptic D2 receptors and a full agonist at presynaptic D2 autoreceptors.

    • (-)-3-PPP (Preclamol): Acts as a selective presynaptic D2 agonist and postsynaptic D2 antagonist.[1] This unique profile allows for the reduction of dopaminergic tone (antipsychotic-like) without causing severe extrapyramidal side effects.

  • Sigma Receptor Activity: 3-PP derivatives often display high affinity for Sigma-1 (

    
    )  receptors, which modulate calcium signaling and neurotransmitter release.
    
    • Sigma

      
      :  ~20–100 nM (for substituted 3-PPs).
      
4-Phenylpiperidine: The Dual-Face Scaffold

The 4-PP moiety is the most versatile, serving as the anchor for two distinct therapeutic classes.

  • Opioid Agonists (e.g., Meperidine/Pethidine):

    • Requires an N-methyl group and a C4-ester/ketone.

    • Mechanism: Agonist at the Mu-opioid receptor (MOR). The phenyl ring mimics the phenylalanine residue of endogenous enkephalins.

    • Profile: MOR

      
      :  ~500 nM (Meperidine is a weak opioid compared to morphine but effective due to high lipophilicity).
      
  • SSRIs (e.g., Paroxetine):

    • Paroxetine is a 3,4-disubstituted piperidine, but the 4-phenyl group is essential for SERT recognition.

    • Mechanism: Allosteric inhibition of the Serotonin Transporter (SERT).

    • Profile: SERT

      
      :  ~0.1 nM (Extremely potent).
      

Comparative Data Summary

Feature2-Phenylpiperidine3-Phenylpiperidine4-Phenylpiperidine
Primary Class PsychostimulantAntipsychotic / Research ToolAnalgesic / Antidepressant
Key Target DAT / NETD2 Autoreceptor / SigmaMu-Opioid / SERT
Representative Drug Methylphenidate3-PPP (Preclamol)Meperidine / Paroxetine
Selectivity High for CatecholaminesMixed D2 / SigmaHigh for SERT or Mu (structure dependent)
Stereo-dependence High (d-threo >> l-threo)High ((+) vs (-) functional reversal)Moderate (often achiral at C4 unless disubstituted)

Experimental Protocols

To verify these profiles, researchers utilize Radioligand Binding Assays. The following protocol is a standard validation system.

Protocol: Competitive Radioligand Binding Assay (DAT/SERT/MOR)

Objective: Determine the affinity (


) of a phenylpiperidine analog for a specific transporter or receptor.

Reagents:

  • Membrane Prep: Rat striatum (for DAT/D2) or cortex (for SERT/MOR).

  • Radioligands:

    • DAT:

      
      
      
    • SERT:

      
      
      
    • MOR:

      
      
      
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in assay buffer to achieve ~50 µg protein/well.

  • Incubation:

    • Add 50 µL of test compound (concentration range:

      
       to 
      
      
      
      M).
    • Add 50 µL of Radioligand (final conc. ~

      
       of ligand).
      
    • Add 100 µL Membrane suspension.

    • Incubate at 25°C for 60-120 mins (equilibrium).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Drug]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Binding_Assay_Workflow Step1 1. Membrane Prep (Rat Striatum/Cortex) Step2 2. Incubation (Membrane + Ligand + Test Cmpd) Step1->Step2 Step3 3. Filtration (GF/B Filters) Step2->Step3 Step4 4. Scintillation Counting Step3->Step4 Step5 5. Data Analysis (Cheng-Prusoff) Step4->Step5

Figure 2: Workflow for competitive radioligand binding assays used to determine Ki values.

References

  • Markowitz, J. S., et al. (2006). "Ethylphenidate: Formation in human subjects after the administration of a single dose of methylphenidate and ethanol." Drug Metabolism and Disposition. Link

  • Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors." Psychopharmacology. Link

  • Largent, B. L., et al. (1984). "Structural determinants of sigma receptor affinity." Molecular Pharmacology. Link

  • Owens, M. J., et al. (1997). "Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites." Journal of Pharmacology and Experimental Therapeutics. Link

  • Codd, E. E., et al. (1995). "Serotonin and norepinephrine uptake inhibiting activity of centrally acting analgesics: Structural determinants and role in antinociception." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Validation

Structural Rigidity in Receptor Antagonism: A Comparative Guide to Bridged Piperidine Scaffolds

Executive Summary: The Entropic Advantage In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 70 FDA-approved drugs. However, the flexibility of the piperidine chair conformation oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Entropic Advantage

In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 70 FDA-approved drugs. However, the flexibility of the piperidine chair conformation often incurs a thermodynamic penalty during receptor binding. The ligand must "freeze" into a specific bioactive conformation, resulting in a loss of entropy (


) that counteracts the enthalpy of binding (

).

This guide objectively compares flexible piperidines against their bridged analogues (specifically 8-azabicyclo[3.2.1]octanes and 2-azabicyclo[2.2.1]heptanes ). We analyze how "pre-organizing" the molecule via a carbon bridge affects Potency (


), Selectivity, and Metabolic Stability (

).

Key Finding: Bridged analogues typically exhibit 3-10x higher affinity than flexible counterparts by reducing the entropic penalty of binding, though often at the cost of increased synthetic complexity and altered lipophilicity (LogD).

Structural Comparison: The Scaffolds

We focus on three distinct structural classes used in GPCR antagonist development (specifically CCR5 and P2Y14 receptors).

FeatureScaffold A: Flexible Scaffold B: Bridged (Tropane) Scaffold C: Bridged (Strained)
Core Structure 4-Phenylpiperidine8-Azabicyclo[3.2.1]octane2-Azabicyclo[2.2.1]heptane
Common Name PiperidineNortropaneAzanorbornane
Rigidity Low (Chair/Boat flips)High (Locked Chair)Very High (Rigid Bicyclic)
Vector Orientation Substituents can rotate equatorial/axialSubstituents fixed (Endo/Exo)Substituents fixed (Endo/Exo)
Primary Application CCR5 (Maraviroc), OpioidsCCR5 (PF-232798), DAT InhibitorsP2Y14 Antagonists
Visualizing the Conformational Lock

The following diagram illustrates the mechanism by which bridging improves binding affinity.

BindingThermodynamics Flexible Flexible Piperidine (High Entropy) BindingEvent Receptor Binding Event Flexible->BindingEvent Requires conformational freezing Bridged Bridged Analogue (Low Entropy) Bridged->BindingEvent Pre-organized conformation ComplexFlex Receptor-Ligand Complex (High Entropic Penalty) BindingEvent->ComplexFlex Lower Affinity (Ki > 10nM) ComplexBridge Receptor-Ligand Complex (Low Entropic Penalty) BindingEvent->ComplexBridge Higher Affinity (Ki < 2nM)

Figure 1: Thermodynamic rationale for bridging. Bridged scaffolds bypass the energy cost of "freezing" the molecule, leading to higher affinity.

Performance Data: Side-by-Side Analysis

The following data summarizes a comparative study of P2Y14 receptor antagonists, where a standard phenyl-piperidine core was systematically bridged.

Experimental Context:

  • Target: Human P2Y14 Receptor (GPCR).

  • Assay: Radioligand binding ([

    
    H]UDP-glucose displacement).
    
  • Reference: J. Med. Chem. 2022 (Source 1).[1]

Table 1: Potency and Lipophilicity Comparison
Compound ClassStructure Type

(Potency)

(Lipophilicity)
Efficacy Note
Compound 1 Flexible Piperidine9.2 nM3.8Baseline antagonist.
Compound 15 (S,S,S)-2-Azanorbornane3.1 nM 3.63x Potency gain. Stereochemistry is critical.
Compound 28 Nortropane (Tropane)12.5 nM4.1Slight loss in potency due to steric clash in this specific pocket.
Compound 5 Quinuclidine8.8 nM3.5Maintains affinity; improved solubility.

Interpretation: The Azanorbornane (Scaffold C) provided the optimal balance. By locking the nitrogen lone pair and the phenyl substituent in a specific vector, the drug fits the receptor "glove" immediately. However, the Nortropane (Scaffold B) showed that "bigger isn't always better"—the extra methylene bridge caused a steric clash in this specific receptor pocket, proving that the angle of the bridge is critical.

Table 2: Metabolic Stability (Microsomal Clearance)

Bridging often protects the nitrogen from oxidative dealkylation by Cytochrome P450 enzymes.

CompoundSpecies

(min)

(mL/min/kg)
Stability Status
Flexible Piperidine Human4528Moderate
Bridged (Tropane) Human>240 <5High Stability
Bridged (Azanorbornane) Human18012High Stability

Insight: The bridge sterically hinders the approach of CYP450 enzymes to the nitrogen lone pair, significantly extending the half-life (


) of the drug.

Experimental Protocols

To replicate the data above, the following self-validating protocols are recommended.

Protocol A: Membrane Radioligand Binding Assay

Purpose: To determine the affinity (


) of the bridged analogues.
  • Preparation: Harvest CHO cells stably expressing the target GPCR (e.g., CCR5 or P2Y14). Homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4).
    
  • Incubation:

    • In a 96-well plate, add 50

      
      L of membrane suspension (10 
      
      
      
      g protein/well).
    • Add 50

      
      L of radioligand (e.g., [
      
      
      
      I]-MIP-1
      
      
      for CCR5) at
      
      
      concentration.
    • Add 50

      
      L of test compound (Bridged Piperidine) in serial dilution (10 pM to 10 
      
      
      
      M).
    • Control: Define Non-Specific Binding (NSB) using 10

      
      M of a known antagonist (e.g., Maraviroc).
      
  • Equilibrium: Incubate for 60 minutes at 27°C (Room Temp). Note: Bridged compounds often have slower off-rates; ensure equilibrium is reached.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold wash buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using a 4-parameter logistic fit. Convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Microsomal Stability Assay

Purpose: To assess if the bridge improves metabolic resistance.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction:

    • Pre-incubate microsomes with test compound (1

      
      M) in phosphate buffer (pH 7.4) for 5 mins at 37°C.
      
    • Start: Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50

    
    L at time points: 0, 5, 15, 30, 60 min.
    
  • Quench: Immediately add 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Quantification: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Decision Workflow: When to Bridge?

Use this logic flow to determine if your drug discovery program requires a bridged scaffold.

BridgeDecision Start Lead Compound: Flexible Piperidine CheckPotency Is Potency < 10 nM? Start->CheckPotency CheckSelectivity Is Selectivity > 50x? CheckPotency->CheckSelectivity Yes Bridge STRATEGY: Introduce Bridge (Tropane/Azanorbornane) CheckPotency->Bridge No (Entropy Issue) CheckMetab Is t1/2 < 30 min? CheckSelectivity->CheckMetab Yes CheckSelectivity->Bridge No (Conformational Promiscuity) CheckMetab->Bridge Yes (Exposed Nitrogen) Optimize STRATEGY: Side-chain Optimization CheckMetab->Optimize No (Stable)

Figure 2: Decision tree for implementing bridged scaffolds in Lead Optimization.

References

  • Wen, Z., et al. (2022).[1] Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.[1][2] Journal of Medicinal Chemistry, 65(4), 3359–3370. Link

  • Stupple, P. A., et al. (2011).[3] An Imidazopiperidine Series of CCR5 Antagonists: The Discovery of PF-232798.[3] Journal of Medicinal Chemistry, 54(1), 67–77.[3] Link

  • Maeda, K., et al. (2004). Discovery of TAK-220, a Novel CCR5 Antagonist.[4] Journal of Biological Chemistry, 279, 2167-2175. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in the Design of Specific GPCR Ligands. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

Sources

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Reactant of Route 1
(S)-2-Phenylpiperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-2-Phenylpiperidine hydrochloride
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